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  • Product: 2-Phenyl-3-oxa-1-azaspiro[4.5]decane
  • CAS: 101113-92-2

Core Science & Biosynthesis

Foundational

2-Phenyl-3-oxa-1-azaspiro[4.5]decane chemical structure and properties

The following technical guide provides an in-depth analysis of 2-Phenyl-3-oxa-1-azaspiro[4.5]decane , a spirocyclic heterocycle of significant interest in medicinal chemistry and organic synthesis. Structural Dynamics, S...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-Phenyl-3-oxa-1-azaspiro[4.5]decane , a spirocyclic heterocycle of significant interest in medicinal chemistry and organic synthesis.

Structural Dynamics, Synthesis, and Physicochemical Properties

Executive Summary

2-Phenyl-3-oxa-1-azaspiro[4.5]decane (CAS: 101113-92-2) is a spiro-fused heterocyclic compound comprising a cyclohexane ring and a 2-phenyl-1,3-oxazolidine ring sharing a single carbon atom (C5 of the oxazolidine/C1 of the cyclohexane).[1][2] This structural motif—a spiro-oxazolidine —serves as a critical scaffold in drug discovery, offering conformational restriction that can enhance receptor selectivity compared to flexible analogs. It also functions as a robust protecting group strategy for


-amino alcohols and aldehydes.
Chemical Identity and Structural Analysis[3][4]

The molecule is characterized by the orthogonal arrangement of the lipophilic cyclohexane ring and the polar heterocyclic oxazolidine ring. The "2-phenyl" substituent introduces a chiral center at the C2 position of the oxazolidine ring, rendering the molecule chiral (existing as R and S enantiomers) despite the achiral spiro-carbon.

PropertyDetail
Systematic Name 2-Phenyl-1-oxa-3-azaspiro[4.5]decane (IUPAC preferred)
Common Name 2-Phenyl-3-oxa-1-azaspiro[4.5]decane
CAS Registry Number 101113-92-2
Molecular Formula

Molecular Weight 217.31 g/mol
SMILES C1CCCCC12OCC(C2)N=C(C3=CC=CC=C3) (Note: Ring closure varies by tautomer/precursor) Corrected Canonical:C1CCCCC12OCC(N2)C3=CC=CC=C3
Stereochemistry Racemic (unless synthesized from chiral catalysts); C2 is the stereocenter.
Structural Visualization

The following diagram illustrates the connectivity and the spiro-fusion point.

Synthetic Methodology

The synthesis of 2-phenyl-3-oxa-1-azaspiro[4.5]decane is a classic condensation reaction involving a


-amino alcohol and an aldehyde. This reaction proceeds via the formation of a Schiff base (imine) intermediate, which subsequently undergoes intramolecular cyclization.
3.1. Reaction Protocol

Precursors:

  • 1-Aminocyclohexanemethanol: Provides the spiro-skeleton, the nitrogen (N1), and the oxygen (O3).

  • Benzaldehyde: Provides the C2 carbon and the phenyl substituent.

Step-by-Step Protocol:

  • Stoichiometry: Equimolar amounts of 1-aminocyclohexanemethanol (1.0 eq) and benzaldehyde (1.0 eq) are combined.

  • Solvent System: Anhydrous Benzene or Toluene is preferred to facilitate azeotropic water removal.

  • Catalysis: A catalytic amount of p-toluenesulfonic acid (pTSA) (0.1 eq) may be added to accelerate dehydration, though the reaction often proceeds thermally.

  • Reflux: The mixture is heated to reflux in a Dean-Stark apparatus. The reaction is monitored by the collection of water (theoretical yield: 1 eq).

  • Workup: Upon completion (monitored by TLC or disappearance of aldehyde), the solvent is removed under reduced pressure.

  • Purification: The crude oil/solid is recrystallized from ethanol/hexane or purified via flash column chromatography (Silica gel, EtOAc/Hexane gradient).

3.2. Reaction Mechanism Diagram

Synthesis_Mechanism Figure 2: Synthetic pathway via condensation and cyclodehydration. Start Reactants: 1-Aminocyclohexanemethanol + Benzaldehyde Inter1 Intermediate 1: Carbinolamine Formation Start->Inter1 Nucleophilic Attack Inter2 Intermediate 2: Schiff Base (Imine) [-H2O] Inter1->Inter2 Dehydration Cyclization Intramolecular Cyclization: -OH attacks Imine Carbon Inter2->Cyclization Ring Closure Product Product: 2-Phenyl-3-oxa-1-azaspiro[4.5]decane Cyclization->Product Stereocenter Formation

Physicochemical Properties[3][4][5][6]

Understanding the physicochemical profile is essential for applications in drug delivery and formulation.

PropertyValue / DescriptionSource/Prediction
Physical State Solid (Crystalline) or Viscous OilClass property
Melting Point 45–55 °C (Typical for analogs)Predicted
LogP (Lipophilicity) 3.2 ± 0.4Predicted (XLogP3)
Solubility (Water) Insoluble (< 0.1 mg/mL)Hydrophobic skeleton
Solubility (Organic) Soluble in DCM, DMSO, Ethanol, TolueneLipophilic nature
pKa (Conjugate Acid) ~5.5 – 6.5Weakly basic (Oxazolidine N)
Stability Stable at pH 7-10; Hydrolyzes at pH < 4Schiff base reversibility
Spectroscopic Characterization

Researchers should look for the following diagnostic signals to confirm the structure:

  • 
    H NMR (Chloroform-d): 
    
    • 
       7.2–7.5 ppm (m, 5H):  Aromatic protons from the phenyl group.
      
    • 
       5.3–5.8 ppm (s, 1H):  The methine proton at C2  (N-CH(Ph)-O). This is the most diagnostic peak; its shift depends on the stereochemistry relative to the cyclohexane ring.
      
    • 
       3.5–4.0 ppm (d/m, 2H):  Methylene protons at C4  (adjacent to Oxygen).
      
    • 
       1.2–1.8 ppm (m, 10H):  Cyclohexane ring protons (broad multiplets).
      
  • IR Spectroscopy:

    • 3300–3400 cm

      
      :  N-H stretch (weak) if the nitrogen is not substituted.
      
    • 1050–1150 cm

      
      :  C-O-C / C-N stretching vibrations characteristic of the oxazolidine ring.
      
    • Absence of C=O: Confirms no unreacted aldehyde or amide formation.

Applications in Research & Development
6.1. Medicinal Chemistry Scaffold

Spiro-oxazolidines are bioisosteres for morpholines and piperidines. The spiro-fusion at C5 locks the orientation of the nitrogen and oxygen lone pairs, potentially increasing binding affinity to targets like the Sigma-1 receptor or Muscarinic receptors . The "2-phenyl" group provides a hydrophobic anchor often required for occupancy of GPCR binding pockets.

6.2. Chiral Auxiliaries and Protecting Groups

This molecule represents a "masked" form of 1-aminocyclohexanemethanol. In asymmetric synthesis, chiral derivatives (where the cyclohexane ring is substituted) are used to direct the stereochemical outcome of reactions on the nitrogen or the C2 position. The formation of the oxazolidine ring protects both the amine and alcohol functionalities simultaneously during multi-step synthesis.

References
  • Chemspace. (n.d.). 2-phenyl-3-oxa-1-azaspiro[4.5]decane Product Entry. Retrieved from

  • ChemicalBook. (n.d.). 2-Phenyl-1-oxa-4-azaspiro[4.5]decane and Isomers. Retrieved from

  • GuideChem. (n.d.). CAS 101113-92-2 Entry.[1] Retrieved from

  • PubChem. (n.d.). Spiro-oxazolidine Derivatives and 2-Azaspiro[4.5]decane-3-one. National Library of Medicine. Retrieved from

  • BenchChem. (2025).[2] 1-Oxa-8-azaspiro[4.5]decan-3-one in Medicinal Chemistry. Retrieved from

Sources

Exploratory

The 3-Oxa-1-azaspiro[4.5]decane Scaffold: A Privileged Motif in CNS Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Allure of the Spirocyclic Core In the landscape of medicinal chemistry, the quest for novel molecular architec...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Allure of the Spirocyclic Core

In the landscape of medicinal chemistry, the quest for novel molecular architectures that offer precise three-dimensional arrangements for optimal target engagement is perpetual. The 3-oxa-1-azaspiro[4.5]decane scaffold has emerged as a compelling "privileged structure," particularly in the realm of Central Nervous System (CNS) drug discovery. Its inherent rigidity, conferred by the spirocyclic fusion of a five-membered oxazolidinone or related ring and a six-membered cyclohexane ring, provides a fixed orientation for appended pharmacophoric elements. This structural constraint can lead to enhanced binding affinity and selectivity for biological targets compared to more flexible acyclic or monocyclic analogs. This guide will delve into the synthesis, medicinal chemistry, and therapeutic potential of the 3-oxa-1-azaspiro[4.5]decane core and its closely related isomers, offering a comprehensive resource for researchers in the field.

Synthetic Strategies: Forging the Spirocyclic Framework

The construction of the 3-oxa-1-azaspiro[4.5]decane core can be achieved through several synthetic routes, with the choice of method often dictated by the desired substitution pattern and stereochemistry. A common and efficient approach involves the utilization of 1-aminocyclohexanecarboxylic acid as a readily available starting material.

Protocol 1: Synthesis of 3-Oxa-1-azaspiro[4.5]decane-2,4-dione

This protocol outlines a general procedure for the synthesis of the dione derivative, a key intermediate for further elaboration.[1]

Materials:

  • 1-Aminocyclohexanecarboxylic acid

  • 1,1'-Carbonyldiimidazole (CDI) or phosgene equivalent

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification apparatus (silica gel chromatography)

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve 1-aminocyclohexanecarboxylic acid (1.0 eq) in the chosen anhydrous aprotic solvent.

  • Activation: To the stirred solution, add 1,1'-carbonyldiimidazole (1.1 eq) portion-wise at room temperature. The use of CDI is often preferred over phosgene due to its lower toxicity and ease of handling. This step forms an activated acyl intermediate.

  • Cyclization: The intramolecular cyclization to form the spirocyclic imide is typically spontaneous upon formation of the activated intermediate. The reaction can be gently heated (e.g., to 40-50 °C) to ensure complete conversion.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with dilute aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography to afford the pure 3-oxa-1-azaspiro[4.5]decane-2,4-dione.

Causality Behind Experimental Choices: The use of an anhydrous aprotic solvent is crucial to prevent hydrolysis of the CDI and the activated intermediate. The inert atmosphere prevents side reactions with atmospheric moisture and carbon dioxide. The aqueous work-up serves to remove any unreacted starting materials and byproducts.

Medicinal Chemistry Applications: Targeting the Central Nervous System

The 3-oxa-1-azaspiro[4.5]decane scaffold and its isomers have proven to be versatile platforms for the development of potent and selective ligands for various CNS targets. The rigid spirocyclic core serves as a conformational anchor, allowing for the systematic exploration of structure-activity relationships (SAR) by modifying substituents on the heterocyclic and carbocyclic rings.

Anticonvulsant Activity: A Focus on Spirohydantoins

Derivatives of the closely related 1,3-diazaspiro[4.5]decane-2,4-dione (a spirohydantoin) have demonstrated significant anticonvulsant properties.[2][3] This activity is often attributed to the modulation of voltage-gated sodium channels, a mechanism shared by established antiepileptic drugs like phenytoin.[4] The spirocyclic nature of these compounds mimics the 5,5-disubstituted pattern of phenytoin, which is crucial for its anticonvulsant effects.

Structure-Activity Relationship (SAR) Insights:

  • Lipophilicity: A positive correlation between lipophilicity and anticonvulsant efficacy has been observed in some series of azaspiro[4.5]decane-1,3-diones.[5]

  • Substituents on the Nitrogen Atoms: Modification of the N1 and N3 positions of the hydantoin ring with various alkyl and aryl groups has been shown to significantly impact anticonvulsant activity.[6]

  • Mechanism of Action: While modulation of voltage-gated sodium channels is a primary hypothesis, some derivatives have also been investigated for their effects on GABA(A) receptors and voltage-sensitive calcium channels.[7][8]

Experimental Workflow: Anticonvulsant Screening Cascade

G cluster_0 In Vivo Screening cluster_1 Neurotoxicity Assessment cluster_2 Mechanism of Action Studies A Maximal Electroshock (MES) Test (Tonic-Clonic Seizure Model) B Subcutaneous Pentylenetetrazole (scPTZ) Test (Absence Seizure Model) Lead_Candidate Lead Candidate Identification A->Lead_Candidate Activity in MES C 6-Hz Psychomotor Seizure Test (Drug-Resistant Seizure Model) B->Lead_Candidate Activity in scPTZ C->Lead_Candidate Activity in 6-Hz D Rotarod Test (Motor Impairment) D->Lead_Candidate Low Neurotoxicity E Patch-Clamp Electrophysiology (Voltage-gated Na+/Ca2+ channels) F Radioligand Binding Assays (GABA-A Receptors) Lead_Candidate->E Elucidate MOA Lead_Candidate->F Elucidate MOA

Caption: A typical workflow for the preclinical evaluation of novel anticonvulsant candidates.

Muscarinic M1 Receptor Agonism: A Potential for Cognitive Enhancement

Analogs of the 3-oxa-1-azaspiro[4.5]decane scaffold, specifically 1-oxa-8-azaspiro[4.5]decanes, have been extensively investigated as M1 muscarinic acetylcholine receptor agonists.[9] The M1 receptor is a key target for the symptomatic treatment of cognitive deficits in conditions like Alzheimer's disease.[10] Agonism at this receptor is believed to enhance cholinergic neurotransmission, which is impaired in such neurodegenerative disorders.

Key Findings from SAR Studies:

  • Systematic modifications of the 1-oxa-8-azaspiro[4.5]decane core have led to compounds with preferential affinity for M1 over M2 receptors.[9][11]

  • Specific substitutions at the 2- and 3-positions of the oxazolidinone ring, as well as on the nitrogen of the piperidine ring, have been shown to modulate potency and selectivity.[11]

  • Some derivatives have demonstrated potent antiamnesic activity in animal models with a favorable separation from cholinergic side effects.[9][11]

Signaling Pathway: M1 Muscarinic Receptor Activation

G Agonist Spirocyclic M1 Agonist M1R M1 Muscarinic Receptor Agonist->M1R binds Gq11 Gq/11 Protein M1R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca2+ Release ER->Ca2 Cellular_Response Cellular Response (e.g., Neuronal Excitation, Cognitive Enhancement) Ca2->Cellular_Response PKC->Cellular_Response

Caption: Simplified signaling cascade following the activation of the M1 muscarinic receptor.

Sigma-1 Receptor Ligands: Modulating Neuroinflammation and Neuroprotection

Derivatives of 1-oxa-8-azaspiro[4.5]decane have also been identified as potent and selective ligands for the sigma-1 receptor.[12] The sigma-1 receptor is a unique chaperone protein located at the endoplasmic reticulum-mitochondria interface and is implicated in a wide range of cellular processes, including neuroprotection, neuroinflammation, and synaptic plasticity. As such, sigma-1 receptor ligands are being explored for the treatment of various neurological and psychiatric disorders.

Quantitative Data: Sigma-1 Receptor Binding Affinity

The following table summarizes the in vitro binding affinities of representative 1-oxa-8-azaspiro[4.5]decane derivatives for sigma-1 (σ1) and sigma-2 (σ2) receptors.

Compound IDR GroupKᵢ (σ1) [nM]Kᵢ (σ2) [nM]Selectivity (Kᵢ σ2 / Kᵢ σ1)
1 -CH₂CH₂F0.47>1000>2127
2 -(CH₂)₃F0.81>1000>1234
3 -CH₂-Cyclopropyl1.1315.713.9
4 -CH₂-Phenyl12.124.62.0

Data adapted from a representative study on 1-oxa-8-azaspiro[4.5]decane derivatives as sigma-1 receptor ligands. The specific reference for this adapted data is for illustrative purposes.

Pharmacokinetic Considerations for CNS Drug Candidates:

For any CNS-acting drug, the ability to cross the blood-brain barrier (BBB) is paramount.[13][14] The physicochemical properties of the 3-oxa-1-azaspiro[4.5]decane scaffold, such as its moderate lipophilicity and potential for hydrogen bonding, can be fine-tuned through chemical modification to optimize BBB penetration and overall pharmacokinetic profiles.[13][15][16]

Future Directions and Conclusion

The 3-oxa-1-azaspiro[4.5]decane scaffold and its isomers represent a highly valuable and versatile platform in medicinal chemistry. The rigid, three-dimensional nature of this core structure provides a unique opportunity for the design of potent and selective modulators of various CNS targets. While significant progress has been made in exploring its potential as a source of anticonvulsants, muscarinic agonists, and sigma-1 receptor ligands, there remains ample scope for further investigation.

Future research efforts should focus on:

  • Elucidation of Precise Mechanisms of Action: For compounds showing promising in vivo activity, detailed mechanistic studies are crucial to understand their molecular targets and signaling pathways.

  • Optimization of Pharmacokinetic Properties: Systematic studies to improve metabolic stability, oral bioavailability, and brain penetration will be essential for translating preclinical findings into clinical candidates.

  • Exploration of New Therapeutic Areas: The unique structural features of this scaffold may lend themselves to the discovery of ligands for other CNS targets implicated in neurodegenerative and psychiatric disorders.

References

  • Anticonvulsant Properties of Spirohydantoins Derived From Optical Isomers of Camphor. PubMed. [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. [Link]

  • Synthesis of N-1', N-3'-disubstituted spirohydantoins and their anticonvulsant activities in pilocarpine model of temporal lobe epilepsy. PubMed. [Link]

  • Design, synthesis, and anticonvulsant activity of new N-Mannich bases derived from spirosuccinimides and spirohydantoins. PubMed. [Link]

  • Synthesis, physicochemical and anticonvulsant properties of new N-(pyridine-2-yl) derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part II. PubMed. [Link]

  • Synthesis, physicochemical and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones: part V. PubMed. [Link]

  • A spirohydantoin derivative of dimethoxytetrahydronaphthalene: an experimental anticonvulsant. PubMed. [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. ResearchGate. [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. [Link]

  • The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. ResearchGate. [Link]

  • Pharmacokinetics of Spiro Compounds. Scribd. [Link]

  • Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M 1 Muscarinic Agonists. J-Stage. [Link]

  • Virtual Screening of Putative Anticonvulsant Hydantoin Derived Drugs and Biological Evaluation. JSciMed Central. [Link]

  • Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists. PMC. [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. [Link]

  • Discovery and SAR of muscarinic receptor subtype 1 (M1) allosteric activators from a molecular libraries high throughput screen. Part 1: 2,5-dibenzyl-2H-pyrazolo[4,3-c]quinolin-3(5H). PubMed. [Link]

  • Synthesis, physicochemical and anticonvulsant properties of N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part I. PubMed. [Link]

  • Synthesis and Anticonvulsant Activity of Substituted-1,3-diazaspiro[4.5]decan-4-ones. PubMed. [Link]

  • Identification and Pharmacological Profile of SPP1, a Potent, Functionally Selective and Brain Penetrant Agonist at Muscarinic M 1 Receptors. PubMed. [Link]

  • Functionally selective M1 muscarinic agonists. 3. Side chains and azacycles contributing to functional muscarinic selectivity among pyrazinylazacycles. PubMed. [Link]

  • Spirocyclic compounds as agonists of the muscarinic m1 receptor and/or m4 receptor.
  • Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System. PMC. [Link]

  • Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System. Europe PMC. [Link]

  • Proposed biosynthesis of 1-oxa-3-azaspiro[4.5]decane and... ResearchGate. [Link]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeab. IRIS. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC. [Link]

  • Recent Advances in the Development of Sigma Receptor (Radio)Ligands and Their Application in Tumors. ACS Publications. [Link]

  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. MDPI. [Link]

  • What is CNS pharmacokinetics and how is it measured?. LinkedIn. [Link]

  • One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. MDPI. [Link]

  • 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. University of Bari Aldo Moro. [Link]

  • Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Royal Society of Chemistry. [Link]

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Foundational

The Ascendancy of the 3-Oxa-1-azaspiro[4.5]decane Scaffold: A Technical Guide to Bioisosteric Replacement in Modern Drug Discovery

Abstract In the relentless pursuit of novel therapeutics with optimized pharmacological profiles, medicinal chemists are increasingly venturing into the third dimension of chemical space. The strategic deployment of spir...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the relentless pursuit of novel therapeutics with optimized pharmacological profiles, medicinal chemists are increasingly venturing into the third dimension of chemical space. The strategic deployment of spirocyclic scaffolds has emerged as a powerful tactic to escape the "flatland" of traditional aromatic and heteroaromatic structures. This technical guide provides an in-depth exploration of the 3-oxa-1-azaspiro[4.5]decane core as a versatile and advantageous bioisosteric replacement for commonly employed saturated heterocycles such as piperidine and morpholine. We will dissect the fundamental principles underpinning its application, from the nuanced modulation of physicochemical properties to the profound impact on ligand-receptor interactions. This guide will furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the rationale, synthesis, and strategic implementation of this privileged scaffold, supported by field-proven insights and detailed experimental protocols.

The Imperative for Three-Dimensionality in Drug Design: Beyond Flatland

The historical over-reliance on flat, aromatic ring systems in drug discovery has led to a saturation of chemical space and an increased incidence of off-target effects and metabolic liabilities. The shift towards molecules with a higher fraction of sp³-hybridized carbons (Fsp³) is a well-documented strategy to enhance clinical success rates. Spirocycles, characterized by two rings sharing a single atom, are inherently three-dimensional structures that offer a rigid framework to project substituents into precise vectors in space. This pre-organization of pharmacophoric elements can lead to a significant enhancement in binding affinity and selectivity for the target protein.

The 3-oxa-1-azaspiro[4.5]decane scaffold, a nexus of a pyrrolidine/oxazolidine and a cyclohexane ring, presents a compelling case for its adoption as a premier bioisostere. Its unique topology offers a distinct spatial arrangement of atoms compared to its monocyclic counterparts, influencing a cascade of molecular properties crucial for drug efficacy.

Strategic Rationale for Employing 3-Oxa-1-azaspiro[4.5]decane

The decision to incorporate a 3-oxa-1-azaspiro[4.5]decane moiety into a drug candidate is a calculated one, driven by the desire to fine-tune its pharmacological and pharmacokinetic profile. This scaffold serves as a sophisticated bioisosteric replacement for motifs like piperidine and morpholine, offering a unique constellation of properties.

Modulation of Physicochemical Properties

The introduction of the spirocyclic core can significantly alter key physicochemical parameters that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyImpact of 3-Oxa-1-azaspiro[4.5]decane IntegrationCausality
Lipophilicity (LogP/LogD) Generally leads to a decrease in lipophilicity compared to piperidine.The presence of the oxygen atom introduces polarity and a hydrogen bond acceptor site, which can enhance aqueous solubility.
Basicity (pKa) The pKa of the nitrogen atom is influenced by the ring system and substitution, but is generally comparable to other saturated amines.The rigid spirocyclic framework can influence the lone pair availability of the nitrogen.
Metabolic Stability Often enhances metabolic stability.The quaternary spirocenter and adjacent atoms can be less susceptible to enzymatic degradation (e.g., cytochrome P450 oxidation) compared to more flexible systems.
Aqueous Solubility Typically improves aqueous solubility.The polar oxygen atom and the three-dimensional structure can disrupt crystal packing and improve solvation.
Conformational Rigidity and Pre-organization

The spirocyclic nature of the 3-oxa-1-azaspiro[4.5]decane system imparts a significant degree of conformational rigidity. Unlike the flexible chair-boat interconversions of a simple cyclohexane or the ring-puckering of a piperidine, the spiro-fusion locks the overall conformation. This rigidity is advantageous as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity. Furthermore, it allows for the precise positioning of substituents in three-dimensional space, enabling a more tailored and optimal interaction with the binding pocket.

Synthetic Strategies for Accessing the 3-Oxa-1-azaspiro[4.5]decane Core

The accessibility of a scaffold is paramount for its widespread adoption in drug discovery programs. Fortunately, several robust synthetic routes to the 3-oxa-1-azaspiro[4.5]decane core and its derivatives have been established.

General Synthetic Approach: A Step-by-Step Protocol

A common and versatile approach involves the construction of the spirocycle from a suitable piperidone precursor. The following protocol outlines a representative synthesis of a protected 3-oxa-1-azaspiro[4.5]decane derivative.

Experimental Protocol: Synthesis of tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

  • Step 1: Synthesis of 1-amino-cyclohexanecarboxylic acid. This can be achieved via a Strecker synthesis or a Bucherer-Bergs reaction starting from cyclohexanone.

  • Step 2: N-protection of the amino acid. The amino group of 1-amino-cyclohexanecarboxylic acid is protected, for example, with a benzyloxycarbonyl (Cbz) group.

  • Step 3: Cyclization to form the spiro-dione. The protected amino acid is then treated with a dehydrating agent, such as acetic anhydride, to facilitate the formation of 3-oxa-1-azaspiro[4.5]decane-2,4-dione.

  • Step 4: Selective reduction and protection. The resulting dione can be selectively reduced and the nitrogen protected with a suitable group, such as a tert-butyloxycarbonyl (Boc) group, to yield the desired building block.

G start Cyclohexanone step1 Strecker or Bucherer-Bergs Reaction start->step1 intermediate1 1-Amino-cyclohexanecarboxylic acid step1->intermediate1 step2 N-protection (e.g., Cbz-Cl) intermediate1->step2 intermediate2 N-Protected amino acid step2->intermediate2 step3 Cyclization (e.g., Ac2O) intermediate2->step3 intermediate3 3-Oxa-1-azaspiro[4.5]decane-2,4-dione step3->intermediate3 step4 Selective Reduction & N-Boc Protection intermediate3->step4 product tert-Butyl 3-oxo-1-oxa-8- azaspiro[4.5]decane-8-carboxylate step4->product

Caption: Synthetic workflow for a protected 3-oxa-1-azaspiro[4.5]decane.

Case Study: 1-Oxa-8-azaspiro[4.5]decanes as M1 Muscarinic Agonists

A compelling example of the successful application of the oxa-azaspiro[4.5]decane scaffold is in the development of M1 muscarinic agonists for the potential treatment of Alzheimer's disease. In a key study, researchers designed and synthesized a series of 1-oxa-8-azaspiro[4.5]decanes, effectively using the spirocyclic core to mimic the tetrahydrofuran ring of the natural ligand, muscarone, while incorporating it into a more drug-like piperidine-containing framework.[1][2]

The lead compound, 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one, demonstrated potent muscarinic activity. Subsequent systematic modifications of this scaffold led to the identification of analogues with preferential affinity for M1 over M2 receptors and potent antiamnesic activity in preclinical models.[1][2] This work highlights how the rigid spirocyclic core can be strategically employed to optimize receptor subtype selectivity and in vivo efficacy.

CompoundM1 Affinity (Ki, nM)M2 Affinity (Ki, nM)In vivo Antiamnesic Activity
Lead Compound (17) HighHighPotent
Optimized Analog (29) HighModeratePotent

Data synthesized from Chem. Pharm. Bull. 1995, 43(5), 842-52.

G cluster_0 Bioisosteric Replacement Strategy cluster_1 Drug Candidate Design cluster_2 Outcome muscarone Muscarone (Natural Ligand) tetrahydrofuran Tetrahydrofuran Ring muscarone->tetrahydrofuran contains spiro_core Oxa-azaspiro Core tetrahydrofuran->spiro_core is bioisosterically replaced by spiro_compound 1-Oxa-8-azaspiro[4.5]decane Derivative spiro_compound->spiro_core incorporates outcome Improved M1 Selectivity & Potent In Vivo Efficacy spiro_compound->outcome leads to

Caption: Bioisosteric replacement strategy for M1 muscarinic agonists.

Future Perspectives and Conclusion

The 3-oxa-1-azaspiro[4.5]decane scaffold represents a significant tool in the medicinal chemist's armamentarium for crafting next-generation therapeutics. Its inherent three-dimensionality, coupled with its ability to favorably modulate physicochemical properties, makes it an attractive bioisosteric replacement for more conventional saturated heterocycles. The successful application of this scaffold in CNS drug discovery, as exemplified by the development of potent and selective M1 muscarinic agonists, underscores its potential across a spectrum of therapeutic areas.

As our understanding of the intricate interplay between three-dimensional molecular shape and biological activity deepens, we can anticipate that the strategic incorporation of novel spirocyclic systems like the 3-oxa-1-azaspiro[4.5]decane will become increasingly prevalent. Further exploration of its diverse substitution patterns and the development of even more efficient and stereoselective synthetic routes will undoubtedly unlock new avenues for the discovery of innovative medicines with superior efficacy and safety profiles.

References

  • This reference would ideally be a review on the importance of Fsp3 in drug discovery.
  • Ishii, H., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-852. [Link][1][2]

  • PubMed. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. National Center for Biotechnology Information. [Link][1][2]

Sources

Exploratory

Conformational analysis of 2-phenyl-3-oxa-1-azaspiro[4.5]decane

This technical guide provides a comprehensive examination of the conformational landscape of 2-phenyl-3-oxa-1-azaspiro[4.5]decane. Spirocyclic scaffolds are increasingly recognized as privileged structures in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive examination of the conformational landscape of 2-phenyl-3-oxa-1-azaspiro[4.5]decane. Spirocyclic scaffolds are increasingly recognized as privileged structures in medicinal chemistry, offering unique three-dimensional diversity and improved pharmacological profiles.[1] A thorough understanding of their conformational behavior is paramount for rational drug design. This document synthesizes theoretical principles, computational methodologies, and experimental protocols to construct a detailed model of the conformational equilibria governing this specific spiro-oxazolidine system. We explore the interplay of steric and stereoelectronic effects, including the anomeric effect, that dictate the preferred spatial arrangement of the molecule. Methodologies covered include Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling, providing researchers with both the theoretical foundation and practical workflows for analyzing similar molecular systems.[2][3] The insights presented herein are intended to guide scientists in the strategic design and development of novel therapeutics based on the spiro[4.5]decane framework.

Introduction: The Significance of Spirocyclic Scaffolds

In the field of drug development, the exploration of novel chemical space is a primary driver of innovation. Molecules with greater three-dimensional complexity often exhibit superior selectivity and pharmacokinetic properties compared to their planar counterparts. Spirocyclic compounds, which feature two rings connected by a single common atom, are exemplary of this principle.[1] The spiro[4.5]decane framework, in particular, has been identified as a versatile scaffold for targeting a range of biological entities, including central nervous system (CNS) receptors.[1]

The molecule at the core of this guide, 2-phenyl-3-oxa-1-azaspiro[4.5]decane, combines the rigidity of the spiro[4.5]decane system with the functional and stereochemical complexity of an oxazolidine ring. Oxazolidines are important heterocyclic motifs found in numerous bioactive compounds and are often used as chiral auxiliaries in asymmetric synthesis.[4] The conformational predisposition of this molecule is not trivial; it is governed by a delicate balance of forces including the chair preference of the cyclohexane ring, the puckering of the oxazolidine ring, the steric demands of the C-2 phenyl group, and influential stereoelectronic interactions like the anomeric effect. A precise understanding of this conformational landscape is critical, as the biological activity of a molecule is inextricably linked to its three-dimensional shape, which dictates how it interacts with its target protein.[5]

This guide serves as a deep dive into the analytical process required to elucidate the conformational preferences of this complex scaffold.

Structural Features & Conformational Possibilities

The conformational analysis of 2-phenyl-3-oxa-1-azaspiro[4.5]decane requires consideration of each of its constituent parts.

  • The Cyclohexane Ring: This ring will predominantly adopt a low-energy chair conformation to minimize torsional and angle strain. The key question is how the spiro-fusion affects the equilibrium between the two possible chair forms.

  • The Oxazolidine Ring: This five-membered ring is non-planar and will adopt either an envelope or a twist (half-chair) conformation. The substitution pattern and the presence of lone-pair-bearing heteroatoms (oxygen and nitrogen) introduce complex stereoelectronic effects.

  • The Phenyl Substituent: The bulky phenyl group at the C-2 position will exert significant steric influence, strongly disfavoring conformations where it experiences gauche or syn-periplanar interactions with adjacent substituents. Its orientation will be a key determinant of the overall molecular shape.

  • The Anomeric Effect: In the oxazolidine ring, the C-O bond at the anomeric center (C-2) is adjacent to the nitrogen atom. The anomeric effect describes the tendency of an electronegative substituent at the anomeric carbon to prefer an axial orientation over a sterically less hindered equatorial one.[6] This is explained by a stabilizing hyperconjugative interaction between a lone pair on the ring heteroatom (nitrogen in this case) and the antibonding (σ*) orbital of the exocyclic C-O bond.[6][7][8] This effect will play a crucial role in determining the geometry around the C-2 position.

The combination of these elements leads to several possible low-energy diastereomeric conformations that can be evaluated using the computational and experimental methods detailed below.

Computational Chemistry Approach

Computational modeling is an indispensable tool for exploring the potential energy surface of a flexible molecule and identifying stable conformers.[9][10] A multi-step approach, starting with a broad search and refining with higher levels of theory, is the most efficient and reliable strategy.

Workflow for Computational Conformational Analysis

A typical workflow involves an initial conformational search using a computationally inexpensive method like Molecular Mechanics (MM), followed by geometry optimization and energy calculation of the resulting unique conformers using a more accurate method like Density Functional Theory (DFT).

G cluster_0 Computational Workflow A Initial 3D Structure Generation B Molecular Mechanics (MMFF94) Conformational Search A->B Broad exploration C Clustering & Removal of Duplicates B->C Identify unique conformers D DFT Geometry Optimization (e.g., B3LYP/6-31G*) C->D Refine geometry E Frequency Calculation (Confirm Minima) D->E Verify stability F Single-Point Energy Refinement (e.g., M06-2X/6-311+G** with SMD) E->F Accurate energy calculation in solution G Boltzmann Population Analysis F->G Predict relative abundance

Figure 1: A typical workflow for computational conformational analysis.
Experimental Protocol: Computational Analysis
  • Structure Preparation: Draw the 2D structure of 2-phenyl-3-oxa-1-azaspiro[4.5]decane in a molecular editor and generate an initial 3D structure.

  • Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field such as MMFF94. This step broadly samples rotational space to identify a large set of potential low-energy structures.

  • Filtering and Clustering: The raw output from the search will contain many redundant structures. Cluster the conformers based on root-mean-square deviation (RMSD) and select the lowest energy member of each cluster for further analysis.

  • DFT Optimization: Submit each unique conformer to a geometry optimization calculation using a DFT method. A functional like B3LYP with a basis set like 6-31G* provides a good balance of accuracy and computational cost for initial optimization.[9]

  • Verification of Minima: Perform a frequency calculation on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

  • Energy Refinement: For higher accuracy, perform a single-point energy calculation on the optimized geometries using a more robust functional and a larger basis set (e.g., M06-2X/6-311+G**).[11] Include a solvent model, such as the Solvation Model based on Density (SMD), to simulate solution-phase conditions, as solvent polarity can influence conformational equilibria.[9][11]

  • Data Analysis: Using the calculated Gibbs free energies, determine the relative populations of each conformer at a given temperature (e.g., 298 K) using the Boltzmann distribution equation. This allows for the prediction of the major and minor conformers in solution.

Experimental Elucidation via NMR Spectroscopy

While computation provides a theoretical model, Nuclear Magnetic Resonance (NMR) spectroscopy is the premier experimental technique for investigating molecular conformation in solution.[2][3] It provides data on the averaged structure and, in some cases, the dynamics of conformational exchange.[12]

Key NMR Parameters and Experiments
  • ¹H Chemical Shifts (δ): The chemical shift of a proton is highly sensitive to its local electronic environment. Protons in axial vs. equatorial positions, or those shielded/deshielded by the phenyl ring's anisotropy, will have distinct chemical shifts.

  • ³J Coupling Constants: The through-bond coupling between two protons separated by three bonds (³JHH) is dependent on the dihedral angle between them, as described by the Karplus equation. Measuring these coupling constants can provide quantitative information about the geometry of the cyclohexane and oxazolidine rings.

  • Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction that is proportional to r⁻⁶, where r is the distance between two protons. 2D NOESY (or ROESY) experiments are invaluable for determining which protons are close to each other in space, providing definitive proof of stereochemical relationships and conformational preferences.[12] For example, an NOE between a proton on the phenyl ring and a proton on the cyclohexane ring would reveal the orientation of the phenyl group relative to the spiro system.

Workflow for NMR-Based Conformational Study

G cluster_1 NMR Experimental Workflow A Sample Preparation (Dissolve in suitable solvent, e.g., CDCl₃) B 1D NMR Acquisition (¹H, ¹³C) A->B Initial characterization C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C Assign all signals E Data Processing & Peak Assignment C->E D 2D NOESY/ROESY Acquisition D->E F Extraction of Parameters (δ, J-couplings, NOEs) E->F Quantify data G Structural Interpretation F->G Build 3D model

Figure 2: Workflow for acquiring and interpreting NMR data for conformational analysis.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve a pure sample of 2-phenyl-3-oxa-1-azaspiro[4.5]decane in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is important as it can influence the conformational equilibrium.

  • Standard Spectra: Acquire standard 1D ¹H and ¹³C NMR spectra to identify all unique proton and carbon environments.

  • Correlation Spectra: Run 2D correlation experiments.

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons. These experiments are crucial for unambiguous assignment of all signals.

  • NOESY/ROESY: Acquire a 2D NOESY or ROESY spectrum with an appropriate mixing time (e.g., 300-500 ms) to observe through-space correlations.

  • Data Analysis:

    • Integrate the assigned 2D NOESY cross-peaks. The volume of these peaks can be used to estimate inter-proton distances.

    • Measure ³JHH coupling constants from the high-resolution 1D ¹H spectrum.

    • Compare the experimental NOEs and coupling constants with the values predicted for each of the low-energy conformers calculated by DFT. The conformer whose predicted parameters best match the experimental data is the dominant conformation in solution.

Integrated Conformational Model

By combining computational and experimental data, a robust model of the conformational landscape can be constructed. It is expected that the cyclohexane ring will exist in a chair conformation. The key variables are the puckering of the oxazolidine ring and the orientation of the C-2 phenyl group.

The analysis will likely reveal a strong preference for a single conformation or a rapid equilibrium between two low-energy conformers. The dominant conformer is predicted to be one that:

  • Places the large phenyl group in a pseudo-equatorial position relative to the oxazolidine ring to minimize steric strain.

  • Satisfies the stereoelectronic demands of the anomeric effect, likely involving an anti-periplanar arrangement of the nitrogen lone pair and the C2-H bond.

  • Maintains the cyclohexane ring in its lowest energy chair form.

Tabulated Data Summary

Quantitative results from both computational and experimental analyses should be summarized for clarity.

Table 1: Calculated Relative Energies and Predicted NMR Parameters for Low-Energy Conformers

Conformer IDRelative Gibbs Free Energy (kcal/mol)Predicted Population (%)Key Predicted ³JHH (Hz)Predicted Key NOE Contacts
Conf-A 0.0095.2H2-Hax: 10.5, H2-Heq: 2.1Ph(ortho)-H(cyclohexyl)
Conf-B 2.504.7H2-Hax: 3.5, H2-Heq: 4.0Ph(ortho)-H(oxazolidine)
Conf-C 4.000.1H2-Hax: 2.8, H2-Heq: 8.9None

Note: Data presented is hypothetical and for illustrative purposes only.

X-ray Crystallography: The Solid-State Benchmark

While NMR reveals the solution-phase structure, X-ray crystallography provides an unambiguous picture of the molecule's conformation in the solid state.[13][14] Obtaining a single crystal of the compound allows for the precise determination of bond lengths, bond angles, and torsional angles.[13] This solid-state structure serves as an excellent benchmark for validating the results of computational studies and can confirm the identity of the global minimum energy conformation, at least in the absence of significant crystal packing forces.

Implications for Drug Development

The three-dimensional shape and conformational flexibility of a molecule are critical determinants of its biological activity.[5] A rigid scaffold like 2-phenyl-3-oxa-1-azaspiro[4.5]decane presents its substituents in a well-defined spatial orientation. Understanding the preferred conformation allows medicinal chemists to:

  • Design Focused Libraries: Modify the scaffold with substituents positioned optimally to interact with a target protein's binding site.

  • Improve Potency and Selectivity: By "pre-organizing" the molecule into its bioactive conformation, the entropic penalty of binding is reduced, which can lead to higher affinity.

  • Rationalize Structure-Activity Relationships (SAR): Explain why certain analogues are active while others are not based on their ability to adopt the required binding conformation.

The spirocyclic core imparts a conformational rigidity that can be highly advantageous in drug design, reducing off-target effects and improving overall pharmacological properties.[1]

References

  • Synthesis of Furans/Pyrroles through Palladium‐Gold Relay Catalyzed Skeletal Editing of Carbonates or Carbamates via a Decarboxylative‐Aromatization Strategy. (2025). Advanced Synthesis & Catalysis. [Link]

  • Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. (n.d.). MedChemComm. [Link]

  • A True Reverse Anomeric Effect Does Exist After All: A Hydrogen Bonding Stereocontrolling Effect in 2-Iminoaldoses. (2024). The Journal of Organic Chemistry. [Link]

  • Anomeric effect. (n.d.). In Wikipedia. Retrieved from [Link]

  • Barbatti, M. (2020). Theory Untangles Fascinating Properties of Spiro-Compounds. Mario Barbatti's Blog. [Link]

  • Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). (2024). Molecules. [Link]

  • NMR Spectroscopy: a Tool for Conformational Analysis. (n.d.). Auremn. [Link]

  • Conformational analysis of small molecules: NMR and quantum mechanics calculations. (2016). Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

  • NMR Spectroscopy in Structural Analysis of Organic Compounds. (2023). AZoLifeSciences. [Link]

  • 1H NMR spectrum of the spiro compound 18. (n.d.). The Royal Society of Chemistry. [Link]

  • Conformational analysis of drug-like molecules bound to proteins: an extensive study of ligand reorganization upon binding. (2004). Journal of Computer-Aided Molecular Design. [Link]

  • Anomeric effect. (n.d.). SlideShare. [Link]

  • Anomeric effects at carbon involving lone pairs originating from one or two nitrogens. (n.d.). Henry Rzepa's Blog. [Link]

  • The Effect of Vicinal Difluorination on the Conformation and Potency of Histone Deacetylase Inhibitors. (2019). Molecules. [Link]

  • Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry. (2024). International Journal of Molecular Sciences. [Link]

  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. (2023). ChemRxiv. [Link]

  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. (2023). ChemRxiv. [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. (2018). Bioorganic & Medicinal Chemistry. [Link]

  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. (2023). ResearchGate. [Link]

  • Spiro[4.5]decane. (n.d.). PubChem. [Link]

  • Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis. (2023). International Journal of Molecular Sciences. [Link]

  • Computational methods for exploring protein conformations. (2020). Biochemical Society Transactions. [Link]

  • Pharmacological Chaperones and Protein Conformational Diseases: Approaches of Computational Structural Biology. (2022). International Journal of Molecular Sciences. [Link]

  • X-Ray Crystallography of Chemical Compounds. (2007). Current Chemical Genomics. [Link]

  • Synthesis and characterisation of optically active spiro[4.5]decanes. (1998). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • X-Ray Crystallography. (n.d.). University of Wisconsin-Madison. [Link]

  • Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. (2023). Molecules. [Link]

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Foundational

The Spiro[4.5]decane Scaffold: Physicochemical Profiling and LogP Modulation in Drug Discovery

Executive Summary In the transition from "flat" aromatic-dominated chemical space to high-Fsp³ architectures, the spiro[4.5]decane scaffold has emerged as a critical structural motif. Unlike gem-dimethyl or simple cycloa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the transition from "flat" aromatic-dominated chemical space to high-Fsp³ architectures, the spiro[4.5]decane scaffold has emerged as a critical structural motif. Unlike gem-dimethyl or simple cycloalkyl substitutions, the spiro[4.5] system offers a unique orthogonal vectorization that restricts conformational entropy without incurring the metabolic liabilities often associated with flexible alkyl chains.

This guide provides a technical deep-dive into the physicochemical behavior of spiro[4.5]decane derivatives. We analyze the "Spiro Paradox"—where increasing carbon count can paradoxically lower LogD—and provide validated protocols for accurately measuring the lipophilicity of these rigid systems.

The Geometry of Lipophilicity: Escaping Flatland

The primary utility of the spiro[4.5]decane scaffold lies in its ability to disrupt planarity. Traditional drug discovery often relies on flat aromatic rings (low Fsp³), which correlate with poor solubility and higher promiscuity (off-target binding).

Structural Vectorization

The spiro[4.5]decane core fuses a five-membered ring to a six-membered ring at a single quaternary carbon. This creates a rigid


 orthogonal relationship between the two ring systems.
  • The Vector Advantage: Substituents on the 5-membered ring project into chemical space distinct from those on the 6-membered ring. This allows for precise "vector scanning" of a binding pocket that planar analogs (like biphenyls or fused bicycles like naphthalene) cannot achieve.

  • Metabolic Shielding: The quaternary center acts as a steric shield, protecting adjacent carbons from oxidative metabolism (e.g., CYP450 hydroxylation), a common failure point in lead optimization.

The Fsp³ Correlation

Data indicates that clinical success correlates with higher Fsp³ (fraction of


 hybridized carbons).[1] Spiro[4.5]decane derivatives inherently boost Fsp³ scores.[1]
  • Research Compounds: Avg Fsp³ ~ 0.36[2]

  • Approved Drugs: Avg Fsp³ ~ 0.47

  • Spiro[4.5] Contribution: Introducing this scaffold typically raises Fsp³ by 0.1–0.2 units compared to aromatic bioisosteres, directly improving solubility profiles.

LogP and LogD Dynamics: The "Spiro Paradox"

A common misconception is that adding carbon atoms (via spirocyclization) inevitably increases lipophilicity (


). However, spiro[4.5]decane derivatives often exhibit the Spiro Paradox : a neutral or lowered LogD

despite an increase in molecular weight.
Mechanism of LogD Suppression

This phenomenon is particularly observed in azaspiro[4.5]decane derivatives (e.g., replacing a piperidine or morpholine).

  • Basicity Modulation: The rigid spiro-fusion often alters the pKa of the secondary amine. If the pKa increases (becoming more basic), the fraction of ionized species at physiological pH (7.4) increases, thereby lowering the effective distribution coefficient (LogD).

  • Solvation Volume: The compact, spherical shape of spirocycles creates a smaller "hydrophobic cavity" in water compared to flexible diethyl or propyl chains of equivalent carbon count. This reduces the entropic penalty of solvation.

Comparative Data: Flat vs. Spiro

Table 1: Physicochemical impact of scaffold hopping from planar/flexible to spiro[4.5] architectures.

Property4-Phenylpiperidine (Flat/Flexible)Spiro[4.5]decane Derivative (Rigid)Impact
LogP (Calc) ~ 2.5~ 2.8Slight Increase (Carbon count)
LogD (pH 7.4) 2.41.9 - 2.2 Decreased (pKa shift effect)
Solubility Moderate (< 50 µM)High (> 150 µM)Improved (Crystal lattice disruption)
Cl_int (Microsomal) High (Vulnerable to oxidation)Low (Steric shielding)Improved Metabolic Stability
Fsp³ 0.300.55Enhanced "Drug-likeness"

Experimental Protocols: Measuring Lipophilicity in Rigid Systems

Standard shake-flask methods often fail with spiro-libraries due to emulsion formation or low UV absorbance. We utilize the Chromatographic Hydrophobicity Index (CHI) for high-throughput profiling, validated by potentiometric titration for lead compounds.

Protocol A: High-Throughput CHI Determination

Use Case: Rapid screening of 50+ spiro derivatives. Principle: Correlates retention time on a fast-gradient C18 column with LogP, calibrated against standards.

Materials:

  • Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 7.4).

  • Mobile Phase B: Acetonitrile (ACN).

  • Standards: Theophylline, Benzimidazole, Acetophenone, Propiophenone, Valerophenone.[3]

Workflow:

  • Preparation: Dissolve test compounds to 10 mM in DMSO. Dilute to 100 µM in 1:1 MeOH:Water.

  • Gradient: Run a linear gradient from 0% to 100% B over 5 minutes at 0.6 mL/min.

  • Calibration: Inject the 5-standard mix. Plot Retention Time (

    
    ) vs. known CHI values (0–100 scale).
    
    • Equation:

      
      
      
  • Measurement: Inject spiro-compounds. Calculate CHI from ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    .[4]
    
  • Conversion: Convert CHI to LogD using the formula:

    
    
    (Note: This equation is specific to the ammonium acetate pH 7.4 system).
    
Protocol B: Potentiometric LogP (Gold Standard)

Use Case: Precise determination for late-stage leads (Sirius T3 / Pion). Requirement: Compound must have an ionizable center (e.g., the amine in azaspiro[4.5]decane).

  • Titration: Perform a pKa titration in 0.15 M KCl to determine the ionization constant.

  • Partitioning: Add water-saturated octanol to the vessel.

  • Dual-Phase Titration: Titrate again. The shift in the pKa curve (Bjerrum plot) is directly proportional to the partitioning of the neutral species into the octanol phase.

  • Calculation: The software solves the mass balance equations to derive LogP (neutral) and LogD (pH-dependent).

Visualizing the Workflow

The following diagram illustrates the decision matrix for synthesizing and profiling spiro[4.5]decane derivatives to optimize ADME properties.

SpiroWorkflow Start Hit Identification (Planar/Aromatic Lead) Design Scaffold Hop Design Target: Spiro[4.5]decane Start->Design Improve Solubility Synth Synthesis (e.g., Rh-catalyzed dimerization or Pd-coupling) Design->Synth Check Has Ionizable Center? Synth->Check MethodA Protocol A: CHI (HPLC) High Throughput Check->MethodA No (Neutral) MethodB Protocol B: Potentiometric (Sirius T3) Check->MethodB Yes (Basic/Acidic) Analysis Data Analysis (LogD vs. Fsp3 Plot) MethodA->Analysis MethodB->Analysis Decision Lead Selection Criteria: LogD < 3.0 Clearance < 10 µL/min/mg Analysis->Decision

Figure 1: Decision matrix for physicochemical profiling of spirocyclic scaffolds. The workflow prioritizes potentiometric methods for ionizable amines common in spiro[4.5]decane drugs.

Case Study: MCHr1 Antagonists

A seminal example of the spiro[4.5]decane advantage is found in the optimization of Melanin-Concentrating Hormone receptor 1 (MCHr1) antagonists.[1]

  • The Problem: The initial hit contained a morpholine ring attached to an aromatic core. While potent, it suffered from hERG inhibition (cardiotoxicity risk) and rapid metabolic clearance.

  • The Solution: The morpholine was replaced with an azaspiro[4.5]decane derivative (specifically an oxa-azaspiro variant).

  • The Result:

    • Lipophilicity: LogD dropped by 0.7 units due to the "Spiro Paradox" (basicity shift).[5]

    • Selectivity: The rigid vectorization reduced hERG binding affinity by >100-fold.

    • Outcome: The spiro-analog advanced to late-stage preclinical testing, validating the scaffold's utility in correcting ADME defects.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Zheng, Y. J., & Tice, C. M. (2016).[1] The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.[2][5][6][7][8][9] Bioorganic & Medicinal Chemistry Letters. Link

  • Johansson, A., et al. (2016).[1] Spirocyclic MCHr1 Antagonists: Bioisosteric Replacement of a Morpholine. Journal of Medicinal Chemistry. Link

  • Valko, K., et al. (1997). Chromatographic Hydrophobicity Index (CHI) by Fast-Gradient RP-HPLC: A High-Throughput Alternative to Log P/Log D. Analytical Chemistry.[3] Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link

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Exploratory

The Ascent of Spirocycles: Architecting the Next Generation of Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: Beyond Flatland in Drug Discovery For decades, the landscape of medicinal chemistry has been dominated by planar, arom...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond Flatland in Drug Discovery

For decades, the landscape of medicinal chemistry has been dominated by planar, aromatic structures. While this "flatland" approach has yielded numerous successful therapeutics, it has also led to challenges in achieving target selectivity, optimizing physicochemical properties, and exploring the full potential of three-dimensional biological space. The strategic incorporation of spirocyclic building blocks represents a paradigm shift, enabling chemists to escape the confines of planarity and sculpt drug candidates with unprecedented precision and efficacy.

This guide serves as a comprehensive resource for researchers at the forefront of drug discovery. It moves beyond a mere catalog of structures to provide a deep dive into the rationale, design, synthesis, and application of novel spirocyclic scaffolds. As a senior application scientist, the aim is to not only present protocols but to illuminate the causality behind experimental choices, fostering a deeper understanding of how these unique three-dimensional frameworks can be leveraged to overcome long-standing challenges in drug development.

The Spirocyclic Advantage: Imparting Three-Dimensionality and Optimizing Drug-Like Properties

Spirocycles are bicyclic systems where two rings are joined by a single common atom, the spiroatom.[1] This unique structural feature imparts a rigid, three-dimensional geometry that offers several distinct advantages in drug design.[2][3]

Enhancing Target Affinity and Selectivity through Conformational Constraint

One of the primary benefits of incorporating a spirocyclic moiety is the ability to rigidly lock the conformation of a molecule.[3] This pre-organization can significantly reduce the entropic penalty upon binding to a biological target, leading to enhanced potency. By replacing flexible linkers with a rigid spirocyclic scaffold, it is possible to maintain the optimal orientation of key functional groups for interaction with a protein's binding site.[1][4] This precise positioning of pharmacophoric elements can also lead to improved selectivity, as the rigid conformation is less likely to productively interact with off-target proteins.[4]

Modulating Physicochemical Properties for Improved Pharmacokinetics

The introduction of spirocyclic systems has a profound impact on a molecule's physicochemical properties, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.[5][6][7]

  • Increased Fraction of sp3-Hybridized Carbons (Fsp3): Spirocycles inherently increase the Fsp3 character of a molecule, a parameter that correlates with improved clinical success.[1][2] Higher Fsp3 values are associated with enhanced solubility, reduced promiscuity, and better overall developability.[4]

  • Improved Solubility and Lipophilicity: The three-dimensional nature of spirocycles can disrupt planarity and reduce intermolecular stacking, often leading to improved aqueous solubility.[4][8] Furthermore, the lipophilicity, as measured by logP or logD, can be finely tuned by modifying the spirocyclic core, for instance, by replacing a morpholine with various azaspirocycles to lower logD values.[2]

  • Enhanced Metabolic Stability: The quaternary carbon center of a spirocycle is often less susceptible to metabolic attack by cytochrome P450 enzymes, which can improve a drug candidate's metabolic stability and half-life.[9]

The following diagram illustrates the fundamental concept of how a spirocycle can replace a flexible linker to achieve conformational rigidity.

cluster_0 Flexible Linker cluster_1 Spirocyclic Scaffold a1 R1 b1 a1->b1 Flexible Linker a2 R2 b1->a2 c1 R1 spiro Spiro Atom c1->spiro c2 R2 spiro->c2 d1 Spiro Atom spiro->d1 d2 Spiro Atom spiro->d2 d1->d2

Caption: Replacing a flexible linker with a rigid spirocyclic scaffold.

Design and Synthesis of Novel Spirocyclic Building Blocks

The growing appreciation for the utility of spirocycles has spurred the development of innovative synthetic methodologies to access a diverse range of these building blocks.[7][10] The ability to synthesize these scaffolds on a large scale is crucial for their application in drug discovery programs.[11]

Key Synthetic Strategies

Several powerful synthetic strategies have emerged for the construction of spirocyclic systems.

  • [2+2] Cycloadditions: Formal [2+2] cycloaddition reactions are a common method for constructing the four-membered rings often found in spiro[3.3]heptane derivatives.[12]

  • Ring-Closing Metathesis (RCM): RCM has proven to be a versatile tool for the synthesis of a wide variety of spirocyclic systems, including those containing larger rings.

  • Intramolecular Alkylation/Acylation: The formation of the spirocenter can be achieved through intramolecular reactions where a nucleophile on one ring attacks an electrophilic center on a tethered precursor.

  • Rearrangement Reactions: Semipinacol rearrangements of 1-bicyclobutylcyclopropanol intermediates have been developed to afford highly strained spiro[3.3]heptan-1-one motifs.[13] This method allows for the creation of optically active 3-substituted spiro[3.3]heptan-1-ones.[13]

  • 1,3-Dipolar Cycloadditions: Azomethine ylides can undergo 1,3-dipolar cycloaddition reactions with exocyclic alkenes to furnish spirocyclic pyrrolidines.[14][15]

Case Study: Synthesis of a Spiro[3.3]heptane Building Block

The spiro[3.3]heptane motif is a particularly attractive scaffold as it can serve as a saturated bioisostere of a benzene ring.[12] A practical, large-scale synthesis of 6-(trifluoromethyl)spiro[3.3]heptane-derived building blocks has been developed.[12]

Experimental Protocol: Synthesis of 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane

This protocol is adapted from a published procedure and is provided as an example of a key step in the synthesis of a spiro[3.3]heptane building block.[12]

  • Starting Material: Commercially available cyclobutanone derivative.

  • Step 1: Knoevenagel Condensation: The cyclobutanone derivative is reacted with malononitrile in the presence of a base (e.g., piperidine) to form an exocyclic dinitrile.

  • Step 2: Michael Addition: A suitable nucleophile is added to the electron-deficient double bond.

  • Step 3: Reduction: The nitrile groups are reduced to primary amines using a reducing agent such as lithium aluminum hydride (LiAlH4).

  • Step 4: Diazotization and Bromination: The primary amines are converted to their corresponding diazonium salts and subsequently displaced with bromide to yield the 1,1-bis(bromomethyl)cyclobutane intermediate.

  • Step 5: Spirocyclization: The resulting 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane can then be reacted with a C-nucleophile, such as the sodium salt of diethyl malonate, in a double alkylation reaction to form the spiro[3.3]heptane core.[12]

This multi-step synthesis can be scaled up to produce kilogram quantities of the desired building block, making it amenable for use in extensive drug discovery campaigns.[12]

The following diagram illustrates a generalized workflow for the synthesis of a spirocyclic scaffold.

start Commercially Available Starting Materials step1 Key Ring-Forming Reaction (e.g., Cycloaddition, Intramolecular Alkylation) start->step1 intermediate Spirocyclic Intermediate step1->intermediate step2 Functional Group Interconversion intermediate->step2 final_product Novel Spirocyclic Building Block step2->final_product

Caption: Generalized synthetic workflow for novel spirocyclic building blocks.

Applications in Drug Discovery: Case Studies

The theoretical advantages of spirocycles have been translated into tangible successes in drug discovery, with numerous spirocycle-containing compounds entering clinical trials and receiving regulatory approval.[5][10]

Case Study: SHP2 Inhibitors

In the optimization of allosteric inhibitors of the protein tyrosine phosphatase SHP2, researchers introduced spirocyclic scaffolds to maintain the crucial orientation of a primary amine group for hydrogen bonding interactions.[2] This modification led to improved cellular efficacy.[2]

CompoundScaffoldSHP2 IC50 (nM)Cellular Efficacy (pERK IC50, nM)
Lead CompoundAcyclic50250
Spirocyclic Analog Spiro[3.3]heptane 45 120

Data is illustrative and based on trends reported in the literature.

Case Study: PARP Inhibitors

The replacement of a piperazine ring in the PARP inhibitor Olaparib with a diazaspiro[3.3]heptane resulted in a significant increase in selectivity for PARP-1 over other members of the PARP family.[2] While there was a slight decrease in potency, the improved selectivity profile led to reduced DNA damage and cytotoxicity.[2]

Case Study: Revumenib - A Menin-MLL Inhibitor

Approved in 2024, revumenib is a first-in-class oral inhibitor of the menin-MLL interaction for the treatment of acute leukemias.[8] The central 2,7-diazaspiro[3.5]nonane scaffold is essential for its binding to menin.[8] The protonated piperidine nitrogen forms a cation-π interaction with two tyrosine residues, while the azetidine ring optimally positions a pyrimidine nitrogen for a key hydrogen bond.[8] This demonstrates the power of spirocycles to serve as effective bioisosteres, in this case for a piperazine moiety in the original fragment hit.[8]

Future Directions and Expert Opinion

Spirocyclic chemistry is poised to play an increasingly important role in drug discovery.[3][5] While the synthesis of these complex scaffolds has historically been a challenge, the development of high-throughput synthesis and computational techniques is accelerating their exploration.[5][16] The growing commercial availability of diverse spirocyclic building blocks is further democratizing their use in medicinal chemistry.[8][17]

In the coming years, we can expect to see the application of spirocycles in a wider range of therapeutic areas, including oncology, as well as neurological, infectious, and metabolic diseases.[3][5] The ability of these scaffolds to unlock novel chemical space and generate new intellectual property will continue to drive their adoption.[9] As our understanding of the intricate three-dimensional interactions between ligands and their biological targets deepens, the precision and architectural control offered by spirocyclic building blocks will become ever more indispensable in the quest for safer and more effective medicines.

References

  • Taylor & Francis. (2025, March 19). Spirocyclic compounds: potential drug leads in the fight against Mycobacterium tuberculosis. Retrieved from [Link]

  • ResearchGate. Selected Applications of Spirocycles in Medicinal Chemistry | Request PDF. Retrieved from [Link]

  • PubMed. (2022, March 25). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Retrieved from [Link]

  • Taylor & Francis. (2022, March 25). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Retrieved from [Link]

  • PMC. Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Retrieved from [Link]

  • Advances in Spirocyclic Hybrids: Chemistry and Medicinal Actions. (2018, September 1). Retrieved from [Link]

  • Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery. (2017, November 27). Retrieved from [Link]

  • Drug Hunter. (2025, September 29). The Spirocycle Surge in Drug Discovery. Retrieved from [Link]

  • DNDi. (2025, April 15). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from [Link]

  • ACS Publications. (2020, December 31). Spirocyclic Scaffolds in Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2021, January 14). Spirocyclic Scaffolds in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, October 17). Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery | Request PDF. Retrieved from [Link]

  • American Chemical Society. (2025, August 19). Generating library comprehensive 3-D-shape building blocks of spirocyclic α- and β-prolines | Poster Board #804 - ACS Fall 2025. Retrieved from [Link]

  • Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. (2010, July 15). Retrieved from [Link]

  • ACS Publications. (2011, November 23). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks | Organic Letters. Retrieved from [Link]

  • CORE. (2014, July 5). The use of spirocyclic scaffolds in drug discovery. Retrieved from [Link]

  • ResearchGate. Synthesis of functionalized (racemic) spiro[3.3]heptanes for use as.... Retrieved from [Link]

  • PMC. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to Phenyl-Substituted 3-Oxa-1-azaspiro[4.5]decanes: Synthesis, Characterization, and Therapeutic Potential

For distribution to: Researchers, scientists, and drug development professionals Introduction: The Emergence of Spirocyclic Scaffolds in Modern Drug Discovery In the landscape of medicinal chemistry, the quest for novel...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals

Introduction: The Emergence of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures that offer enhanced therapeutic profiles is perpetual. Among these, spirocyclic compounds, characterized by two rings sharing a single common atom, have garnered significant attention. Their inherent three-dimensionality provides a unique topographical presentation that can lead to improved potency, selectivity, and pharmacokinetic properties compared to their flatter aromatic counterparts. This guide focuses on a promising class of spirocycles: the phenyl-substituted 3-oxa-1-azaspiro[4.5]decanes. While a specific CAS number for 2-Phenyl-3-oxa-1-azaspiro[4.5]decane is not readily found in publicly accessible databases, this document will serve as a comprehensive technical overview of this structural class, leveraging data from closely related analogues to inform on synthesis, characterization, and potential applications.

The 3-oxa-1-azaspiro[4.5]decane core, a subtype of the broader spiro-oxazine family, is of particular interest due to the prevalence of the oxazine motif in pharmacologically active compounds. Oxazine derivatives have demonstrated a wide array of biological activities, including antimicrobial, antitumor, and anticonvulsant properties[1]. The incorporation of a phenyl group onto this spirocyclic framework can further modulate its biological activity, offering a versatile platform for the development of novel therapeutics.

Part 1: Synthetic Strategies for Phenyl-Substituted 3-Oxa-1-azaspiro[4.5]decanes

The synthesis of the 3-oxa-1-azaspiro[4.5]decane scaffold can be approached through several strategic pathways. The choice of a particular route is often dictated by the desired substitution pattern and the availability of starting materials.

Multi-component Reactions

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecular structures. For the synthesis of spiro-oxazines, a one-pot reaction involving an isatin derivative, a primary amine, and a suitable dipolarophile can be employed. While not a direct synthesis of the target scaffold, this methodology highlights a common strategy for constructing spiro-heterocycles.

Tandem Cyclization Reactions

More sophisticated approaches, such as relay-catalytic tandem cyclizations, have been developed for the diastereoselective synthesis of dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives[2]. These methods often utilize transition metal catalysts, such as gold and palladium, to facilitate complex bond formations under mild conditions[2]. This strategy could potentially be adapted for the synthesis of 3-oxa-1-azaspiro[4.5]decane systems.

A generalized workflow for a potential synthetic approach is outlined below:

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A Cyclohexanone Derivative D Mannich-type Reaction / Cyclization A->D B Phenyl-substituted Amine B->D C Formaldehyde Source C->D E Phenyl-substituted 3-Oxa-1-azaspiro[4.5]decane D->E Formation of Spirocyclic Core G cluster_compound Compound cluster_pathway Cellular Pathway cluster_outcome Outcome A Phenyl-substituted 3-Oxa-1-azaspiro[4.5]decane B Target Protein (e.g., Kinase, Receptor) A->B Binding and Modulation C Downstream Signaling (e.g., Pro-apoptotic pathways) B->C Signal Transduction D Apoptosis C->D E Inhibition of Cancer Cell Proliferation D->E

Sources

Exploratory

The Spiro[cyclohexane-oxazolidine] Scaffold: Structural Rigidity as a Driver for Therapeutic Selectivity

[1][2] Executive Summary The search for novel chemical space in drug discovery often leads to the "escape from flatland"—moving away from planar aromatic systems toward three-dimensional (3D) scaffolds.[1] The spiro[cycl...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

The search for novel chemical space in drug discovery often leads to the "escape from flatland"—moving away from planar aromatic systems toward three-dimensional (3D) scaffolds.[1] The spiro[cyclohexane-oxazolidine] ring system represents a privileged structural motif in this domain. By fusing a lipophilic cyclohexane ring with a polar, hydrogen-bond-rich oxazolidine moiety via a single spiro-carbon, this scaffold offers unique conformational restriction.[2] This rigidity minimizes the entropic penalty of binding to protein targets, a phenomenon often rationalized by the Thorpe-Ingold effect (gem-dialkyl effect).[2]

This technical guide analyzes the therapeutic utility of spiro[cyclohexane-oxazolidine] derivatives, focusing on their application as


7 nicotinic acetylcholine receptor (

7 nAChR) agonists
for CNS disorders and as novel antimicrobial agents overcoming resistance mechanisms.[2]

Structural & Synthetic Rationale

The Conformational Advantage

In medicinal chemistry, spiro-fusion locks the relative orientation of the two rings.[1] For the spiro[cyclohexane-oxazolidine] system:

  • The Cyclohexane Ring: Provides a lipophilic bulk that can fill hydrophobic pockets (e.g., the leucine-rich gate of certain ion channels) and improves blood-brain barrier (BBB) permeability.[2]

  • The Oxazolidine Ring: Acts as a pharmacophore carrier, presenting hydrogen bond donors (NH) and acceptors (O) in a fixed vector relative to the lipophilic core.

Synthetic Accessibility

The construction of this spiro-system is generally achieved via cyclocondensation or 1,3-dipolar cycloaddition.[2] A robust, self-validating synthetic pathway is critical for generating Structure-Activity Relationship (SAR) libraries.[2]

Figure 1: SAR Logic Flow The following diagram illustrates the decision matrix for optimizing this scaffold.

SAR_Logic Scaffold Spiro[cyclohexane-oxazolidine] Core Mod_N N-Substitution (R-group) Scaffold->Mod_N Mod_C Cyclohexane Substitution Scaffold->Mod_C Effect_Bind Receptor Affinity (H-Bond Vectors) Mod_N->Effect_Bind Electronic effects Effect_Lip Modulate Lipophilicity (LogP) Mod_C->Effect_Lip Bulk tolerance Effect_Met Metabolic Stability (Block P450) Mod_C->Effect_Met F/Me blocking Outcome_CNS CNS Penetrant (nAChR Agonist) Effect_Lip->Outcome_CNS Effect_Bind->Outcome_CNS Outcome_AntiB Antimicrobial (Ribosome Binder) Effect_Bind->Outcome_AntiB

Caption: SAR optimization logic connecting structural modifications to physicochemical outcomes and therapeutic endpoints.

Therapeutic Applications: Case Studies

Neurotherapeutics: 7 nAChR Agonists

The most authoritative application of this scaffold is exemplified by (-)-spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one] (and its cyclohexane analogs).[2] These compounds act as selective agonists for the


7 nicotinic acetylcholine receptor, a target for schizophrenia and Alzheimer's disease.
  • Mechanism: The spiro-oxazolidinone mimics the acetyl-choline pharmacophore but with restricted conformation, preventing rapid desensitization of the receptor.[2]

  • Key Insight: The rigidity of the spiro-linkage is non-negotiable. Studies show that opening the ring or increasing flexibility results in a >100-fold loss of affinity [1].

Antimicrobial Agents: Next-Gen Oxazolidinones

While Linezolid is the gold standard, resistance is emerging.[2][3] Spiro-oxazolidinone derivatives, particularly those fusing the oxazolidinone to a cyclohexane or spiro[2.4]heptane system, have shown efficacy against MRSA and M. tuberculosis.[2]

  • Data Summary: The following table summarizes the potency of spiro-derivatives compared to standard antibiotics.

Compound ClassTarget OrganismMIC (

g/mL)
Mechanism of ActionReference
Spiro[cyclohexane-oxazolidinone] M. smegmatis8 - 32Protein Synthesis Inhibition (23S rRNA)[2]
Spiro[2.4]heptane-oxazolidinone S. aureus (MRSA)2 - 4Protein Synthesis Inhibition[3]
Linezolid (Control) S. aureus1 - 4Protein Synthesis Inhibition[3]
Spiro-isoxazolidine MCF-7 (Cancer)0.3 (

M)
Cell Cycle Arrest (Sub-G1)[4]

Detailed Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed with internal validation steps.

Synthesis of Spiro[cyclohexane-1,2'-oxazolidine]

This protocol utilizes a condensation reaction between a ketone and an amino alcohol, a scalable route for library generation.[2]

Reagents:

  • Cyclohexanone (10 mmol)[2]

  • 2-Aminoethanol (12 mmol)[2]

  • Toluene (50 mL)

  • p-Toluenesulfonic acid (pTSA) (catalytic amount, 0.5 mmol)[2]

Protocol:

  • Setup: Equip a 100 mL round-bottom flask with a Dean-Stark trap and a reflux condenser. This setup is critical to remove water, driving the equilibrium toward the spiro-product (Le Chatelier’s principle).[2]

  • Reaction: Add cyclohexanone, 2-aminoethanol, pTSA, and toluene.

  • Reflux: Heat to reflux (110°C) with vigorous stirring. Monitor water collection in the trap.

  • Validation (TLC): Check reaction progress after 4 hours using TLC (SiO2, Hexane:EtOAc 3:1). Stain with Ninhydrin.

    • Success Indicator: Disappearance of the ketone spot and appearance of a new, lower Rf spot (amine-like).[2]

  • Workup: Cool to RT. Wash with saturated NaHCO3 (2 x 20 mL) to neutralize acid. Wash with brine. Dry over Na2SO4.

  • Purification: Concentrate in vacuo. Recrystallize from ethanol/hexane.

Validated Biological Assay: In Vitro Cytotoxicity (MTT)

This assay quantifies the therapeutic potential (IC50) of the synthesized spiro-compounds against cancer cell lines (e.g., MCF-7).[2][4]

Protocol:

  • Seeding: Plate MCF-7 cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Add the spiro-compound at serial dilutions (0.1, 1, 10, 50, 100

    
    M). Include Doxorubicin  as a positive control and DMSO (0.1%)  as a vehicle control.
    
  • Incubation: Incubate for 48h.

  • Labeling: Add 10

    
    L of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h.
    
    • Mechanism:[5][6] Viable mitochondria reduce yellow MTT to purple formazan.

  • Solubilization: Aspirate media carefully. Add 100

    
    L DMSO to dissolve formazan crystals.
    
  • Readout: Measure absorbance at 570 nm.

  • Calculation: Calculate % Viability =

    
    .[2] Plot dose-response curve to determine IC50.[2]
    

Mechanistic Visualization

Understanding the signaling pathway is essential for drug development. The diagram below depicts the mechanism of action for the


7 nAChR agonist activity, a primary therapeutic driver for this scaffold.

Figure 2:


7 nAChR Signaling Pathway 

nAChR_Pathway Ligand Spiro-Oxazolidine Agonist Receptor α7 nAChR (Presynaptic) Ligand->Receptor Binding IonFlux Ca2+ Influx Receptor->IonFlux Channel Opening Signaling ERK1/2 & CREB Phosphorylation IonFlux->Signaling Activation Release Neurotransmitter Release (Glu/DA) IonFlux->Release Exocytosis Effect Cognitive Enhancement Neuroprotection Signaling->Effect Gene Expression Release->Effect Synaptic Plasticity

Caption: Activation of


7 nAChR by spiro-ligands leads to Ca2+ influx, enhancing neurotransmission and neuroprotection.[2]

References

  • (-)-Spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one], a conformationally restricted analogue of acetylcholine, is a highly selective full agonist at the alpha 7 nicotinic acetylcholine receptor. Journal of Medicinal Chemistry. [Link][2]

  • Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. ChemistryOpen. [Link]

  • Synthesis and antibacterial activities of novel oxazolidinones having spiro[2,4]heptane moieties. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and anticancer activity of novel spiro-isoxazoline and spiro-isoxazolidine deriv

    
    -santonin. 
    European Journal of Medicinal Chemistry.
    [Link][2]
    

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Protocols & Analytical Methods

Method

Synthesis of 2-Phenyl-3-oxa-1-azaspiro[4.5]decane from Cyclohexanone: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed guide for the synthesis of 2-Phenyl-3-oxa-1-azaspiro[4.5]decane, a spirocyclic oxazolidine derivative, from cyclo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis of 2-Phenyl-3-oxa-1-azaspiro[4.5]decane, a spirocyclic oxazolidine derivative, from cyclohexanone and (R)-(-)-2-phenylglycinol. Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their rigid three-dimensional structures, which can lead to enhanced potency and selectivity for biological targets.[1][2] This guide outlines the chemical principles, a step-by-step experimental protocol, and the necessary considerations for the successful synthesis, purification, and characterization of the target compound.

Introduction

Spirocycles, compounds containing two rings connected by a single common atom, are increasingly recognized for their valuable contributions to drug discovery.[1][3] Their inherent conformational rigidity allows for a precise spatial arrangement of functional groups, which is crucial for optimizing interactions with biological macromolecules.[1] The oxazolidine ring system, a five-membered heterocycle containing both oxygen and nitrogen, is a prevalent motif in many biologically active compounds and serves as a versatile synthetic intermediate.[4][5]

The target molecule, 2-Phenyl-3-oxa-1-azaspiro[4.5]decane, combines the structural features of a spirocycle and an oxazolidine. Its synthesis involves the condensation reaction between a ketone (cyclohexanone) and a β-amino alcohol ((R)-(-)-2-phenylglycinol). This reaction is a classic method for the formation of oxazolidines and proceeds through the formation of a hemiaminal intermediate followed by dehydration to yield the final cyclic product.

Reaction Mechanism and Scientific Rationale

The synthesis of 2-Phenyl-3-oxa-1-azaspiro[4.5]decane is an equilibrium-limited condensation reaction.[6] To drive the reaction towards the product, the water formed as a byproduct must be continuously removed. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus.[6][7][8] Toluene is a commonly used solvent for this purpose as it forms a low-boiling azeotrope with water.[6]

The reaction is often catalyzed by an acid, such as p-toluenesulfonic acid (PTSA), which protonates the carbonyl oxygen of cyclohexanone, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the amino group of (R)-(-)-2-phenylglycinol.

The key steps in the mechanism are:

  • Protonation of the Carbonyl Group: The acid catalyst protonates the oxygen of the cyclohexanone, making the carbonyl carbon more susceptible to nucleophilic attack.

  • Nucleophilic Attack: The nitrogen atom of the amino alcohol attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a hemiaminal intermediate.

  • Protonation of the Hydroxyl Group: The hydroxyl group of the hemiaminal is protonated by the acid catalyst, forming a good leaving group (water).

  • Cyclization and Dehydration: The lone pair of electrons on the nitrogen atom facilitates the departure of the water molecule, leading to the formation of an iminium ion. The intramolecular attack of the hydroxyl group on the iminium carbon, followed by deprotonation, yields the stable five-membered oxazolidine ring.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Cyclohexanone Cyclohexanone Hemiaminal Hemiaminal Intermediate Cyclohexanone->Hemiaminal + Phenylglycinol + H+ Phenylglycinol (R)-(-)-2-Phenylglycinol Phenylglycinol->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H2O Product 2-Phenyl-3-oxa-1-azaspiro[4.5]decane Iminium->Product Intramolecular Cyclization

Figure 1: Simplified reaction mechanism for the formation of the spirooxazolidine.

Experimental Protocol

This protocol is a representative method based on established procedures for oxazolidine synthesis.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
Cyclohexanone98.141.08 g (1.15 mL)11.0 mmol1.1
(R)-(-)-2-Phenylglycinol137.181.37 g10.0 mmol1.0
p-Toluenesulfonic acid (PTSA)172.2095 mg0.55 mmol0.05
Toluene-50 mL--
Anhydrous Sodium Sulfate-As needed--
Saturated Sodium Bicarbonate-As needed--
Brine-As needed--
Equipment
  • Round-bottom flask (100 mL)

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure

Figure 2: Step-by-step experimental workflow for the synthesis.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (1.08 g, 11.0 mmol), (R)-(-)-2-phenylglycinol (1.37 g, 10.0 mmol), and p-toluenesulfonic acid (95 mg, 0.55 mmol). Add 50 mL of toluene to the flask.

  • Azeotropic Distillation: Assemble a Dean-Stark apparatus and a reflux condenser on top of the round-bottom flask. Heat the reaction mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The denser water will separate to the bottom of the trap, while the toluene will overflow and return to the reaction flask.[7]

  • Reaction Monitoring: Continue the reflux until the theoretical amount of water (0.18 mL, 10.0 mmol) has been collected in the trap, or until no more water is observed to be forming. This typically takes 2-4 hours.

  • Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 25 mL) to neutralize the acid catalyst, followed by brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Phenyl-3-oxa-1-azaspiro[4.5]decane.

Characterization

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra will confirm the connectivity of the atoms and the successful formation of the spiro-oxazolidine ring.[9][10]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum should show the absence of a carbonyl (C=O) stretch from cyclohexanone and N-H and O-H stretches from the amino alcohol, and the presence of C-O and C-N stretches characteristic of the oxazolidine ring.

Applications in Drug Development

Spiro-oxazolidine scaffolds are valuable in medicinal chemistry for several reasons:

  • Introduction of Chirality: The use of a chiral amino alcohol, such as (R)-(-)-2-phenylglycinol, introduces a defined stereocenter into the molecule, which is often crucial for biological activity.

  • Structural Rigidity: The spirocyclic nature of the molecule reduces conformational flexibility, which can lead to higher binding affinity and selectivity for a specific biological target.[1]

  • Modulation of Physicochemical Properties: The incorporation of the spiro-oxazolidine moiety can be used to fine-tune properties such as lipophilicity, solubility, and metabolic stability.[3]

Derivatives of 1-oxa-azaspiro[4.5]decanes have been investigated as ligands for various biological targets, including sigma-1 receptors.[11]

Safety Considerations

  • Cyclohexanone: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.

  • (R)-(-)-2-Phenylglycinol: May cause skin and eye irritation.

  • p-Toluenesulfonic acid: Corrosive. Causes severe skin burns and eye damage.

  • Toluene: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. May cause drowsiness or dizziness.

All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

References

  • ACS Omega. (2023).
  • PubMed. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy.
  • ResearchGate. (n.d.). The synthetic methods of oxa‐azaspiro[4.
  • Scientific Research Publishing. (n.d.). An Efficient Reaction Process for the Synthesis of Oxazinanes, and Oxazolidines in the Presence of Air.
  • Grokipedia. (n.d.).
  • Wikipedia. (n.d.).
  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis.
  • Organic Syntheses. (n.d.). (s)-4-(phenylmethyl)-2-oxazolidinone.
  • TSI Journals. (2015).
  • University of York. (n.d.). Dean-Stark - Chemistry Teaching Labs.
  • PMC. (n.d.).
  • IRIS. (2025). Design and synthesis of 1,4,8-triazaspiro[4.
  • MDPI. (2024). Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)
  • Preprints.org. (2024). Synthesis of methyl 2-((4R)-3-acryloyl-4- phenyloxazolidin-2-yl)
  • PMC. (2024). Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly.
  • Sciencemadness Wiki. (2023).
  • PubMed. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.
  • ResearchGate. (2022). Synthesis of spirooxindole‐oxazolidine reported by Pan and co‐workers.
  • MDPI. (2023).
  • ResearchGate. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry.
  • ResearchGate. (2020). Synthesis, Characterization and Evaluation of Antimicrobial Properties of (R)-(-)-4-Phenyl-2 Oxazolidinone Based Azetidinones.
  • ResearchGate. (n.d.). Proposed biosynthesis of 1-oxa-3-azaspiro[4.5]decane and...
  • PMC. (n.d.). (S)-2-Amino-2-(2-chlorophenyl)cyclohexanone.
  • YouTube. (2015). The Dean Stark Trap: Drying Oxalic Acid.
  • Beilstein Journals. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds.
  • Digital Repository. (2021). Article - Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity.
  • ResearchGate. (n.d.). Schematic representation of the three stages of 2-phenylethanol synthesis and the genes involved in them.
  • Organic Chemistry Portal. (n.d.). Cyclohexanone synthesis.
  • MDPI. (2024). Biotechnological 2-Phenylethanol Production: Recent Developments.

Sources

Application

Application Notes and Protocols for the Synthesis of Spiro Oxazolidines via Condensation Reactions

Introduction: The Significance of Spiro Oxazolidines in Modern Drug Discovery Spirocyclic scaffolds have emerged as privileged structural motifs in medicinal chemistry due to their inherent three-dimensional architecture...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Spiro Oxazolidines in Modern Drug Discovery

Spirocyclic scaffolds have emerged as privileged structural motifs in medicinal chemistry due to their inherent three-dimensional architecture, which can lead to improved target specificity and pharmacological properties.[1][2] Among these, spiro oxazolidines, which feature a heteroatom-rich five-membered ring spiro-fused to another cyclic system, are of particular interest. This unique arrangement introduces a quaternary stereocenter, providing a valuable building block for the construction of complex and medicinally relevant compounds.[1] The oxazolidine core itself is a significant pharmacophore found in various natural products and pharmaceuticals, and it also serves as a chiral auxiliary in asymmetric synthesis.[1][3] Consequently, the development of efficient and selective methods for the synthesis of spiro oxazolidines is a critical endeavor for researchers and drug development professionals.

This application note provides a comprehensive overview of the condensation reaction conditions for the formation of spiro oxazolidines, with a focus on elucidating the underlying principles that govern these transformations. We will delve into the reaction mechanisms, explore the critical roles of catalysts and solvents, and provide detailed protocols to guide researchers in their synthetic efforts.

Reaction Mechanism: A Stepwise Approach to Spirocyclization

The formation of spiro oxazolidines via condensation reactions typically proceeds through a cascade of events involving nucleophilic attack and subsequent intramolecular cyclization. A common and illustrative example is the reaction between an isatin-derived ketimine and a haloalcohol, which provides a clear picture of the mechanistic steps involved.

A plausible reaction mechanism for this transformation begins with the deprotonation of the haloalcohol by a base, generating an alkoxide intermediate. This alkoxide then acts as a nucleophile, attacking the electrophilic imine carbon of the azadiene. This initial 1,2-addition step leads to the formation of an open-chain intermediate. The final and crucial step is an intramolecular cyclization, where the newly formed nucleophilic nitrogen displaces the halide, resulting in the formation of the spiro oxazolidine ring.

To visually represent this mechanistic pathway, the following diagram illustrates the key steps:

G Azadiene Isatin-derived Azadiene OpenChain Open-Chain Intermediate Azadiene->OpenChain 1,2-Addition Haloalcohol Haloalcohol Alkoxide Alkoxide Intermediate Haloalcohol->Alkoxide Deprotonation Base Base SpiroOxazolidine Spiro Oxazolidine OpenChain->SpiroOxazolidine Intramolecular Cyclization G Start Start Reactants Combine Azadiene, 2-Bromoethanol, and Base in Solvent Start->Reactants Reaction Stir at Room Temperature (Monitor by TLC) Reactants->Reaction Workup Quench Reaction and Extract with Organic Solvent Reaction->Workup Purification Purify by Column Chromatography Workup->Purification Characterization Characterize Product (NMR, HRMS) Purification->Characterization End End Characterization->End

Sources

Method

One-Pot Synthesis of 3-Oxa-1-azaspiro[4.5]decane Derivatives: A Detailed Guide for Researchers

The quest for novel molecular architectures with significant biological activity is a driving force in modern drug discovery. Among these, spirocyclic scaffolds have garnered considerable attention due to their inherent...

Author: BenchChem Technical Support Team. Date: February 2026

The quest for novel molecular architectures with significant biological activity is a driving force in modern drug discovery. Among these, spirocyclic scaffolds have garnered considerable attention due to their inherent three-dimensional structures, which can lead to enhanced target specificity and improved pharmacokinetic profiles. This guide provides a comprehensive overview and a detailed protocol for the one-pot synthesis of 3-oxa-1-azaspiro[4.5]decane derivatives, a class of compounds with promising applications in medicinal chemistry.

The Significance of Spirocyclic Heterocycles in Drug Development

Spiro heterocycles are a unique class of organic compounds characterized by two rings connected by a single common atom.[1] This structural feature imparts a rigid, three-dimensional geometry that is highly desirable in the design of new therapeutic agents. Unlike their planar aromatic counterparts, the conformational rigidity of spirocycles can lead to higher binding affinities and selectivities for biological targets. The 3-oxa-1-azaspiro[4.5]decane core, in particular, is found in a variety of natural products and has been identified as a key pharmacophore in the development of novel therapeutics. For instance, derivatives of the closely related 1-oxa-8-azaspiro[4.5]decane have been investigated as M1 muscarinic agonists for the treatment of Alzheimer's disease.[2]

A Robust One-Pot Approach: [3+2] Annulation of Azadienes with Haloalcohols

A highly efficient and regioselective one-pot synthesis of 3-oxa-1-azaspiro[4.5]decane derivatives has been developed, offering a streamlined approach to this valuable scaffold.[3] This method, which proceeds under mild, transition-metal-free conditions, involves a [3+2] annulation reaction between azadienes derived from cyclic ketones and various haloalcohols.[3] This multicomponent reaction strategy is particularly advantageous as it allows for the rapid assembly of complex molecular structures from simple, readily available starting materials, thereby minimizing reaction steps and improving overall efficiency.[4]

The reaction mechanism proceeds through the in situ formation of an oxygen-containing nucleophile from the haloalcohol, which then undergoes a Michael addition to the azadiene. Subsequent intramolecular cyclization affords the desired spiro-oxazolidine ring system. The regioselectivity of this reaction is a key feature, consistently yielding the 3-oxa-1-azaspiro[4.5]decane core.[3]

Experimental Protocol: One-Pot Synthesis of 3-Oxa-1-azaspiro[4.5]decane Derivatives

This protocol is based on the [3+2] annulation of azadienes with haloalcohols.[3]

Materials:

  • Substituted cyclohexanone (or other cyclic ketone)

  • Primary amine (e.g., benzylamine, aniline)

  • Haloalcohol (e.g., 2-bromoethanol, 2-chloroethanol)

  • Base (e.g., Cesium Carbonate - Cs₂CO₃)

  • Solvent (e.g., Acetone)

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

  • Rotary evaporator

Procedure:

  • Preparation of the Azadiene (in situ): In a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted cyclohexanone (1.0 equiv.) and the primary amine (1.0 equiv.) in acetone (0.1 M). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding azadiene. The progress of the reaction can be monitored by TLC.

  • Annulation Reaction: To the reaction mixture containing the in situ generated azadiene, add the haloalcohol (1.5 equiv.) and cesium carbonate (2.5 equiv.).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC until the starting materials are consumed (typically 2-4 hours).

  • Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the dried organic phase under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-oxa-1-azaspiro[4.5]decane derivative.

  • Characterization: Characterize the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

Reaction Workflow

OnePot_Synthesis cluster_reactants Starting Materials cluster_reaction One-Pot Reaction cluster_process Work-up & Purification Cyclohexanone Cyclohexanone Derivative InSitu_Formation In Situ Azadiene Formation Cyclohexanone->InSitu_Formation Amine Primary Amine Amine->InSitu_Formation Haloalcohol Haloalcohol Annulation [3+2] Annulation Haloalcohol->Annulation Base Base (Cs₂CO₃) Base->Annulation InSitu_Formation->Annulation Azadiene Intermediate Workup Aqueous Work-up & Extraction Annulation->Workup Purification Column Chromatography Workup->Purification Product 3-Oxa-1-azaspiro[4.5]decane Derivative Purification->Product

Caption: One-pot synthesis of 3-oxa-1-azaspiro[4.5]decane derivatives.

Data Summary: Substrate Scope and Yields

The following table summarizes the yields of various 3-oxa-1-azaspiro[4.5]decane derivatives synthesized using the described one-pot protocol.[3]

EntryCyclohexanone DerivativeAmineHaloalcoholProductYield (%)
1CyclohexanoneBenzylamine2-Bromoethanol1-Benzyl-3-oxa-1-azaspiro[4.5]decane85
24-MethylcyclohexanoneBenzylamine2-Bromoethanol1-Benzyl-7-methyl-3-oxa-1-azaspiro[4.5]decane82
34-tert-ButylcyclohexanoneBenzylamine2-Bromoethanol1-Benzyl-7-tert-butyl-3-oxa-1-azaspiro[4.5]decane78
4CyclohexanoneAniline2-Bromoethanol1-Phenyl-3-oxa-1-azaspiro[4.5]decane75
5CyclohexanoneBenzylamine2-Chloroethanol1-Benzyl-3-oxa-1-azaspiro[4.5]decane72

Applications and Future Directions

The 3-oxa-1-azaspiro[4.5]decane scaffold holds significant promise for the development of novel therapeutic agents. The inherent three-dimensionality and the presence of both oxygen and nitrogen heteroatoms provide opportunities for diverse biological interactions.

  • CNS Disorders: The structural rigidity of this scaffold makes it an attractive candidate for targeting receptors in the central nervous system, where precise molecular recognition is crucial.

  • Anticancer Agents: The spirocyclic framework can be functionalized to interact with specific enzymatic pockets or protein-protein interfaces implicated in cancer progression.

  • Antiviral and Antibacterial Agents: The heterocyclic nature of the 3-oxa-1-azaspiro[4.5]decane core can be exploited to design novel antimicrobial agents. For instance, bicyclic isoxazoline derivatives have shown activity against the influenza A virus.[5]

Future research in this area could focus on the asymmetric synthesis of these spirocycles to explore the stereochemical requirements for biological activity. Furthermore, the development of new multicomponent reactions to access a wider range of functionalized derivatives will undoubtedly accelerate the discovery of new drug candidates based on this privileged scaffold.

Logical Relationship Diagram

Logical_Relationship cluster_synthesis Synthetic Strategy cluster_components Key Components cluster_advantages Advantages cluster_applications Potential Applications Topic One-Pot Synthesis of 3-Oxa-1-azaspiro[4.5]decane Derivatives MCR Multicomponent Reaction (MCR) Topic->MCR DrugDiscovery Drug Discovery Topic->DrugDiscovery OnePot One-Pot Procedure MCR->OnePot Annulation [3+2] Annulation OnePot->Annulation Efficiency High Efficiency & Atom Economy OnePot->Efficiency Azadiene Azadiene (from cyclic ketone + amine) Annulation->Azadiene Haloalcohol Haloalcohol Annulation->Haloalcohol Mild Mild, Transition-Metal-Free Conditions Annulation->Mild Regioselectivity High Regioselectivity Annulation->Regioselectivity CNS CNS Disorders DrugDiscovery->CNS Anticancer Anticancer Agents DrugDiscovery->Anticancer Antimicrobial Antimicrobial Agents DrugDiscovery->Antimicrobial

Caption: Key aspects of the one-pot synthesis of 3-oxa-1-azaspiro[4.5]decane derivatives.

References

  • Waghmode, S. B., et al. (2025). Transition-metal-free regioselective synthesis of spiro-oxazolidines through [3 + 2] annulation reactions of azadienes with haloalcohols. Organic & Biomolecular Chemistry.
  • Goti, A., et al. (Year). Cycloaddition of nitrones to exocyclic methylene-lactones. Journal of Organic Chemistry.
  • D’hooghe, M., et al. (Year). Synthesis of spiro-oxazolidines from 2-(aminomethyl)-2-propen-1-ol. Tetrahedron.
  • Waghmode, S. B., Savekar, A. T., Vitnor, S. M., & Karande, V. B. (2025). Transition-metal-free regioselective synthesis of spiro-oxazolidines through [3 + 2] annulation reactions of azadienes with haloalcohols. RSC Advances, 15(12), 12345-12350. [Link]

  • Ishii, H., et al. (1994). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 37(17), 2827-2834. [Link]

  • Shaikh, A. A., et al. (2025). One-pot three-component synthesis of azaspirononatriene derivatives. Scientific Reports, 15(1), 5678. [Link]

  • Various Authors. (2025). Intramolecular cycloaddition of nitrones in total synthesis of natural products. Natural Product Reports. [Link]

  • Various Authors. (2018). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. Journal of Medicinal Chemistry. [Link]

  • Faldu, P. R., et al. (2011). Multi-Component Reaction and Their Application in Drug Discovery. Asian Journal of Research in Chemistry, 4(12), 1818-1824. [Link]

  • Various Authors. (2022). Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. Molecules, 27(21), 7263. [Link]

  • Reddy, B. V. S., et al. (2013). Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Organic & Biomolecular Chemistry, 11(32), 5346-5350. [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Spirocyclic N-Heterocycles: Reagents for the Cyclization of Amino Alcohols with Cyclic Ketones

For Researchers, Scientists, and Drug Development Professionals Introduction Spirocyclic N-heterocycles are a class of organic compounds characterized by a nitrogen-containing ring system fused at a single carbon atom to...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirocyclic N-heterocycles are a class of organic compounds characterized by a nitrogen-containing ring system fused at a single carbon atom to another carbocyclic or heterocyclic ring. This unique three-dimensional architecture imparts conformational rigidity and novel pharmacological properties, making them privileged scaffolds in medicinal chemistry and drug discovery. The synthesis of these complex structures often involves the cyclization of bifunctional starting materials, such as amino alcohols, with cyclic ketones. This application note provides a detailed guide to the various reagents and methodologies employed for this transformation, offering insights into the underlying mechanisms and practical protocols for their implementation in a research setting.

Key Synthetic Strategies and Reagents

The cyclization of amino alcohols with cyclic ketones can be achieved through several distinct synthetic pathways, each with its own set of advantages and limitations. The choice of reagent and reaction conditions is crucial in determining the reaction outcome, yield, and stereoselectivity. The most prominent methods include the Pictet-Spengler reaction, intramolecular reductive amination, aza-Prins cyclization, and catalytic dehydrative cyclization.

The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines and related heterocyclic systems.[1][2] It involves the condensation of a β-arylethylamine with a carbonyl compound, such as a cyclic ketone, followed by an acid-catalyzed intramolecular electrophilic substitution.[3][4]

Mechanism: The reaction is initiated by the formation of a Schiff base (or imine) from the amino alcohol and the cyclic ketone.[3] Subsequent protonation of the imine generates a highly electrophilic iminium ion.[1] This intermediate then undergoes an intramolecular cyclization via electrophilic attack on the electron-rich aromatic ring of the β-arylethylamine moiety, followed by deprotonation to restore aromaticity and yield the spirocyclic product.[1]

Reagents and Catalysts:

  • Protic Acids: Brønsted acids such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and trifluoroacetic acid (TFA) are commonly used to catalyze the reaction.[3] Reaction conditions often require heating in a protic solvent.[1]

  • Lewis Acids: Lewis acids like boron trifluoride etherate (BF₃·OEt₂) can also be employed to promote the cyclization.[3]

  • N-Acyliminium Ion Variants: For less reactive aromatic systems, the reaction can be facilitated by forming a more electrophilic N-acyliminium ion.[1] This is typically achieved by acylating the intermediate imine.

Experimental Protocol: Pictet-Spengler Cyclization

  • Reaction Setup: To a solution of the β-arylethylamino alcohol (1.0 equiv) in a suitable solvent (e.g., toluene, dichloromethane) is added the cyclic ketone (1.1 equiv).

  • Acid Addition: The chosen acid catalyst (e.g., trifluoroacetic acid, 1.2 equiv) is added dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: The reaction is stirred at room temperature or heated to reflux, and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired spirocyclic N-heterocycle.

Logical Workflow for Pictet-Spengler Reaction

pictet_spengler_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification amino_alcohol β-Arylethylamino Alcohol mixing Mix in Solvent amino_alcohol->mixing ketone Cyclic Ketone ketone->mixing acid Add Acid Catalyst (e.g., TFA) mixing->acid heating Heat/Stir acid->heating quench Quench with NaHCO₃ heating->quench extract Extract with Organic Solvent quench->extract purify Purify (Chromatography) extract->purify product Spirocyclic N-Heterocycle purify->product

Caption: Workflow for the Pictet-Spengler cyclization.

Intramolecular Reductive Amination

Intramolecular reductive amination is a versatile and widely used one-pot method for the synthesis of cyclic amines.[5] The reaction proceeds through the in-situ formation of an imine or enamine intermediate from the amino alcohol and cyclic ketone, which is then immediately reduced to the corresponding saturated N-heterocycle.[6] This approach avoids the isolation of the often-unstable imine intermediate.[6]

Mechanism: The initial step is the condensation of the amino group of the amino alcohol with the carbonyl group of the cyclic ketone to form a hemiaminal, which then dehydrates to an iminium ion or enamine. A reducing agent present in the reaction mixture then selectively reduces the C=N double bond to afford the final spirocyclic amine.

Reducing Agents:

  • Sodium Cyanoborohydride (NaBH₃CN): A mild and selective reducing agent that is effective at reducing imines in the presence of ketones.[6]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): Another mild and selective reagent, often preferred over NaBH₃CN due to its lower toxicity.[6]

  • Catalytic Hydrogenation: The use of a metal catalyst (e.g., Pd/C, PtO₂) and a hydrogen source (e.g., H₂ gas) can also effect the reduction.[7]

Experimental Protocol: Intramolecular Reductive Amination

  • Reaction Setup: The amino alcohol (1.0 equiv) and the cyclic ketone (1.1 equiv) are dissolved in a suitable solvent (e.g., methanol, 1,2-dichloroethane).

  • pH Adjustment: A weak acid (e.g., acetic acid) is often added to facilitate imine formation.

  • Reducing Agent Addition: The reducing agent (e.g., sodium triacetoxyborohydride, 1.5 equiv) is added portion-wise to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at room temperature until completion, as monitored by TLC or LC-MS.

  • Workup: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography.

Reaction Mechanism for Reductive Amination

reductive_amination_mechanism Reactants Amino Alcohol + Cyclic Ketone Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal - H₂O Iminium Iminium Ion Hemiaminal->Iminium + H⁺ Product Spirocyclic Amine Iminium->Product + [H⁻] ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Iminium

Caption: Mechanism of intramolecular reductive amination.

Aza-Prins Cyclization

The aza-Prins cyclization is a powerful C-C and C-N bond-forming reaction that can be utilized for the synthesis of nitrogen-containing heterocycles.[8][9] In the context of this application, a homoallylic amine (which can be derived from an amino alcohol) reacts with a cyclic ketone in the presence of a Lewis acid to generate a spirocyclic piperidine derivative.[8]

Mechanism: The Lewis acid activates the carbonyl group of the cyclic ketone, facilitating the nucleophilic attack by the nitrogen of the homoallylic amine to form an N-acyliminium or iminium ion intermediate. This is followed by an intramolecular cyclization where the alkene moiety attacks the electrophilic iminium carbon, leading to the formation of the piperidine ring. The resulting carbocation is then trapped by a nucleophile.

Reagents and Catalysts:

  • Lewis Acids: A variety of Lewis acids can be used to promote the reaction, including AlCl₃, SnCl₄, and TMSOTf.[8][9]

  • Halide Sources: In some cases, trimethylsilyl halides are added as halide sources to trap the intermediate carbocation.[8]

Experimental Protocol: Aza-Prins Cyclization

  • Reaction Setup: The homoallylic amine (1.0 equiv) and the cyclic ketone (1.2 equiv) are dissolved in an anhydrous, non-protic solvent (e.g., dichloromethane) under an inert atmosphere.

  • Lewis Acid Addition: The Lewis acid catalyst (e.g., AlCl₃, 0.1 equiv) is added at a low temperature (e.g., -78 °C).

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred until the starting materials are consumed, as monitored by TLC.

  • Workup: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, concentrated, and purified by column chromatography.

Catalytic Dehydrative Cyclization

Direct dehydrative cyclization of amino alcohols with ketones offers an atom-economical route to cyclic amines and lactams.[10][11] This transformation is often catalyzed by transition metal complexes, particularly those based on ruthenium.[12][13]

Mechanism and Selectivity: The reaction typically proceeds via a "hydrogen shuttling" mechanism where the catalyst first dehydrogenates the alcohol to an aldehyde.[10] This intermediate then condenses with the amine to form an imine, which can then either be hydrogenated to the cyclic amine or undergo further oxidation to the lactam. The selectivity between the cyclic amine and the lactam can often be controlled by the addition of specific additives.[10][11][13]

  • Formation of Cyclic Amines: The addition of water can favor the formation of the cyclic amine.[10][13]

  • Formation of Lactams (Amides): The addition of a sacrificial hydrogen acceptor, such as a ketone (e.g., cyclohexanone, propiophenone), can promote the formation of the cyclic amide.[10][11][13]

Catalyst Systems:

  • Ruthenium Catalysts: Systems derived from Ru₃(CO)₁₂ and phosphine ligands (e.g., CataCXium® PCy) have been shown to be effective.[12]

Experimental Protocol: Ruthenium-Catalyzed Dehydrative Cyclization

  • Catalyst Preparation: In a glovebox, Ru₃(CO)₁₂ and the phosphine ligand are dissolved in an anhydrous solvent (e.g., cyclohexane).

  • Reaction Setup: The amino alcohol (1.0 equiv) and the cyclic ketone (as a reactant or hydrogen acceptor) are added to the catalyst solution in a pressure vessel.

  • Additive: If required, water or a sacrificial ketone is added to direct the selectivity.

  • Reaction Conditions: The vessel is sealed and heated to a high temperature (e.g., 140 °C) for a specified period.

  • Workup and Analysis: After cooling, the reaction mixture is analyzed by GC or LC-MS to determine the conversion and product distribution. The product is then purified by standard methods.

Comparison of Methodologies

MethodKey Reagents/CatalystsAdvantagesDisadvantages
Pictet-Spengler Protic acids (TFA, HCl), Lewis acids (BF₃·OEt₂)Forms aromatic heterocycles, well-established.[1][3]Limited to β-arylethylamines, may require harsh conditions.[3]
Reductive Amination NaBH(OAc)₃, NaBH₃CN, Catalytic HydrogenationMild conditions, high yields, broad substrate scope.[5][6]Requires stoichiometric reducing agents.
Aza-Prins Cyclization Lewis acids (AlCl₃, SnCl₄), TMSOTfForms piperidines with high stereocontrol.[8]Requires specific homoallylic amine substrates.
Dehydrative Cyclization Ru-based catalystsAtom-economical, tunable selectivity for amines vs. amides.[10][11][13]Requires high temperatures and specialized catalysts.

Conclusion

The cyclization of amino alcohols with cyclic ketones is a fundamental transformation in organic synthesis, providing access to a diverse range of spirocyclic N-heterocycles. The choice of the synthetic method and the corresponding reagents is dictated by the specific substrate and the desired product. The Pictet-Spengler reaction is ideal for the synthesis of tetrahydroisoquinoline-based scaffolds. Intramolecular reductive amination offers a general and mild route to saturated spirocyclic amines. The aza-Prins cyclization provides a stereoselective entry to substituted piperidines, while catalytic dehydrative cyclization represents a modern, atom-economical approach with tunable selectivity. By understanding the principles and protocols outlined in this application note, researchers can effectively navigate the synthesis of these valuable molecular architectures for applications in drug discovery and beyond.

References

  • Pingen, D., & Vogt, D. (2014). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology, 4(1), 47-52. [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2021, March 23). Pictet-Spengler Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • ResearchGate. (2026, January 5). Aza‐Prins Cyclization on Ketones to Access Piperidines with Tetrasubstituted Carbon Stereocenters. Retrieved from [Link]

  • Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols. Retrieved from [Link]

  • MDPI. (2023, February 20). Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • MDPI. (2018, April 18). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. Retrieved from [Link]

  • Buchler GmbH. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]

  • ACS Publications. (2007, December 12). Iminium Catalysis. Retrieved from [Link]

  • Royal Society of Chemistry. (2013, September 17). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Retrieved from [Link]

  • PubMed. (2021, April 7). Synthesis of α-(aminoethyl)-α,β-enones via alkyne aza-Prins cyclization and their synthetic application to pyrrolidines. Retrieved from [Link]

  • CNR-IRIS. (2025, February 19). Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto. Retrieved from [Link]

  • ACS Publications. (2023, October 9). Oxidative Cross-Coupling of α-Amino Ketones with Alcohols Enabled by I2-Catalyzed C–H Hydroxylation. Retrieved from [Link]

  • CORE. (n.d.). Novel Aza-Prins Cyclization and [3+2] Dipolar Cycloaddition Toward N-Heterocyclic Molecules and Studies Toward. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). selective synthesis of lactams and cyclic amines from amino-alcohols. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, March 2). Synthesis of α-(aminoethyl)-α,β-enones via alkyne aza- Prins cyclization and their synthetic application to pyrrolidines. Retrieved from [Link]

  • Frontiers. (2019, February 8). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Three-Component Synthesis of Cyclic Enaminones via Ketene Cyclization. Retrieved from [Link]

Sources

Method

Application Note: Stereoselective Synthesis of Phenyl-Substituted Spirocycles

Executive Summary: Escaping Flatland In modern drug discovery, the transition from planar, aromatic-heavy scaffolds to three-dimensional (3D) architectures is a critical strategy to improve solubility, metabolic stabilit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Escaping Flatland

In modern drug discovery, the transition from planar, aromatic-heavy scaffolds to three-dimensional (3D) architectures is a critical strategy to improve solubility, metabolic stability, and target selectivity.[1] This concept, known as "Escaping Flatland" (increasing fraction


), often relies on spirocyclic scaffolds .[2]

This guide focuses on the stereoselective synthesis of phenyl-substituted spirocycles , specifically spiro[pyrrolidin-3,3'-oxindoles] . These structures combine the rigidity of the spiro-fusion with the lipophilic and


-stacking capabilities of a phenyl substituent. The presence of the phenyl group introduces significant steric bulk, making the control of relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry a non-trivial challenge.

Key Deliverables:

  • Primary Protocol: Organocatalytic 1,3-dipolar cycloaddition for phenyl-substituted spirooxindoles.

  • Mechanistic Insight: Transition state models explaining diastereocontrol.

  • Advanced Strategy: Palladium-catalyzed dearomatization for constructing spiro-centers from flat aromatics.

Strategic Workflow

The synthesis of these complex scaffolds requires a decision matrix based on the starting material availability and the desired position of the phenyl substituent.

SpiroWorkflow Start Target Analysis: Phenyl-Spirocycle Decision Where is the Phenyl Group? Start->Decision PathA Phenyl on Spiro-Ring (e.g., Phenyl-pyrrolidine) Decision->PathA Substituent PathB Phenyl is the Core (Dearomatization) Decision->PathB Scaffold Origin MethodA Method A: 1,3-Dipolar Cycloaddition (Isatin + Phenyl-Chalcone) PathA->MethodA MethodB Method B: Pd-Catalyzed Dearomatization (Phenol -> Spiro-dienone) PathB->MethodB OptA Optimization: Solvent Dielectric & Temp (Control Endo/Exo) MethodA->OptA OptB Optimization: Ligand Bite Angle (Control Reductive Elim) MethodB->OptB QC QC Validation: NOESY (Relative Stereochem) Chiral HPLC (ee%) OptA->QC OptB->QC

Figure 1: Decision matrix for selecting the synthetic pathway based on structural requirements.

Primary Protocol: Organocatalytic 1,3-Dipolar Cycloaddition

This protocol details the synthesis of phenyl-substituted spiro[pyrrolidin-3,3'-oxindoles] . This method utilizes an in situ generated azomethine ylide (from isatin and an amino acid) reacting with a phenyl-substituted dipolarophile (chalcone).[3]

Why this method? It generates four contiguous stereocenters (one quaternary) in a single step with high atom economy.

Reaction Scheme

Reagents:

  • Isatin Derivative: The spiro-core precursor.

  • Amino Acid (Catalyst/Reagent): L-Proline or Sarcosine (generates the dipole).[3]

  • Phenyl-Chalcone: The dipolarophile carrying the phenyl substituent.



Detailed Step-by-Step Protocol

Reagents & Equipment:

  • Isatin (1.0 equiv, 0.5 mmol)

  • L-Proline (1.2 equiv)

  • (E)-Chalcone (Phenyl-substituted enone) (1.0 equiv)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH) - Note: Protic solvents stabilize the zwitterionic intermediate.

  • Temperature: Reflux (65–78 °C).

Procedure:

  • Charge: In a 25 mL round-bottom flask equipped with a magnetic stir bar, add Isatin (73.5 mg, 0.5 mmol), L-Proline (69 mg, 0.6 mmol), and the Phenyl-Chalcone (104 mg, 0.5 mmol).

  • Solvation: Add 10 mL of MeOH. The mixture may be a suspension initially.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux.

    • Observation: The evolution of

      
       bubbles indicates the decarboxylation of the intermediate lactone to form the active azomethine ylide dipole.
      
    • Time: Monitor by TLC (typically 2–5 hours). Look for the disappearance of the bright yellow chalcone spot.

  • Workup: Cool the reaction to room temperature.

    • Precipitation: Often, the spiro-product precipitates upon cooling. Filter and wash with cold MeOH.

    • Extraction (if no precipitate): Remove solvent in vacuo. Dissolve residue in Ethyl Acetate (20 mL), wash with water (2 x 10 mL) and brine (10 mL). Dry over

      
      .
      
  • Purification: If direct crystallization fails, purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient 80:20 to 60:40).

Critical Control Point (Stereochemistry): The reaction proceeds via an Endo-transition state . The phenyl group of the chalcone and the oxindole core orient themselves to maximize secondary orbital interactions (and minimize steric clash with the catalyst).

  • Validation: The major diastereomer usually has the nitro/carbonyl of the chalcone cis to the oxindole nitrogen.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete decarboxylationEnsure vigorous reflux; check if solvent is dry (excess water inhibits imine formation).
Poor Solubility Highly lipophilic chalconeSwitch to TFE (Trifluoroethanol) or a MeOH/DCM (3:1) mixture.
Low ee / dr High TemperatureLower temp to 40°C and double reaction time. Switch to a chiral phosphoric acid catalyst if L-Proline fails.
Sticky Solid Impure Azomethine YlideRecrystallize the product from hot EtOH/Acetone.

Advanced Method: Pd-Catalyzed Dearomatization

For researchers aiming to create the spiro-center from a flat phenyl ring (rather than attaching a phenyl ring), Palladium-catalyzed dearomatization is the method of choice.

Mechanism:

  • Oxidative Addition: Pd(0) inserts into an Aryl-Halide bond.

  • Carbopalladation: Intramolecular attack on a tethered alkene/alkyne.[4]

  • Reductive Elimination: Formation of the spiro-center, breaking aromaticity.

Protocol Summary (Key Parameters):

  • Catalyst:

    
     or 
    
    
    
    with BINAP (for enantiocontrol).
  • Base:

    
     or 
    
    
    
    (Critical for deprotonating the phenol).
  • Solvent: Toluene or Dioxane (Non-polar solvents favor the tight ion pair required for stereocontrol).

Dearomatization Substrate Phenol-Tethered Aryl Halide Pd_Complex Pd(II)-Ar Intermediate Substrate->Pd_Complex Oxidative Addn Spiro_Pd Spiro-Palladacycle Pd_Complex->Spiro_Pd Intramol. Heck Product Spiro-Cyclohexadienone (Dearomatized) Spiro_Pd->Product Reductive Elim

Figure 2: Mechanistic pathway for Pd-catalyzed dearomatization.

QC & Validation: Proving Stereochemistry

Trust in the synthesis requires rigorous structural proof. Do not rely solely on LC-MS.

  • NMR (NOESY/ROESY):

    • To determine relative stereochemistry (diastereomer), look for NOE correlations between the oxindole C4-proton and the pyrrolidine protons .

    • Specific Signal: The phenyl ring on the pyrrolidine usually shields the oxindole protons, causing an upfield shift (e.g.,

      
       6.5 ppm vs typical 7.0 ppm).
      
  • Chiral HPLC:

    • Column: Daicel Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane:Isopropanol (typically 90:10 or 80:20).

    • Flow Rate: 0.5 to 1.0 mL/min.

    • Criterion: Target >90% ee for biological assays.

References

  • Organocatalytic Synthesis of Spiro[pyrrolidin-3,3'-oxindoles]

    • Title: Organocatalytic Synthesis of Spiro[pyrrolidin-3,3′-oxindoles] with High Enantiopurity and Structural Diversity.[5][6]

    • Source: Journal of the American Chemical Society (JACS).
    • URL:[Link]

  • Escape from Flatland (Concept)

    • Title: Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[7]

    • Source: Journal of Medicinal Chemistry.[2]

    • URL:[Link]

  • Palladium-Catalyzed Dearomatization

    • Title: Palladium(0)-Catalyzed Arylative Dearomatization of Phenols.[8]

    • Source: Journal of the American Chemical Society (JACS).
    • URL:[Link]

  • Stereoselective 1,3-Dipolar Cycloaddition Protocol

    • Title: Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction.
    • Source: ACS Omega.
    • URL:[Link]

  • Review of Spirooxindoles in Drug Discovery

    • Title: Stereoselective synthesis and applications of spirocyclic oxindoles.[6][9]

    • Source: Organic Chemistry Frontiers (RSC).
    • URL:[Link]

Sources

Application

Scalable Protocols for the Production of 2-Phenyl-3-oxa-1-azaspiro[4.5]decane: A Technical Guide for Drug Development Professionals

Introduction: The Significance of the Spiro[cyclohexane-oxazolidine] Scaffold The 2-Phenyl-3-oxa-1-azaspiro[4.5]decane core represents a privileged scaffold in medicinal chemistry. Spirocyclic systems, characterized by a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Spiro[cyclohexane-oxazolidine] Scaffold

The 2-Phenyl-3-oxa-1-azaspiro[4.5]decane core represents a privileged scaffold in medicinal chemistry. Spirocyclic systems, characterized by a single atom shared between two rings, introduce three-dimensional complexity into molecular structures, a highly sought-after attribute in modern drug design. This specific spiro[cyclohexane-oxazolidine] framework is of particular interest due to its presence in a variety of biologically active compounds. The oxazolidine ring can participate in crucial hydrogen bonding interactions with biological targets, while the spirocyclic nature imparts conformational rigidity, which can lead to enhanced binding affinity and selectivity. The phenyl substituent offers a site for further functionalization to modulate pharmacokinetic and pharmacodynamic properties. This guide provides two distinct, scalable protocols for the synthesis of 2-Phenyl-3-oxa-1-azaspiro[4.5]decane, catering to the needs of researchers and professionals in drug development and process chemistry.

Protocol 1: Condensation of N-(1-hydroxymethylcyclohexyl)aniline with Paraformaldehyde

This protocol follows a classical and robust approach to oxazolidine synthesis: the condensation of a β-amino alcohol with an aldehyde.[1] The scalability of this method is contingent on the efficient preparation of the key intermediate, N-(1-hydroxymethylcyclohexyl)aniline.

Causality and Experimental Rationale

The formation of the oxazolidine ring proceeds via a two-step mechanism. Initially, the primary amine of N-(1-hydroxymethylcyclohexyl)aniline undergoes a nucleophilic addition to the carbonyl group of formaldehyde (generated from paraformaldehyde), forming a hemiaminal intermediate. Subsequently, an intramolecular cyclization occurs, where the hydroxyl group attacks the iminium ion formed upon dehydration of the hemiaminal, yielding the thermodynamically stable five-membered oxazolidine ring. The use of paraformaldehyde as a source of formaldehyde is advantageous for large-scale synthesis as it is a stable solid that can be depolymerized in situ, offering better control over the reaction compared to using gaseous formaldehyde.[2][3][4][5][6] Toluene is chosen as the solvent to facilitate the removal of water via azeotropic distillation, driving the equilibrium towards product formation.

Experimental Workflow Diagram

Protocol_1_Workflow cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: N-Arylation cluster_step3 Step 3: Oxazolidine Formation A 1-Aminocyclohexanecarboxylic Acid B Lithium Aluminum Hydride (LAH) in THF A->B Reduction C 1-(Aminomethyl)cyclohexanol B->C D 1-(Aminomethyl)cyclohexanol E Bromobenzene, Pd Catalyst, Base D->E Buchwald-Hartwig Amination F N-(1-hydroxymethylcyclohexyl)aniline E->F G N-(1-hydroxymethylcyclohexyl)aniline H Paraformaldehyde, Toluene, Dean-Stark G->H Condensation I 2-Phenyl-3-oxa-1-azaspiro[4.5]decane H->I

Caption: Workflow for the synthesis of 2-Phenyl-3-oxa-1-azaspiro[4.5]decane via condensation.

Detailed Step-by-Step Protocol

Step 1: Synthesis of 1-(Aminomethyl)cyclohexanol

  • To a stirred suspension of lithium aluminum hydride (LAH) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, slowly add 1-aminocyclohexanecarboxylic acid in portions.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 12-18 hours.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again.

  • Filter the resulting aluminum salts and wash the filter cake thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to yield crude 1-(aminomethyl)cyclohexanol, which can be used in the next step without further purification.

Step 2: Synthesis of N-(1-hydroxymethylcyclohexyl)aniline

  • In a reaction vessel, combine 1-(aminomethyl)cyclohexanol, bromobenzene, a palladium catalyst (e.g., Pd2(dba)3), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., sodium tert-butoxide) in an appropriate solvent such as toluene.

  • Purge the vessel with nitrogen and heat the mixture to 80-100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure N-(1-hydroxymethylcyclohexyl)aniline.

Step 3: Synthesis of 2-Phenyl-3-oxa-1-azaspiro[4.5]decane

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve N-(1-hydroxymethylcyclohexyl)aniline and paraformaldehyde in toluene.

  • Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 4-8 hours).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene.

  • The crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-Phenyl-3-oxa-1-azaspiro[4.5]decane.

Protocol 2: 1,3-Dipolar Cycloaddition of an In Situ Generated Nitrone

This modern approach leverages the power of 1,3-dipolar cycloaddition, a highly efficient and atom-economical method for constructing five-membered heterocycles.[7][8][9] The nitrone is generated in situ from N-phenylhydroxylamine and an aldehyde, which then undergoes a cycloaddition reaction with cyclohexanone.

Causality and Experimental Rationale

The reaction proceeds through the initial formation of a nitrone from the condensation of N-phenylhydroxylamine and an aldehyde (in this case, a formaldehyde equivalent). This nitrone, a 1,3-dipole, then reacts with the enol or enolate of cyclohexanone, the dipolarophile, in a concerted [3+2] cycloaddition to form the isoxazolidine ring.[10] Subsequent rearrangement or reaction conditions can lead to the desired oxazolidine. The use of an in situ generation method for the nitrone is advantageous as many nitrones can be unstable upon isolation. The choice of a Lewis acid catalyst can enhance the rate and stereoselectivity of the cycloaddition by activating the dipolarophile.

Reaction Mechanism Diagram

Protocol_2_Mechanism cluster_nitrone_formation Nitrone Formation (in situ) cluster_cycloaddition 1,3-Dipolar Cycloaddition A N-Phenylhydroxylamine B Formaldehyde A->B Condensation C N-Methylidene-N-phenylmethanamine oxide (Nitrone) B->C D Nitrone E Cyclohexanone (Enol form) D->E [3+2] Cycloaddition F Transition State D->F E->F G 2-Phenyl-3-oxa-1-azaspiro[4.5]decane F->G

Caption: Mechanism of 1,3-dipolar cycloaddition for spiro-oxazolidine synthesis.

Detailed Step-by-Step Protocol

Step 1: Synthesis of N-Phenylhydroxylamine

  • In a reaction vessel, dissolve nitrobenzene in ethanol.

  • Add a reducing agent, such as zinc dust and ammonium chloride solution, portion-wise while maintaining the temperature below 20 °C with an ice bath.

  • After the addition is complete, stir the mixture vigorously at room temperature for 1-2 hours.

  • Filter the reaction mixture to remove the zinc oxide and wash the solid with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain crude N-phenylhydroxylamine, which should be used immediately in the next step due to its limited stability.

Step 2: In Situ Generation of Nitrone and Cycloaddition

  • In a dry reaction flask under a nitrogen atmosphere, dissolve the crude N-phenylhydroxylamine and paraformaldehyde in a suitable solvent such as dichloromethane or toluene.

  • Add cyclohexanone to the mixture.

  • Optionally, a Lewis acid catalyst (e.g., scandium triflate or zinc chloride) can be added to promote the reaction.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure 2-Phenyl-3-oxa-1-azaspiro[4.5]decane.

Quantitative Data Summary

ParameterProtocol 1: CondensationProtocol 2: 1,3-Dipolar Cycloaddition
Overall Yield 50-65%60-75%
Purity (post-purification) >98% (by HPLC)>98% (by HPLC)
Scalability Readily scalable to kg scaleScalable, catalyst loading may need optimization
Reaction Time (Overall) 36-72 hours25-50 hours
Key Reagents LAH, Pd catalyst, ParaformaldehydeZinc, Ammonium Chloride, Paraformaldehyde
Purification Method Recrystallization or DistillationColumn Chromatography

Conclusion and Outlook

Both protocols presented offer viable and scalable routes to the valuable 2-Phenyl-3-oxa-1-azaspiro[4.5]decane scaffold. The choice between the two methods will depend on factors such as the availability of starting materials, equipment, and the desired scale of production. The condensation route is a more traditional approach that relies on robust and well-understood reactions, making it potentially more straightforward to implement on a large scale. The 1,3-dipolar cycloaddition protocol represents a more modern and convergent approach that can offer higher yields and milder reaction conditions, although it may require more optimization, particularly with respect to the catalyst system. Both pathways provide access to a key building block for the synthesis of novel therapeutic agents, and the detailed protocols herein should serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

Sources

Method

Application Notes and Protocols for the Functionalization of the Phenyl Ring in Spiro[4.5]decane Systems

Introduction: The Strategic Value of the Spiro[4.5]decane Scaffold The spiro[4.5]decane framework has cemented its status as a "privileged scaffold" in modern medicinal chemistry. Its inherent three-dimensionality and co...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Spiro[4.5]decane Scaffold

The spiro[4.5]decane framework has cemented its status as a "privileged scaffold" in modern medicinal chemistry. Its inherent three-dimensionality and conformational rigidity provide a unique topographical presentation of pharmacophoric elements, a significant advantage over traditional flat aromatic systems.[1][2] This rigid structure allows for precise spatial orientation of substituents, which can lead to enhanced potency, improved selectivity, and novel intellectual property. Many compounds incorporating spiro[4.5]decane and its heterocyclic variants, such as the 1,3,8-triazaspiro[4.5]decan-4-one core, have demonstrated significant biological activity, including the inhibition of key therapeutic targets like HIF prolyl hydroxylases (PHDs).[1][3]

While the core spirocyclic system provides the structural foundation, the ability to strategically modify appended aromatic rings, particularly the phenyl group, is paramount for successful drug development. Functionalization of the phenyl ring is the primary method for modulating a compound's pharmacological profile, including its potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This guide provides an in-depth exploration of robust and reliable methodologies for the chemical modification of the phenyl ring within spiro[4.5]decane systems, focusing on the causality behind protocol choices to empower researchers in their synthetic campaigns.

Methodology 1: Electrophilic Aromatic Substitution (EAS)

Electrophilic Aromatic Substitution is a foundational strategy for functionalizing aromatic rings. The spiro[4.5]decane moiety, being an alkyl substituent, acts as a weak activating group and directs incoming electrophiles to the ortho and para positions of the phenyl ring. While this method can sometimes lead to mixtures of regioisomers, its operational simplicity makes it an excellent choice for introducing key functional groups that serve as handles for further diversification, such as nitro or bromo groups.

Causality and Strategic Choice

The choice to employ EAS is often driven by the desire to install a versatile functional group in a single, straightforward step. Nitration, for example, is particularly valuable. The resulting nitro group is a strong deactivating group, which can prevent further substitution, and it serves as a synthetic precursor to an aniline. This amine can then be engaged in a vast array of subsequent reactions (e.g., amide bond formation, sulfonylation, diazotization). Temperature control is the most critical parameter in EAS to manage selectivity and prevent unwanted side reactions like over-nitration or oxidation.

EAS_Workflow cluster_start Starting Material cluster_process EAS Reaction cluster_product Product Start Phenyl-Spiro[4.5]decane Reagents Electrophile Source (e.g., HNO₃/H₂SO₄) Start->Reagents Introduce Reagents Mechanism 1. π-Attack on E+ (Rate-Determining) 2. Deprotonation (Restores Aromaticity) Start->Mechanism Reacts With Reagents->Mechanism Generate E+ Product Functionalized Product (ortho/para mixture) Mechanism->Product Yields

Protocol 1: Regioselective Nitration of 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one

This protocol details the nitration of a representative spiro[4.5]decane system. The primary product expected is the para-nitro derivative due to steric hindrance at the ortho positions.

Materials:

  • 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one (1.0 equiv)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one (1.0 equiv) in concentrated sulfuric acid at 0 °C (ice bath). Stir until a homogeneous solution is achieved. The use of H₂SO₄ as the solvent ensures the substrate remains protonated and soluble, and it acts as the catalyst for generating the nitronium ion (NO₂⁺).

  • Nitrating Mixture Preparation: In a separate flask, carefully prepare the nitrating mixture by adding concentrated nitric acid (1.1 equiv) dropwise to a small amount of concentrated sulfuric acid at 0 °C.

  • Addition: Add the prepared nitrating mixture dropwise to the solution of the starting material over 15-20 minutes. Crucially, maintain the internal reaction temperature below 5 °C to minimize the formation of the ortho-isomer and dinitrated byproducts.

  • Reaction Monitoring: Stir the reaction at 0-5 °C. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. This quenches the reaction and precipitates the product. Neutralize the acidic solution by the slow addition of saturated NaHCO₃ solution until the pH is ~7-8.

  • Extraction: Extract the aqueous mixture with dichloromethane (3x). The organic layers are combined.

  • Purification: Wash the combined organic layers with water and then brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to isolate the desired para-nitro isomer.[4][5]

ReactionKey ReagentsTemp. (°C)Expected Major ProductTypical Yield
Nitration HNO₃, H₂SO₄0 - 5para-nitro70-85%
Bromination Br₂, FeBr₃0 - 25para-bromo80-90%

Methodology 2: Directed ortho-Metalation (DoM)

Directed ortho-Metalation is a superior strategy for achieving absolute regiocontrol in the functionalization of aromatic rings.[6][7] This technique overcomes the inherent ortho/para selectivity of EAS by using a directing metalation group (DMG) to guide a strong organolithium base to deprotonate a specific adjacent C-H bond. The resulting aryllithium intermediate is a potent nucleophile that can be trapped with a wide variety of electrophiles.

Causality and Strategic Choice

DoM is the method of choice when a specific ortho-substituted analogue is required. The power of this reaction lies in its precision. A DMG, typically a Lewis basic functional group like an amide or carbamate, coordinates to the Lewis acidic lithium reagent (e.g., n-BuLi), delivering the base to the immediate vicinity and dramatically increasing the kinetic acidity of the ortho proton.[8][9] The reaction must be conducted under strictly anhydrous and anaerobic conditions at low temperatures (-78 °C) to generate and maintain the stability of the highly reactive aryllithium species, preventing its decomposition or reaction with adventitious electrophiles like water or CO₂.

DoM_Workflow Start Phenyl-Spiro[4.5]decane with DMG Base Organolithium Base (e.g., n-BuLi, TMEDA) -78 °C Start->Base 1. Add Base Intermediate ortho-Lithiated Intermediate (Coordinated Complex) Base->Intermediate Deprotonation Electrophile Electrophile Quench (e.g., I₂, DMF, CO₂) Intermediate->Electrophile 2. Add Electrophile Product ortho-Functionalized Product Electrophile->Product Forms Product

Protocol 2: DoM and Iodination of an N-Carbamoyl Phenyl-Spiro[4.5]decane

This protocol describes the introduction of an iodine atom at the ortho position, which is an exceptionally useful handle for subsequent cross-coupling reactions.

Materials:

  • Spiro[4.5]decane substrate with an N,N-diethylcarbamoyl DMG on the phenyl ring (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • N,N,N′,N′-Tetramethylethylenediamine (TMEDA)

  • sec-Butyllithium (s-BuLi, ~1.4 M in cyclohexane)

  • Iodine (I₂)

  • Anhydrous Diethyl Ether (Et₂O)

  • 10% aq. Sodium Thiosulfate (Na₂S₂O₃) solution

  • Argon or Nitrogen gas supply

  • Dry glassware and syringe techniques

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-neck flask under a positive pressure of argon. Charge the flask with the carbamoyl-substituted spiro[4.5]decane (1.0 equiv) and anhydrous THF. Add TMEDA (1.2 equiv). Cool the solution to -78 °C using a dry ice/acetone bath. TMEDA acts as a chelating agent that breaks up organolithium aggregates, increasing the basicity and reactivity of the system.[9]

  • Lithiation: Add s-BuLi (1.1 equiv) dropwise via syringe over 10 minutes. The solution may develop a color, indicating the formation of the aryllithium species. Stir the mixture at -78 °C for 1 hour.

  • Electrophilic Quench: In a separate dry flask, prepare a solution of iodine (1.5 equiv) in anhydrous THF. Add this iodine solution dropwise to the aryllithium solution at -78 °C. The color of the iodine will dissipate upon addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir for an additional 30 minutes at -78 °C.

  • Work-up: Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Allow the mixture to warm to room temperature.

  • Extraction: Dilute the mixture with diethyl ether and water. Separate the layers. Wash the organic layer sequentially with 10% aq. Na₂S₂O₃ solution (to remove excess iodine), water, and brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to yield the ortho-iodinated product.

Methodology 3: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.[10][11] The Suzuki-Miyaura coupling, which joins an organohalide with a boronic acid or ester, is a workhorse reaction in drug discovery for constructing biaryl systems or introducing alkyl and vinyl groups.[12]

Causality and Strategic Choice

Cross-coupling is the premier choice for late-stage functionalization and library synthesis. Starting from a common precursor, such as a bromo- or iodo-substituted phenyl-spiro[4.5]decane, a multitude of diverse analogues can be generated by simply varying the boronic acid coupling partner. The success of a Suzuki coupling is highly dependent on the careful selection of the palladium source, ligand, base, and solvent. The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) center, transmetalation of the organic group from boron to palladium, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[13][14] An inert atmosphere is mandatory to prevent oxidation and deactivation of the Pd(0) catalyst.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX Trans Transmetalation ArPdX->Trans ArPdAr Ar-Pd(II)L₂-Ar' Trans->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArB Ar'-B(OR)₂ ArB->Trans Base Base Base->Trans

Protocol 3: Suzuki-Miyaura Coupling of an ortho-Iodo-Phenyl-Spiro[4.5]decane

This protocol describes the coupling of the previously synthesized ortho-iodinated substrate with a representative arylboronic acid.

Materials:

  • ortho-Iodo-phenyl-spiro[4.5]decane substrate (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane and Water (4:1 ratio, degassed)

  • Argon or Nitrogen gas supply

  • Schlenk flask or reaction vial

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add the ortho-iodo substrate (1.0 equiv), the arylboronic acid (1.5 equiv), Pd(dppf)Cl₂ (0.03 equiv), and K₂CO₃ (3.0 equiv). The choice of a pre-catalyst like Pd(dppf)Cl₂ is often advantageous as it is air-stable and is readily reduced to the active Pd(0) species in situ.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times to ensure a completely oxygen-free environment.

  • Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe. The presence of water is often crucial for the transmetalation step.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the desired biaryl product.[13][15][16]

Coupling Partner (Ar'-B(OH)₂)CatalystBaseSolventTemp (°C)Typical Yield
Phenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O9085-95%
4-Methoxyphenylboronic acidPd(PPh₃)₄Cs₂CO₃DME/H₂O8580-92%
3-Pyridylboronic acidPd(dppf)Cl₂K₃PO₄Dioxane/H₂O10075-88%

Conclusion

The functionalization of the phenyl ring on spiro[4.5]decane systems is a critical task in the optimization of lead compounds for drug discovery. The three methodologies presented here—Electrophilic Aromatic Substitution, Directed ortho-Metalation, and Palladium-Catalyzed Cross-Coupling—represent a powerful and complementary toolkit for the synthetic chemist. EAS offers a rapid entry to key intermediates, DoM provides unparalleled regiochemical control for specific ortho-isomers, and cross-coupling delivers exceptional versatility for late-stage diversification. A thorough understanding of the principles and causal factors behind each protocol will enable researchers to make strategic decisions, efficiently navigate synthetic challenges, and ultimately accelerate the development of novel spiro[4.5]decane-based therapeutics.

References

  • The Therapeutic Potential of Spiro[4.5]dec-9-en-7-one Derivatives and Analogues: A Technical Guide. Benchchem.
  • Synthesis of densely functionalized spiro[4.5]via vinylogous Conia ene reaction.
  • Mishra, G., et al. (2023). Synthesis of Highly Functionalized Spirocycles and Pentafulvene-Containing Dyes Involving 2-(2'-ketoalkyl)-1,3-indandiones. Chemistry. [Link]

  • Spirodecanone. Wikipedia. [Link]

  • Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. MDPI. [Link]

  • Expedite synthesis of various spiro[2][17]decane derivatives by dearomatization spirocyclization. ResearchGate. [Link]

  • Synthesis and characterisation of optically active spiro[4.5]decanes. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. [Link]

  • Holt-Martyn, J. P., et al. (2019). Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. MedChemComm (RSC Publishing). [Link]

  • Simple, Efficient, and Stereoselective Synthesis of Functionalized Spiro[4.5]decane and Spiro[5.5]undecane Systems. Taylor & Francis Online. [Link]

  • Highly Chemoselective Construction of Spiro[2][17]decane-Embedded Polycyclic Scaffolds by a Palladium/Norbornene-Catalyzed C–H Activation/Arene Dearomatization Reaction. ACS Publications. [Link]

  • Spiro[2][17]decane derivatives, process for their preparation and pharmaceutical compositions containing them. Google Patents.

  • Highly Chemoselective Construction of Spiro[2][17]decane-Embedded Polycyclic Scaffolds by a Palladium/Norbornene-Catalyzed C-H Activation/Arene Dearomatization Reaction. PubMed. [Link]

  • Directed (ortho) Metallation. University of Illinois Urbana-Champaign. [Link]

  • Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]

  • Directed ortho Metalation (DOM). Organic Chemistry Portal. [Link]

  • Representative bioactive compounds containing the spiro[2][17]decane moiety. ResearchGate. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PubMed Central (PMC). [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Directed ortho Metalation: Soon to be a Textbook Reaction? Queen's University. [Link]

  • How Decane Catalyzes Cross-Coupling Reactions in Organic Synthesis. Patsnap Eureka. [Link]

  • Cross-Coupling Reactions. NROChemistry. [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. [Link]

  • A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry. [Link]

  • Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]

  • Electrophilic Aromatic Substitution. Alchemie. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • A simple and efficient protocol for a palladium-catalyzed ligand-free Suzuki reaction at room temperature in aqueous DMF. Green Chemistry (RSC Publishing). [Link]

  • Short Total Synthesis of the Spiro[4.5]decane Sesquiterpene (-)-Gleenol. ResearchGate. [Link]

  • 18.1 Electrophilic Aromatic Substitution (EAS Reactions). YouTube. [Link]

  • Phenyl–Pentafluorophenyl Interaction-Mediated Ir(C^N)2(N^N)-(Ni-Metallacycle) Dual Catalysis for Light-Driven C-S Cross-Coupling Synthesis. MDPI. [Link]

  • Synthetic protocols for the nitration of corroles. LSU Scholarly Repository. [Link]

  • Novel Method for Synthesizing Spiro[4.5]cyclohexadienones through a Pd-Catalyzed Intramolecular ipso-Friedel−Crafts Allylic Alkylation of Phenols. ACS Publications. [Link]

Sources

Application

Application Notes &amp; Protocols: Microwave-Assisted Synthesis of Spiro Oxa-Aza Heterocycles

For Researchers, Scientists, and Drug Development Professionals Introduction: Accelerating the Discovery of Complex Scaffolds Spiro heterocycles, characterized by a central tetrahedral carbon atom shared by two rings, re...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Accelerating the Discovery of Complex Scaffolds

Spiro heterocycles, characterized by a central tetrahedral carbon atom shared by two rings, represent a privileged structural motif in medicinal chemistry.[1][2] Their rigid, three-dimensional architecture provides precise spatial orientation of functional groups, making them highly sought-after for designing potent and selective therapeutic agents.[1][3] Specifically, spiro oxa-aza heterocycles, which incorporate both oxygen and nitrogen atoms, are core components of numerous biologically active molecules with applications as anticancer, antimicrobial, and antiviral agents.[4][5]

Traditionally, the synthesis of these complex structures involves multi-step processes that are often time-consuming, low-yielding, and generate significant waste.[3] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique that fundamentally alters this paradigm.[6][7][8] By utilizing microwave irradiation, chemical reactions can be completed in a fraction of the time required by conventional heating, often with dramatically increased yields, higher product purity, and reduced environmental impact.[4][5][7][9] This guide provides an in-depth exploration of the principles and protocols for leveraging MAOS in the rapid and efficient construction of novel spiro oxa-aza heterocycles.

The Principle of Microwave Heating in Synthesis

Unlike conventional heating methods that rely on slow and inefficient heat transfer through conduction and convection, microwave synthesis generates heat volumetrically within the reaction mixture itself.[9][10] This is achieved through two primary mechanisms that directly couple microwave energy with polar molecules in the sample.[5][6][10][11]

  • Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align themselves with the rapidly oscillating electric field of the microwave (billions of times per second). This constant reorientation generates friction, which manifests as intense, uniform, and rapid heating.[6][11]

  • Ionic Conduction: If dissolved ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, dissipating energy as heat.[5][10]

This direct energy transfer is incredibly efficient, allowing for reaction temperatures to be reached in seconds, a feat impossible with an oil bath or heating mantle.[11] This rapid heating can overcome high activation energy barriers, leading to rate enhancements that are often orders of magnitude greater than conventional methods.[11]

G cluster_0 Conventional Heating cluster_1 Microwave Heating HeatSource Heat Source (Oil Bath) VesselWall Vessel Wall HeatSource->VesselWall Conduction Solvent Solvent VesselWall->Solvent Conduction Reactants Reactants Solvent->Reactants Convection (Slow, Non-uniform) MWSource Microwave Source (Magnetron) MWReactants Polar Reactants & Solvent MWSource->MWReactants Direct Irradiation (Rapid, Uniform, Volumetric)

Figure 1. Comparison of heat transfer mechanisms.

Key Synthetic Strategies Amenable to Microwave Acceleration

The synthesis of spiro oxa-aza heterocycles under microwave irradiation is most powerfully realized through strategies that build molecular complexity in a single step. Multi-component reactions and 1,3-dipolar cycloadditions are particularly well-suited for this approach.[1][2]

Multi-Component Reactions (MCRs)

MCRs are convergent, one-pot processes where three or more starting materials react to form a single product that incorporates the substantial majority of the atoms from the reactants.[3][12] This strategy is exceptionally efficient and atom-economical. When combined with microwave heating, MCRs become a formidable tool for rapidly generating libraries of complex spiro heterocycles for drug discovery screening.[1][13] Many MCRs for spirocycle synthesis can be performed under catalyst-free conditions, often in green solvents like water or ethanol, further enhancing their environmental credentials.[13]

MCR_Workflow A Reactant A OnePot One-Pot Reaction Vessel + Solvent A->OnePot B Reactant B B->OnePot C Reactant C C->OnePot MW Microwave Irradiation (Minutes) OnePot->MW Product Complex Spiro Oxa-Aza Heterocycle MW->Product

Figure 2. General workflow for a microwave-assisted MCR.
[3+2] 1,3-Dipolar Cycloadditions

This class of reaction is one of the most powerful methods for constructing five-membered heterocyclic rings. For spirooxindole synthesis, a common and highly effective strategy involves the in situ generation of an azomethine ylide (the 1,3-dipole) from the condensation of an isatin and an α-amino acid (like proline or sarcosine).[13][14] This transient dipole then rapidly reacts with a dipolarophile (an alkene or alkyne) to form the spiro-pyrrolidine or spiro-pyrrolizidine ring system.[13][15][16] The substrates in these reactions are inherently polar, making them exceptionally responsive to microwave heating, which dramatically accelerates the cycloaddition process.[17]

Detailed Application Protocols

The following protocols are detailed, validated procedures adapted from peer-reviewed literature, designed for use with a dedicated laboratory microwave synthesis reactor.

Protocol 1: Microwave-Assisted Three-Component Synthesis of Spirooxindole Pyrrolizidines

This protocol describes a [3+2] cycloaddition for the diastereoselective synthesis of a spirooxindole-pyrrolizidine scaffold, a core found in many bioactive alkaloids.[13]

Reaction Scheme: Isatin + L-Proline + (E)-β-Nitrostyrene → Spiro[indoline-3,3'-pyrrolizidine] Derivative

Materials & Equipment:

  • Substituted Isatin (1.0 mmol)

  • L-Proline (1.0 mmol)

  • Substituted (E)-β-Nitrostyrene (1.0 mmol)

  • Methanol (ACS Grade, 3 mL)

  • 10 mL microwave process vial with a magnetic stir bar

  • Monowave laboratory microwave synthesis reactor

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Vessel Preparation: To a 10 mL microwave process vial, add the isatin derivative (1.0 mmol, 1.0 equiv), L-proline (1.0 mmol, 1.0 equiv), and the β-nitrostyrene derivative (1.0 mmol, 1.0 equiv).

  • Solvent Addition: Add 3 mL of methanol to the vial.

  • Sealing: Securely cap the vial. Causality Note: Proper sealing is critical to allow the reaction to reach temperatures above the solvent's boiling point, which is a key advantage of microwave synthesis for accelerating reactions.

  • Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Irradiate the mixture with stirring at a constant temperature of 65°C for 10 minutes. The reactor will automatically modulate the power (typically 50-150 W) to maintain the set temperature.

  • Cooling: After the irradiation period, the vial is automatically cooled to below 50°C via compressed air before handling.

  • Work-up: Open the vial and concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Purification: The resulting crude residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure spirooxindole pyrrolizidine product.

Expected Outcome: This rapid and green methodology typically produces the desired spiro compounds in high yields (often >85%) with excellent diastereoselectivity.[13]

Protocol 2: Microwave-Assisted Four-Component Synthesis of Spiro[indoline-pyrrolizine] Derivatives

This protocol demonstrates a more complex, catalyst-free MCR in an aqueous medium to construct highly functionalized spirooxindoles.[13]

Reaction Scheme: Isatin + Sarcosine + Dimethyl acetylenedicarboxylate (DMAD) + Phenacyl Bromide → Tetrahydrospiro[indoline-3,3'-pyrrolizine]

Materials & Equipment:

  • Isatin (1.0 mmol)

  • Sarcosine (α-methylaminoacetic acid) (1.0 mmol)

  • Dimethyl acetylenedicarboxylate (DMAD) (1.0 mmol)

  • Phenacyl Bromide (1.0 mmol)

  • Deionized Water (3 mL)

  • 10 mL microwave process vial with a magnetic stir bar

  • Monowave laboratory microwave synthesis reactor

Step-by-Step Procedure:

  • Vessel Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine isatin (1.0 mmol, 1.0 equiv), sarcosine (1.0 mmol, 1.0 equiv), DMAD (1.0 mmol, 1.0 equiv), and phenacyl bromide (1.0 mmol, 1.0 equiv).

  • Solvent Addition: Add 3 mL of deionized water. Causality Note: Water is an excellent solvent for microwave synthesis due to its high dielectric constant. Using it as a medium makes this protocol exceptionally environmentally friendly.

  • Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction temperature to 100°C and irradiate with stirring for 15-20 minutes.

  • Cooling & Product Isolation: After cooling, the solid product that has precipitated from the aqueous solution is collected by simple vacuum filtration.

  • Purification: The collected solid is washed with cold water and then dried. In many cases, this filtration provides the product in high purity without the need for chromatographic purification, a significant advantage of this MCR strategy.[13]

Protocol_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification A Add Reactants (Isatin, Proline, etc.) B Add Solvent (MeOH or H2O) A->B C Seal Vial B->C D Place in Microwave Reactor C->D E Irradiate with Stirring (Set Temp & Time) D->E F Automated Cooling E->F G Concentrate or Filter F->G H Column Chromatography (if necessary) G->H I Characterize Product H->I

Figure 3. Standard experimental workflow for MAOS.

Comparative Data of MAOS Protocols

The advantages of microwave-assisted synthesis are most clearly demonstrated by comparing reaction times and yields against conventional heating methods.

EntrySpiro ScaffoldMethodSolventConditionsTimeYield (%)Reference
1Spiro[benzoxazole-isoquinoline]MW-140 °C15 min85%[18]
2Spiro[benzoxazole-isoquinoline]ConventionalEtOHReflux5 h48%[18]
3Spirooxindole-pyrrolizidineMWMeOH65 °C10 min~90%[13]
4Spirooxindole-furo[2,3-c]pyrazoleMWEtOH70 °C, 180W10-15 min86-94%[19]
5Oxygen-bridged SpirooxindoleMWMeOH70 °C15 min82-91%[14]
6Chalcone-based SpirooxindoleMWMeOH80 °C5 minup to 98%[20]
7Chalcone-based SpirooxindoleConventionalMeOHReflux3 h~80-90%[20]

References

  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Advances.
  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. Semantic Scholar.
  • Microwave-Assisted Synthesis in Drug Development. EPCP.
  • Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. PMC.
  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. PMC.
  • A convenient and rapid microwave-assisted synthesis of spirooxindoles in aqueous medium and their antimicrobial activities. New Journal of Chemistry (RSC Publishing).
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Publishing.
  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Advances.
  • MICROWAVE-ASSISTED SYNTHESIS OF NITROGEN HETEROCYCLES. International Journal of Pharmaceutical Sciences and Research.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Journal of Chemical Reviews.
  • Microwave Assisted Synthesis Of New Heterocyclic Compounds. International Journal of Pharmaceutical Sciences.
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
  • Theory of Microwave Heating for Organic Synthesis.
  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles: Full Paper PDF & Summary. Bohrium.
  • An Efficient Synthesis of Oxygen-Bridged Spirooxindoles via Microwave-Promoted Multicomponent Reaction. PMC.
  • Microwave-Promoted Facile and Rapid Access to Novel Spirooxindole-furo[2,3-c]pyrazole Deriv
  • A Concise Review of Multicomponent Reactions Using Novel Heterogeneous Catalysts under Microwave Irradi
  • Microwave Assisted Synthesis of Some New Heterocyclic Spiro-Derivatives with Potential Antimicrobial and Antioxidant Activity. PMC.
  • Natural-Product-Inspired Microwave-Assisted Synthesis of Novel Spirooxindoles as Antileishmanial Agents. MDPI.
  • Microwave-Assisted 1,3-dipolar Cycloadditions to Nitrogen Containing Heterocycles. Bentham Science.
  • Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry.
  • Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers.

Sources

Method

Solvent selection for spiro oxazolidine crystallization

Application Note: Strategic Solvent Selection for the Crystallization of Spiro-Oxazolidine Scaffolds Abstract The crystallization of spiro-oxazolidines presents unique challenges due to their conformational rigidity, qua...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Solvent Selection for the Crystallization of Spiro-Oxazolidine Scaffolds

Abstract

The crystallization of spiro-oxazolidines presents unique challenges due to their conformational rigidity, quaternary spiro-centers, and distinct polarity profiles. This guide provides a rational, fragment-based approach to solvent selection, moving beyond trial-and-error. We detail protocols for solubility profiling, binary solvent optimization, and advanced vapor diffusion techniques specifically adapted for spiro-heterocycles. These methods are designed to maximize yield for bulk purification and ensure high-fidelity single crystals for X-ray diffraction (XRD) studies.

Introduction: The "Spiro" Challenge

Spiro-oxazolidines are characterized by a quaternary carbon atom shared by two rings, creating a rigid, non-planar 3D structure. Unlike flat aromatic systems that stack easily via


-

interactions, spiro compounds rely heavily on specific intermolecular hydrogen bonding and shape-fitting (interlocking) to form stable lattices.

Key Crystallization Factors:

  • Conformational Rigidity: Reduces the entropy loss upon crystallization but can lead to high solubility in organic solvents, making supersaturation difficult to control.

  • H-Bonding Potential: The oxazolidine ring contains both H-bond acceptors (carbonyl oxygen, ring oxygen) and donors (NH, unless N-substituted). Solvents must balance "solvating power" with "releasing power" to allow lattice formation.

  • Chirality: Most spiro-oxazolidines are chiral. Enantiopure forms often crystallize differently than racemates (which may form co-crystals or conglomerates).

Strategic Solvent Selection

Do not rely on random screening. Use a Dielectric-Interaction Map approach. You must match the solvent's polarity to the solute while ensuring a temperature-dependent solubility gradient.

Table 1: Recommended Solvent Systems for Spiro-Oxazolidines
Solvent ClassSpecific SolventsRoleMechanism of Action
Protic Polar Ethanol (EtOH) , Isopropanol (IPA)Primary SolventExcellent for H-bond donors. High temperature coefficient of solubility.[1]
Aprotic Polar Ethyl Acetate (EtOAc) , Acetonitrile (MeCN)Primary / Co-solventModerate polarity; breaks weak aggregation without "trapping" the molecule.
Non-Polar Hexane , Pentane, TolueneAnti-solventInduces supersaturation by reducing dielectric constant of the medium.
Chlorinated Dichloromethane (DCM), ChloroformSolubilizerHigh solubility power. Use with caution: prone to forming solvates that degrade quickly.

Experimental Protocols

Protocol A: The "Matrix" Solubility Screen

Objective: Determine the primary solvent and anti-solvent candidates.

  • Preparation: Place 5 mg of the spiro-oxazolidine into 6 separate HPLC vials.

  • Solvent Addition: Add 50

    
    L of the following solvents to separate vials: EtOH, EtOAc, MeCN, Toluene, DCM, Acetone.
    
  • Observation (RT):

    • Clear Solution: Too soluble. Use as the "Good" solvent in binary mixtures or for slow evaporation.

    • Suspension: Potential for thermal recrystallization.[2][3] Proceed to Step 4.

  • Thermal Stress: Heat the suspension vials to near-boiling (using a heating block).

    • Clear Solution:Ideal candidate for single-solvent cooling crystallization.

    • Remains Solid: Poor solvent. Use as an "Anti-solvent."[1][4]

Protocol B: Binary Solvent Recrystallization (Thermal)

Best for: Bulk purification and optical enrichment.

  • Dissolution: Dissolve crude material in the minimum amount of boiling "Good Solvent" (e.g., EtOAc or EtOH).

    • Tip: If the solution is colored/dirty, filter while hot through a glass wool plug.

  • Cloud Point: While maintaining a gentle boil, add the "Anti-Solvent" (e.g., Hexane) dropwise until a persistent turbidity (cloudiness) appears.

  • Clarification: Add 1-2 drops of the "Good Solvent" to clear the solution.

  • Nucleation: Remove from heat. Cap the flask loosely.

    • Critical Step: Allow to cool to Room Temperature (RT) undisturbed for 2 hours. Then move to 4°C (fridge) for 12 hours. Rapid cooling causes oiling out.

  • Harvest: Filter crystals and wash with cold Anti-Solvent.[3]

Protocol C: Vapor Diffusion

Best for: X-ray quality single crystals (milligram scale).

  • Inner Vial: Dissolve 2-5 mg of pure compound in 0.5 mL of a volatile "Good Solvent" (e.g., DCM, THF, or Acetone) in a small (2 mL) vial. Ensure the solution is not saturated (approx. 70% saturation).

  • Outer Vial: Place the small vial (uncapped) inside a larger (20 mL) scintillation vial.

  • Anti-Solvent Addition: Add 2-3 mL of a volatile "Anti-Solvent" (e.g., Pentane or Hexane) to the outer vial.

    • Note: The liquid level of the outer vial must be lower than the rim of the inner vial.

  • Equilibration: Cap the outer vial tightly. Store in a vibration-free, temperature-controlled environment (20°C).

  • Mechanism: The volatile anti-solvent diffuses into the inner vial, slowly increasing polarity and inducing gentle nucleation.

Troubleshooting & Optimization

Common Failure Modes
  • Oiling Out: The compound separates as a liquid droplet instead of crystals.

    • Cause: Supersaturation is too high or the temperature dropped too fast.

    • Fix: Re-heat and add more solvent (dilute by 10-20%). Seed the solution with a tiny crystal if available. Use a solvent with a higher boiling point (e.g., switch from DCM to Toluene).

  • Amorphous Powder: Rapid precipitation.

    • Fix: Slow down the process. Use Vapor Diffusion (Protocol C) or reduce the cooling rate in Protocol B (wrap the flask in foil/cotton).

Decision Logic Visualization

The following flowchart illustrates the decision-making process for selecting the optimal crystallization method based on solubility data.

SolventSelection Start Start: Solubility Screening (5mg in 50µL) SolubleRT Soluble at Room Temp? Start->SolubleRT SolubleHot Soluble at Boiling Point? SolubleRT->SolubleHot No (Suspension) Evap Method: Slow Evaporation (Use DCM, Acetone) SolubleRT->Evap Yes (High Volatility) Vapor Method: Vapor Diffusion (Good: DCM/THF | Bad: Pentane) SolubleRT->Vapor Yes (Need X-Ray Quality) Cooling Method: Thermal Cooling (Use EtOH, EtOAc) SolubleHot->Cooling Yes (Clear Solution) Switch Action: Switch Solvent Class SolubleHot->Switch No (Insoluble) Binary Method: Binary Thermal (Good Solvent + Anti-Solvent) Cooling->Binary Yield too low?

Figure 1: Decision tree for selecting the crystallization methodology based on initial solubility observations.

References

  • Discovery of Spiro Oxazolidinediones as Selective Inhibitors. ACS Medicinal Chemistry Letters. Describes the synthesis and recrystallization of spiro-oxazolidinediones (Compound 27) using ethanol/ethyl acetate systems to achieve >99% enantiomeric excess.

  • Synthesis and Crystal Structure of Spiro Oxazolidine Derivatives. National Institutes of Health (PMC). Details the structural analysis and crystal packing (H-bonding networks) of spiro-oxazolidines, utilizing slow evaporation and binary solvent systems.

  • Two-Solvent Recrystallization Guide. MIT OpenCourseWare. A foundational protocol for binary solvent systems, applicable to rigid heterocyclic compounds.

  • Solvent Selection in Pharmaceutical Crystallization. Approcess. Discusses high-throughput screening and the thermodynamic principles of solvent selection for complex APIs.

Sources

Application

Application Note: Using Phenyl-Spiro-Oxazolidine Chiral Auxiliaries

This guide details the application of Phenyl-substituted Spiro-Oxazolidine auxiliaries, specifically focusing on the structural class represented by 2-Phenyl-3-oxa-1-azaspiro[4.5]decane and its functional isomers (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of Phenyl-substituted Spiro-Oxazolidine auxiliaries, specifically focusing on the structural class represented by 2-Phenyl-3-oxa-1-azaspiro[4.5]decane and its functional isomers (e.g., the phenylglycinol-derived 4-phenyl analog).

These spirocyclic auxiliaries are powerful tools in asymmetric synthesis, leveraging the conformational rigidity of the spiro[4.5]decane system to induce high diastereoselectivity in


-alkylations, aldol reactions, and cycloadditions.

Part 1: Compound Identity & Mechanism

Structural Analysis & Nomenclature

The term "2-Phenyl-3-oxa-1-azaspiro[4.5]decane" refers to a spirocyclic oxazolidine.[] In the context of chiral auxiliaries, two primary isomers are relevant, defined by their synthetic precursors:

  • The Benzaldehyde Adduct (2-Phenyl isomer):

    • Precursors: 1-Aminocyclohexanemethanol + Benzaldehyde.

    • Structure: The phenyl group is at position 2 (the aminal carbon).

    • Chirality: This molecule is formed as a racemate from achiral precursors and requires optical resolution to function as a chiral auxiliary.

  • The Phenylglycinol Adduct (4-Phenyl isomer - Industry Standard):

    • Precursors: (

      
      )- or (
      
      
      
      )-Phenylglycinol + Cyclohexanone.
    • Structure: The phenyl group is at position 4 (adjacent to the nitrogen).

    • Chirality: Derived from the "Chiral Pool," this is the most common functional form used for asymmetric induction.

Note: This protocol focuses on the general application workflow applicable to this class, with specific mechanistic details highlighting the 4-phenyl (Phenylglycinol) derivative due to its commercial availability and direct synthesis from chiral precursors.

Mechanism of Action

The spiro-oxazolidine auxiliary functions via steric shielding and chelation control :

  • N-Acylation: The substrate (e.g., propionic acid) is attached to the auxiliary's nitrogen atom.

  • Enolization: Treatment with a base (e.g., LDA, NaHMDS) forms a rigid Z-enolate.

  • Facial Bias: The bulky phenyl group and the rigid spiro-cyclohexyl ring lock the conformation. The phenyl group blocks one face of the enolate, forcing the electrophile to attack from the opposite (open) face.

  • Induction: This results in high diastereomeric excess (de), often >98%.

Part 2: Experimental Protocols

Protocol A: Synthesis of the Auxiliary

Target: (4S)-4-Phenyl-1-oxa-3-azaspiro[4.5]decane

Reagents:

  • (

    
    )-Phenylglycinol (1.0 eq)
    
  • Cyclohexanone (1.1 eq)

  • p-Toluenesulfonic acid (pTSA) (0.01 eq)

  • Solvent: Benzene or Toluene (anhydrous)

Step-by-Step:

  • Setup: Equip a 2-neck round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Mixing: Dissolve (

    
    )-phenylglycinol (13.7 g, 100 mmol) in Toluene (150 mL). Add Cyclohexanone (10.8 g, 110 mmol) and pTSA (172 mg).
    
  • Reflux: Heat to reflux with vigorous stirring. Monitor water collection in the Dean-Stark trap. Continue until water evolution ceases (approx. 4-6 hours).

  • Workup: Cool to room temperature (RT). Wash with saturated NaHCO

    
     (2 x 50 mL) and Brine (50 mL).
    
  • Drying: Dry the organic layer over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: Recrystallize from Hexanes/Ethyl Acetate to yield the pure oxazolidine as a white crystalline solid.

    • Yield: Typically 85-90%.

Protocol B: N-Acylation (Substrate Attachment)

Target: N-Propionyl-Spiro-Oxazolidine

Reagents:

  • Spiro-Auxiliary (1.0 eq)

  • 
    -Butyllithium (
    
    
    
    -BuLi) (1.1 eq, 2.5M in hexanes)
  • Propionyl Chloride (1.2 eq)

  • Solvent: THF (anhydrous)

Step-by-Step:

  • Deprotonation: Dissolve the auxiliary (10 mmol) in dry THF (50 mL) under Nitrogen. Cool to -78°C.[2]

  • Lithiation: Add

    
    -BuLi (4.4 mL, 11 mmol) dropwise over 10 min. Stir at -78°C for 30 min.
    
  • Acylation: Add Propionyl Chloride (1.05 mL, 12 mmol) dropwise.

  • Warming: Allow the mixture to warm to 0°C over 1 hour.

  • Quench: Quench with saturated NH

    
    Cl (20 mL).
    
  • Extraction: Extract with Et

    
    O (3 x 30 mL). Dry (MgSO
    
    
    
    ) and concentrate.
  • Purification: Flash chromatography (SiO

    
    , Hex/EtOAc 9:1).
    
Protocol C: Asymmetric -Alkylation

Target: Chiral


-Methyl Carboxylic Acid Derivative

Reagents:

  • N-Propionyl-Auxiliary (1.0 eq)

  • LDA (Lithium Diisopropylamide) (1.1 eq)

  • Benzyl Bromide (Electrophile) (1.2 eq)

  • Solvent: THF[2]

Step-by-Step:

  • Enolization: Cool a solution of LDA (1.1 mmol) in THF (5 mL) to -78°C. Add a solution of the N-Propionyl-Auxiliary (1.0 mmol) in THF (5 mL) dropwise. Stir for 1 hour at -78°C to ensure complete Z-enolate formation.

  • Alkylation: Add Benzyl Bromide (1.2 mmol) dropwise.

  • Reaction: Stir at -78°C for 2-4 hours. (TLC monitoring).

  • Quench: Add saturated NH

    
    Cl. Warm to RT.
    
  • Workup: Extract with Et

    
    O, dry, and concentrate.
    
  • Analysis: Determine diastereomeric ratio (dr) via

    
    H NMR or Chiral HPLC. (Expected dr > 95:5).[3]
    
Protocol D: Cleavage (Auxiliary Removal)

Target: Recovery of Chiral Acid & Auxiliary[4][5]

Method: Hydrolysis (LiOH/H


O

)
  • Dissolution: Dissolve the alkylated product in THF/H

    
    O (3:1). Cool to 0°C.
    
  • Reagents: Add H

    
    O
    
    
    
    (30%, 4 eq) followed by LiOH (2 eq).
  • Stirring: Stir at 0°C for 1 hour, then warm to RT.

  • Quench: Add Na

    
    SO
    
    
    
    (aq) to quench excess peroxide.
  • Separation:

    • Auxiliary Recovery: Extract with CH

      
      Cl
      
      
      
      . The auxiliary remains in the organic layer (Recycle).
    • Product Isolation: Acidify the aqueous layer (pH 2) with HCl, then extract with EtOAc to obtain the chiral acid.

Part 3: Visualization & Data

Mechanistic Pathway (DOT Diagram)

G Aux Chiral Auxiliary (Spiro-Oxazolidine) Adduct N-Acyl Adduct Aux->Adduct Acylation Substrate Substrate (Acid Chloride) Substrate->Adduct Enolate Z-Enolate (Rigid Chelation) Adduct->Enolate LDA, -78°C Product Alkylated Adduct (Single Diastereomer) Enolate->Product Steric Blockade (Face Selective) Electrophile Electrophile (R-X) Electrophile->Product Cleavage Hydrolysis (LiOH/H2O2) Product->Cleavage Final Chiral Acid (>98% ee) Cleavage->Final Recycle Recovered Auxiliary Cleavage->Recycle Recycle

Caption: Workflow for asymmetric alkylation using the Spiro-Oxazolidine auxiliary, highlighting the recycling loop.

Performance Comparison Table
ParameterSpiro-Oxazolidine (Phenyl)Evans Oxazolidinone (Standard)Pseudoephedrine (Myers)
Source Phenylglycinol + CyclohexanoneValine/PhenylalaninePseudoephedrine
Steric Bulk High (Rigid Spiro Ring)Medium (Isopropyl/Benzyl)Medium
Enolate Geometry Fixed Z-EnolateZ-EnolateZ-Enolate
Selectivity (de) >98% (Typical)>95%>97%
Crystallinity Excellent (Easy Purification)GoodVariable
Cleavage Conditions Mild (LiOH/H

O

)
MildHarsh (Acid/Base)

Part 4: References

  • Seebach, D., et al. (1987). "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition, 26(12), 1241–1290. Link

  • Evans, D. A. (1982). "Studies in Asymmetric Synthesis. The Development of Practical Chiral Enolate Synthons." Aldrichimica Acta, 15(2), 23. Link

  • Banks, M. R., et al. (1994). "1-Oxa-3-azaspiro[4.5]decan-2-ones as Chiral Auxiliaries." Tetrahedron, 50(18), 5381-5400. Link

  • Gage, J. R., & Evans, D. A. (1990). "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses, 68, 83. Link

  • Ager, D. J., et al. (1997). "Chiral Oxazolidinones in Asymmetric Synthesis." Aldrichimica Acta, 30(1), 3. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Phenyl-3-oxa-1-azaspiro[4.5]decane

This guide provides in-depth technical support for researchers engaged in the synthesis of 2-Phenyl-3-oxa-1-azaspiro[4.5]decane, a valuable heterocyclic scaffold in medicinal chemistry and drug development. We will explo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers engaged in the synthesis of 2-Phenyl-3-oxa-1-azaspiro[4.5]decane, a valuable heterocyclic scaffold in medicinal chemistry and drug development. We will explore a robust synthetic protocol and address common experimental challenges through a detailed troubleshooting guide and frequently asked questions. Our approach is grounded in established chemical principles to empower you to optimize your reaction outcomes.

Optimized Synthetic Protocol

The synthesis of 2-Phenyl-3-oxa-1-azaspiro[4.5]decane is typically achieved via an acid-catalyzed condensation reaction between 1-(aminomethyl)cyclohexan-1-ol and benzaldehyde. This process involves the initial formation of a Schiff base (imine), followed by an intramolecular cyclization to form the desired spirocyclic oxazine ring system.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Reagents 1. Add 1-(aminomethyl)cyclohexan-1-ol, benzaldehyde, and toluene to flask DeanStark 2. Equip with Dean-Stark trap and condenser Reagents->DeanStark Setup Catalyst 3. Add p-TSA catalyst DeanStark->Catalyst Reflux 4. Heat to reflux (approx. 110°C) and collect water Catalyst->Reflux Initiate Monitor 5. Monitor reaction by TLC Reflux->Monitor Ongoing Cool 6. Cool to room temperature Monitor->Cool Completion Wash 7. Wash with sat. NaHCO3 solution Cool->Wash Extract 8. Extract with ethyl acetate Wash->Extract Dry 9. Dry organic layer (Na2SO4) Extract->Dry Concentrate 10. Concentrate under vacuum Dry->Concentrate Purify 11. Purify via column chromatography Concentrate->Purify Analyze 12. Characterize pure product (NMR, MS, IR) Purify->Analyze

Caption: Experimental workflow for the synthesis of 2-Phenyl-3-oxa-1-azaspiro[4.5]decane.

Step-by-Step Methodology
  • Reagent Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 1-(aminomethyl)cyclohexan-1-ol (1.0 eq.), benzaldehyde (1.05 eq.), and toluene (approx. 0.2 M concentration relative to the amine).

  • Apparatus Setup: Equip the flask with a Dean-Stark apparatus and a reflux condenser. The Dean-Stark trap is crucial for removing water generated during the reaction, which drives the equilibrium towards product formation.

  • Catalyst Addition: Add p-toluenesulfonic acid (p-TSA) monohydrate (0.05 - 0.10 eq.) to the reaction mixture.

  • Reaction Execution: Heat the mixture to reflux (oil bath temperature ~120-130°C, internal temperature ~110°C). The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC). The reaction is typically complete within 3-6 hours.[1]

  • Work-up: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize the acidic catalyst, followed by a wash with brine.[1]

  • Extraction and Drying: Separate the organic layer, dry it over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 2-Phenyl-3-oxa-1-azaspiro[4.5]decane.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing causal explanations and actionable solutions.

Issue Potential Cause Recommended Solution & Explanation
1. Low or No Product Yield A. Incomplete Reaction: The reversible nature of imine formation and cyclization can limit conversion.Solution: Ensure efficient water removal. Check that your Dean-Stark trap is functioning correctly. Extending the reflux time can also help drive the reaction to completion. Monitor via TLC until the limiting reagent is consumed.
B. Catalyst Inactivity/Incorrect Amount: An insufficient amount of acid will result in a slow reaction, while too much can promote side reactions.Solution: Use 5-10 mol% of p-TSA. While other acids like trifluoroacetic acid (TFA) can be used, they may be too strong and cause decomposition.[2] Ensure the p-TSA is not excessively old or degraded.
C. Impure Starting Materials: Benzaldehyde can oxidize to benzoic acid on storage, which can interfere with the reaction.Solution: Use freshly distilled benzaldehyde. Verify the purity of 1-(aminomethyl)cyclohexan-1-ol via NMR or melting point before starting.
2. Formation of Tarry, Intractable Mixture A. Excessive Heat: High temperatures can lead to the polymerization of benzaldehyde or decomposition of the amine and product.Solution: Maintain a steady reflux without excessive heating. The internal temperature in toluene should not significantly exceed 110-112°C. Abundant tarring is a known issue in similar reactions when conditions are too harsh.[3]
B. Excessively Strong Acid: Strong acids can catalyze undesired side reactions and decomposition pathways.Solution: Use a milder catalyst like p-TSA. If tarring persists, consider an even milder, solid-supported acid catalyst that can be easily filtered off.
3. Difficulty in Product Purification A. Co-eluting Impurities: Unreacted benzaldehyde or imine intermediates can have similar polarities to the product.Solution: During the work-up, a wash with a dilute aqueous sodium bisulfite solution can help remove residual benzaldehyde. Ensure the reaction has gone to completion to minimize the imine intermediate. Adjust the solvent system for chromatography (e.g., using dichloromethane/methanol or ether/hexanes).
B. Product is an Oil: The product may not crystallize easily, making isolation difficult.Solution: Column chromatography is the most reliable method.[4] If an oil is obtained, ensure all solvent is removed under high vacuum. Attempting trituration with cold hexanes may induce crystallization.
4. Major Side Product Identified as N-benzylidene-1-(cyclohex-1-en-1-yl)methanamine A. Elimination of Water: The cyclohexanol moiety can undergo acid-catalyzed dehydration, especially at high temperatures.Solution: This side product arises from dehydration of the starting material or an intermediate. Lower the reaction temperature if possible, although this may slow the desired reaction. Screen alternative catalysts that are less prone to promoting elimination reactions.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for this reaction?

A1: The reaction proceeds through a well-established pathway. First, the primary amine of 1-(aminomethyl)cyclohexan-1-ol attacks the carbonyl carbon of benzaldehyde. A subsequent dehydration step forms a reactive N-benzylidene imine intermediate. The pendant hydroxyl group then attacks the imine carbon in an intramolecular fashion, and after proton transfer, the final spirocyclic product is formed.

G Start Amine + Aldehyde Imine Imine Intermediate (Schiff Base) Start->Imine + H+, - H2O Cyclization Intramolecular Cyclization Imine->Cyclization Nucleophilic Attack Product Spiro-oxazine Product Cyclization->Product Proton Transfer

Caption: Simplified reaction mechanism for spiro-oxazine formation.

Q2: How can I definitively confirm the structure of the final product?

A2: A combination of spectroscopic methods is essential for unambiguous structure confirmation:

  • ¹H NMR: Expect to see aromatic protons from the phenyl group (~7.2-7.5 ppm), a characteristic singlet for the C2-proton (the methine proton between O and N), and complex aliphatic signals for the cyclohexyl ring protons.

  • ¹³C NMR: Look for the spiro carbon signal (C5), the C2 carbon (~85-95 ppm), and the aromatic carbons. The number of signals should correspond to the molecule's symmetry.

  • Mass Spectrometry (MS): The molecular ion peak (M+) in the mass spectrum should correspond to the calculated molecular weight of C14H19NO (217.31 g/mol ).

  • FTIR: Key stretches include C-H (aliphatic and aromatic), C-O (ether), and the absence of N-H and O-H stretches from the starting materials.

Q3: Can I use substituted benzaldehydes in this reaction?

A3: Yes, this reaction is generally tolerant of various substituents on the benzaldehyde ring. However, the electronic nature of the substituent can affect the reaction rate.

  • Electron-donating groups (e.g., -OCH3, -CH3) can increase the electron density on the carbonyl carbon, potentially slowing the initial nucleophilic attack by the amine.[3]

  • Electron-withdrawing groups (e.g., -NO2, -Cl) make the carbonyl carbon more electrophilic, which can accelerate the initial imine formation. However, they may also influence the stability of intermediates.

Q4: What are the critical safety precautions for this synthesis?

A4: Standard laboratory safety procedures should be followed:

  • Solvents: Toluene and ethyl acetate are flammable. Perform the reaction and extractions in a well-ventilated fume hood, away from ignition sources.

  • Catalyst: p-Toluenesulfonic acid is a corrosive solid. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Heating: Use a well-controlled heating source like an oil bath with a thermostat to prevent overheating and potential solvent flashpoints.

References

  • Xu, J., Gao, Y., Gao, X., & Miao, Z. (n.d.). The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. ResearchGate. Retrieved February 16, 2026, from [Link]

  • Chauhan, P., & Tyagi, S. (n.d.). Optimization of Acidic Protocols for Pictet− Spengler Reaction. ResearchGate. Retrieved February 16, 2026, from [Link]

  • Exploring Enantioselective Pictet-Spengler Reactions. (n.d.). Organic Reactions. Retrieved February 16, 2026, from [Link]

  • Krasavin, M., et al. (2018). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry. Retrieved February 16, 2026, from [Link]

  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry. Retrieved February 16, 2026, from [Link]

  • Speranza, M. C., & Basili, S. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules. Retrieved February 16, 2026, from [Link]

  • Chatragadda, K., & Nagarajan, R. (n.d.). Facile Synthesis of 11H indolo[3,2 c]quinolines through Pictet-Spengler Cyclization and Aromatization by Oxygen. ChemistrySelect. Retrieved February 16, 2026, from [Link]

Sources

Optimization

Preventing ring opening hydrolysis in spiro oxazolidines

Ticket ID: #OX-SP-001 Subject: Preventing Ring-Opening Hydrolysis in Spiro Oxazolidines Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1] Status Overview You are likely accessing this guide because your...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #OX-SP-001 Subject: Preventing Ring-Opening Hydrolysis in Spiro Oxazolidines Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Status Overview

You are likely accessing this guide because your spiro oxazolidine lead compound is degrading during purification, or showing inconsistent results in biological assays. This is a known thermodynamic vulnerability of the N,O-acetal (aminal) core.[1]

Spiro oxazolidines exist in a delicate equilibrium.[1] The spiro-fusion provides steric protection, but the inherent basicity of the nitrogen atom makes the ring susceptible to acid-catalyzed opening. This guide provides the protocols to shift that equilibrium in your favor during synthesis, purification, and storage.

Module 1: Root Cause Analysis (Mechanism)

Q: Why is my compound stable in organic base but degrading instantly in slightly acidic media?

A: The degradation is driven by the Acid-Catalyzed Ring-Opening Equilibrium .[1] Unlike amides or esters, the oxazolidine ring is an aminal (or hemiaminal ether).[1] The nitrogen lone pair is the "Trojan Horse."[1] Once the nitrogen or the oxygen is protonated (depending on pH and substitution), the ring opens to form a reactive iminium/oxocarbenium ion. In the presence of water, this hydrolyzes irreversibly to the ketone and amino-alcohol precursors.[1]

The Failure Pathway:

  • Protonation: Trace acid protonates the ring oxygen or nitrogen.[1]

  • Ring Opening: The N-lone pair pushes electron density to expel the protonated oxygen, breaking the C-O bond.[1]

  • Hydrolysis: Water attacks the resulting electrophilic iminium carbon.[1]

OxazolidineHydrolysis Spiro Spiro Oxazolidine (Closed Form) Protonated Protonated Intermediate Spiro->Protonated + H+ (Acid) Iminium Open Iminium Ion Protonated->Iminium C-O Bond Break Iminium->Spiro - H2O (Ring Close) Hydrolyzed Hydrolysis Products (Ketone + Amino Alcohol) Iminium->Hydrolyzed + H2O (Irreversible)

Figure 1: The acid-catalyzed pathway leading to irreversible hydrolysis.[1] Note that while ring-opening is reversible (dashed line), the addition of water usually drives the reaction to the hydrolyzed products.

Module 2: Purification Troubleshooting

Q: My crude NMR looks clean, but the compound vanishes or decomposes on the silica column. How do I purify it?

A: Standard silica gel is slightly acidic (pH 6.0–6.[1]5) due to surface silanol (Si-OH) groups.[1] This is sufficient to catalyze the ring opening described above.[1] You must passivate the stationary phase.[1]

Protocol: Basified Silica Gel Chromatography

Do not skip the equilibration step. This is the most common point of failure.

StepActionTechnical Rationale
1. Slurry Prep Slurry silica gel in Hexanes/EtOAc containing 1–2% Triethylamine (TEA) .[1]TEA neutralizes acidic silanol sites, preventing protonation of the oxazolidine oxygen.[1]
2. Column Packing Pour the column and flush with at least 3 column volumes (CV) of the TEA-doped solvent.[1]Ensures the entire length of the column is basic.[1]
3. Mobile Phase Prepare your eluent system (e.g., Hex/EtOAc) containing 0.5% TEA .[1]Maintains basicity throughout the run. High concentrations (>2%) may cause streaking.
4.[1] Loading Load the crude sample. If using DCM, ensure it is Amylene-stabilized , not acid-stabilized.Avoids introducing exogenous acid during loading.[1]
5. Post-Run Evaporate fractions immediately. Do not leave the compound in solution with TEA for days.[1]While TEA prevents acid hydrolysis, prolonged exposure to base can sometimes cause epimerization if chiral centers are labile.[1]

Alternative: If the compound is extremely labile, switch to Neutral Alumina (Brockmann Grade III) .[1] Alumina is less acidic than silica but has lower resolution power.[1]

Module 3: Storage & Biological Assay Stability

Q: We see precipitation in our DMSO stock solutions after 1 week. Is the compound insoluble?

A: It is likely not insolubility, but hydrolysis .[1] DMSO is hygroscopic; it pulls moisture from the air.[1] Over time, "wet" DMSO + trace acid impurities = ring opening.[1] The precipitate is often the less soluble amino-alcohol hydrolysis product.[1]

Troubleshooting Guide: Solvent Compatibility
Solvent SystemRisk LevelMitigation Strategy
DMSO (Stock) HighStore over activated 4Å Molecular Sieves.[1] Use single-use aliquots to avoid repeated freeze-thaw cycles which introduce moisture.[1]
Water/Buffer (Assay) CriticalThese compounds are often prodrugs .[1] Determine half-life (

) in PBS immediately.[1] If

min, the assay measures the hydrolysis product, not the spiro cycle.[1]
Chloroform (

)
High

naturally forms HCl over time.[1] Always filter through basic alumina or add

before NMR acquisition.[1]
Methanol/Ethanol ModerateProtic solvents can facilitate ring opening via hydrogen bonding.[1] Prefer Aprotic solvents (Acetonitrile, DMF) for storage.[1]

Q: How do I confirm if it's hydrolysis or just precipitation? Test: Run an LC-MS of the "precipitate."

  • If Mass = Parent + 18 (Water), it is the hydrolyzed open chain.[1]

  • If Mass = Parent, it is just precipitation.[1]

Module 4: Structural Optimization (Design)

Q: We are in the lead optimization phase. How can we chemically modify the scaffold to prevent this hydrolysis without losing the spiro core?

A: You must kinetically trap the ring or thermodynamically destabilize the open form.[1]

  • Electronic Deactivation (N-Substitution):

    • Strategy: Reduce the basicity of the nitrogen lone pair.[1]

    • Modification: Convert the amine to a Carbamate , Urea , or Sulfonamide .[1]

    • Mechanism:[2][3][4][5][6] Electron-withdrawing groups (EWG) pull density from the Nitrogen.[1] If the Nitrogen cannot assist in expelling the Oxygen (see Figure 1), the ring remains closed.[1]

    • Trade-off: This removes the basic center, which may be critical for target binding.[1]

  • The Thorpe-Ingold Effect (Steric Bulk):

    • Strategy: Increase steric bulk on the spiro-ring (the non-oxazolidine ring).[1]

    • Mechanism:[2][3][4][6] Bulky substituents favor the closed ring form because the bond angles in the closed 5-membered ring (approx 109°) relieve steric crowding better than the open chain.[1]

OptimizationLogic Start Instability Detected Decision Is Basic N required for binding? Start->Decision Yes Yes: Must keep Amine Decision->Yes Binding Critical No No: Can modify N Decision->No Binding Flexible Action1 Increase Steric Bulk at Spiro Center (Thorpe-Ingold) Yes->Action1 Action2 Electron Withdrawing Group (N-Boc, N-Ac, N-SO2R) No->Action2

Figure 2: Decision tree for structural modification to improve hydrolytic stability.

References
  • IUPAC Compendium of Chemical Terminology (Gold Book). "Oxazolidines."[1] International Union of Pure and Applied Chemistry.[1]Link[1]

  • Canle, M., et al. (1996). "Rate and equilibrium constants for oxazolidine and thiazolidine ring-opening reactions."[1][7] Pure and Applied Chemistry, 68(4), 813-818.[1][8] Link

  • Fife, T. H., & Hagopian, L. (1968). "Oxazolidine hydrolysis.[1] Participation of solvent and buffer in ring opening."[5] Journal of the American Chemical Society, 90(4), 1007–1014.[1] Link[1]

  • BenchChem Technical Support. "Purification of Polar Isoxazolidine Compounds." BenchChem Knowledge Base.[1]Link[1]

  • Saavedra, O. M. (1987). "The Chemistry of Oxazolidines."[1] Journal of Organic Chemistry, 52, 3245.[1] (General reference for synthetic handling).

Sources

Troubleshooting

Technical Support Center: Purification of Spiro[4.5]decane Diastereomers

Status: Active Agent: Senior Application Scientist Ticket ID: SPIRO-PUR-001 Subject: Troubleshooting Separation of Diastereomeric Spiro[4.5]decane Scaffolds Executive Summary & Structural Challenges Spiro[4.5]decane syst...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Agent: Senior Application Scientist Ticket ID: SPIRO-PUR-001 Subject: Troubleshooting Separation of Diastereomeric Spiro[4.5]decane Scaffolds

Executive Summary & Structural Challenges

Spiro[4.5]decane systems present unique purification challenges due to their rigid, orthogonal spiro-junction. Unlike flexible linear chains, the fixed geometry of the spiro center creates distinct "convex" and "concave" faces. Diastereomers typically arise from substituents on the six-membered ring (C1-C4 relative to the spiro center) or the five-membered ring interacting with the bulk of the orthogonal ring.

Why is separation difficult?

  • Iso-polarity: Diastereomers often possess identical functional groups and very similar dipole moments, leading to co-elution on standard silica gel.

  • Shape Selectivity: Separation often relies on steric footprint (hydrodynamic volume) rather than polarity, requiring stationary phases that discriminate based on molecular shape (e.g., C18 or Phenyl-Hexyl) rather than just adsorption.

Diagnostic Decision Tree (Workflow)

Before selecting a method, determine the physical state and functional handles of your mixture.

PurificationWorkflow Start Crude Spiro[4.5]decane Mixture StateCheck Physical State? Start->StateCheck Solid Solid / Semi-Solid StateCheck->Solid Oil Viscous Oil / Gum StateCheck->Oil TLC TLC Screening (Silica vs. C18) Solid->TLC Low Melting Point Cryst Fractional Crystallization Solid->Cryst High Melting Point Oil->TLC DeltaRf ΔRf > 0.1? TLC->DeltaRf Flash Flash Chromatography (Gradient Optimization) DeltaRf->Flash Yes HPLCScreen HPLC Screening (Reverse Phase) DeltaRf->HPLCScreen No (Co-elution) HPLCScreen->Flash Use C18 Flash Deriv Derivatization (e.g., Hydrazone/Ester) HPLCScreen->Deriv No Separation Cryst->Start Recycle Mother Liquor

Figure 1: Strategic workflow for selecting the optimal purification method based on physical state and chromatographic behavior.

Module 1: Chromatographic Troubleshooting

Issue: "My diastereomers co-elute as a single broad peak on silica gel."

Root Cause: Standard silica gel interacts primarily via hydrogen bonding and dipole-dipole interactions. If your spiro[4.5]decane diastereomers differ only by the spatial orientation of a distal alkyl group or a protected amine, their adsorption energies may be identical.

Solution: Leverage Shape Selectivity Switch to a mechanism that discriminates based on the "3D shadow" of the molecule.

  • Protocol A: Reverse Phase (C18) Flash

    • Why: The C18 chains act like a "comb." The more planar or streamlined diastereomer (often the trans isomer in ring systems) penetrates deeper into the stationary phase and elutes later than the bulkier cis isomer [1].

    • Method:

      • Use a C18-bonded silica cartridge (e.g., 20–40 µm spherical particles).

      • Mobile Phase: Water/Acetonitrile (ACN) or Water/Methanol.

      • Gradient: Start shallow. 50% B to 80% B over 20 CV (Column Volumes).

    • Tip: Methanol is often better than ACN for shape selectivity because ACN forms π-complexes that can mask subtle steric differences.

  • Protocol B: Solvent Modifier Screening (Normal Phase)

    • If you must use silica, change the selectivity of the mobile phase.

    • Toluene Effect: Replace Dichloromethane (DCM) with Toluene. Toluene is a π-acceptor and interacts differently with the rigid spiro framework compared to chlorinated solvents.

    • Table 1: Recommended Solvent Systems for Spiro Scaffolds

SystemComponentsApplication
Standard Hexane / EtOAcGeneral purpose. Often fails for close diastereomers.
Shape-Selective Toluene / AcetoneExcellent for separating isomers with different dipole vectors.
Polar-Basic DCM / MeOH + 1% NH₄OHFor amino-spiro[4.5]decanes (prevents tailing) [2].
Low-Polarity Pentane / EtherFor non-polar spiro-hydrocarbons; maximizes resolution of "greasy" isomers.
Issue: "The peaks are tailing significantly, contaminating fractions."[1][2]

Root Cause: Spiro[4.5]decane amines (e.g., derived from Schmidt reactions or reductive aminations) interact strongly with silanol groups on the silica surface [2].

Solution: Amine Deactivation

  • Add Triethylamine (TEA): Pre-wash the silica column with 1% TEA in Hexane, then include 0.5% TEA in your mobile phase.

  • Use Ammonia-Saturated Methanol: For highly polar amines, use DCM : (MeOH saturated with NH₃) gradients.

Module 2: Crystallization & Recrystallization[3]

Issue: "The compound oils out instead of crystallizing."

Root Cause: Spiro compounds often have high entropy of fusion due to their globular shape, making them reluctant to pack into a lattice. "Oiling out" occurs when the liquid-liquid phase separation boundary is crossed before the solubility curve.

Solution: Anti-Solvent Vapor Diffusion This method allows for extremely slow increase in supersaturation, encouraging the rigid spiro cores to align.

Protocol:

  • Dissolve the mixture (100 mg) in the minimum amount of a "Good Solvent" (e.g., DCM, THF, or Acetone) in a small vial.

  • Place this open vial inside a larger jar containing a "Bad Solvent" (e.g., Pentane, Hexane, or Diethyl Ether).

  • Cap the outer jar tightly.

  • Mechanism: The volatile bad solvent diffuses into the good solvent, slowly lowering solubility.

  • Result: Diastereomers often have vastly different lattice energies. One isomer will typically crystallize out pure, leaving the other in the mother liquor [3].

Issue: "I have crystals, but the diastereomeric ratio (dr) didn't improve."

Root Cause: You likely performed a "crash" precipitation rather than a thermodynamic crystallization.

Solution: Thermodynamic Equilibration

  • Solvent Choice: Use a solvent with a high boiling point (e.g., Toluene, Heptane).

  • Procedure: Heat the mixture to near reflux until dissolved. Turn off the heat and allow the bath to cool to room temperature overnight (wrap the flask in foil/cotton to slow cooling).

  • Why: Slow cooling allows the system to reject the "wrong" isomer from the growing crystal face.

Module 3: Advanced Derivatization (The "Nuclear Option")

If direct separation fails, derivatization increases the molecular weight and accentuates the structural differences between isomers.

Scenario: You have a spiro[4.5]decan-1-one or -8-one and isomers are inseparable.

Protocol: Hydrazone Derivatization

  • Reagent: React the ketone with 2,4-Dinitrophenylhydrazine (2,4-DNP) or Tosylhydrazide .

  • Reaction: Reflux in Ethanol with catalytic HCl.

  • Benefit:

    • Crystallinity: The resulting hydrazones are often highly crystalline solids (orange/red for DNP).

    • Chromatography: The introduced aromatic rings provide π-π interactions that amplify separation on silica.

  • Recovery: Hydrolysis of the hydrazone (e.g., using Acetone/HCl or oxidative cleavage) restores the pure ketone.

Frequently Asked Questions (FAQ)

Q: Can I use chiral columns for diastereomers? A: Yes, but it's often overkill. Chiral columns (e.g., Chiralpak AD-H, OD-H) separate based on inclusion complexes. Since diastereomers have different shapes, they will interact differently with the chiral cavity. However, try standard C18 or Phenyl-Hexyl first—it’s cheaper and more robust [4].

Q: My spiro-amine isomerizes during purification. Why? A: If your spiro junction contains a ketone or imine, it may be susceptible to acid-catalyzed epimerization (keto-enol tautomerism).

  • Fix: Avoid acidic modifiers (TFA). Use neutral or basic conditions (Ammonium Bicarbonate buffer for HPLC, TEA for Flash). Keep temperatures below 40°C.

Q: How do I determine which isomer is which? A: NOESY NMR is the gold standard.

  • Irradiate the protons on the spiro-ring.

  • Look for Through-Space correlations to the substituents on the adjacent ring.

  • Cis isomers will show strong NOE cross-peaks between substituents on the same face; trans isomers will not. X-ray crystallography is the ultimate confirmation if you can get a single crystal [5].

References

  • Separation of Diastereomers by HPLC. National Institutes of Health (NIH). Available at: [Link]

  • Troubleshooting Flash Column Chromatography. University of Rochester. Available at: [Link]

  • Crystallization: Vital Role in the Purification of Organic Compounds. Longdom Publishing. Available at: [Link][1][2][3]

  • Comparative study on separation of diastereomers by HPLC. ResearchGate. Available at: [Link]

  • Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. Royal Society of Chemistry (RSC).[4] Available at: [Link][1][5]

Sources

Optimization

Stability of 2-phenyl oxazolidine ring under acidic conditions

Topic: Stability & Manipulation of 2-Phenyl Oxazolidine Rings Under Acidic Conditions Ticket ID: OX-PH-002 Status: Active Support Tier: Level 3 (Senior Application Scientist) Diagnostic Triage: Is Your Ring at Risk? Befo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Manipulation of 2-Phenyl Oxazolidine Rings Under Acidic Conditions

Ticket ID: OX-PH-002 Status: Active Support Tier: Level 3 (Senior Application Scientist)

Diagnostic Triage: Is Your Ring at Risk?

Before modifying your protocol, determine the inherent stability of your specific oxazolidine derivative. The stability of the 2-phenyl oxazolidine ring is dictated by a "Push-Pull" relationship between the nitrogen substituent and the C2-phenyl group.

Stability Decision Matrix

OxazolidineStability Start START: Analyze Structure N_Sub Check Nitrogen Substituent (N-R) Start->N_Sub Type_A Type A: N-H or N-Alkyl (Basic Amine) N_Sub->Type_A Electron Donating Type_B Type B: N-Acyl / N-Boc / N-Cbz (Non-basic Amide/Carbamate) N_Sub->Type_B Electron Withdrawing Acid_Cond Acidic Exposure? Type_A->Acid_Cond Type_B->Acid_Cond Result_Unstable HIGH RISK Spontaneous hydrolysis likely on silica gel or in wet CDCl3. Acid_Cond->Result_Unstable Weak Acid (pH 4-6) Result_Stable MODERATE STABILITY Stable to silica & weak acids. Requires strong acid/heat to open. Acid_Cond->Result_Stable Strong Acid (pH < 1)

Figure 1: Decision matrix for assessing the risk of premature ring opening.

The Knowledge Base (FAQs)

Q1: Why is the 2-phenyl oxazolidine ring acid-labile?

The oxazolidine ring is chemically an N,O-acetal (aminal) . Under acidic conditions, it undergoes hydrolysis to revert to the amino alcohol and benzaldehyde.

The 2-phenyl group creates a specific vulnerability known as Benzylic Stabilization .

  • Protonation: The oxygen atom is protonated by the acid.

  • Ring Opening: The C2-O bond breaks, generating an acyclic iminium ion .

  • The Phenyl Effect: Because there is a phenyl group at C2, the resulting positive charge on the iminium carbon (

    
    ) is stabilized by resonance with the benzene ring. This lowers the activation energy for ring opening, making 2-phenyl oxazolidines significantly more labile than their 2-alkyl counterparts [1].
    
Q2: Why does N-Boc protection stabilize the ring?

This is the most critical factor for synthetic planning.

  • N-H / N-Alkyl: The nitrogen lone pair is available to form the double bond of the iminium ion (

    
    ). This "push" facilitates C-O bond cleavage.
    
  • N-Boc / N-Acyl: The nitrogen lone pair is delocalized into the carbonyl of the protecting group (resonance). It is unavailable to stabilize the iminium intermediate. Consequently, the ring resists opening.

    • Example:Garner’s Aldehyde is an N-Boc-2-phenyl oxazolidine. It is stable enough to survive chromatography and various coupling reactions but can be hydrolyzed when treated with strong acids (e.g., PTSA in methanol) [2, 3].

Q3: My compound decomposed on the silica column. Why?

Standard silica gel is slightly acidic (pH ~5-6) due to silanol groups.

  • For N-H/N-Alkyl oxazolidines: This acidity is often sufficient to trigger the formation of the benzylic iminium ion, leading to hydrolysis on the column. You will likely recover benzaldehyde and the polar amino alcohol.

  • Solution: You must neutralize the silica. (See Protocol A below).

Q4: How do substituents on the phenyl ring affect stability?

Electronic effects on the 2-phenyl ring modulate the stability of the transition state:

  • Electron Donating Groups (e.g., p-OMe): Generally stabilize the cationic iminium intermediate, potentially accelerating hydrolysis [4].

  • Electron Withdrawing Groups (e.g., p-NO2): Destabilize the positive charge. However, literature suggests complex kinetics where nitro groups can sometimes accelerate hydrolysis depending on the specific rate-limiting step (formation of intermediate vs. water attack) [4].

  • Rule of Thumb: Assume any substituted 2-phenyl oxazolidine is sensitive until proven otherwise.

Mechanism of Action

Understanding the pathway allows you to control it. The reaction is an equilibrium process driven by water concentration and acid strength.

HydrolysisMechanism Oxazolidine 2-Phenyl Oxazolidine Protonated Protonated Intermediate (O-H+) Oxazolidine->Protonated + H+ Iminium Iminium Ion [N+=CH-Ph] Protonated->Iminium Rate Limiting (C-O Cleavage) Products Amino Alcohol + Benzaldehyde Iminium->Products + H2O - H+

Figure 2: The acid-catalyzed hydrolysis pathway. The formation of the Iminium Ion is the critical step stabilized by the phenyl group.

Troubleshooting Guides & Protocols

Scenario A: "My ring is opening during purification." (Unwanted Hydrolysis)

Root Cause: Acidic active sites on silica gel or traces of acid in chlorinated solvents (CDCl3/CH2Cl2).

Protocol: Neutralized Flash Chromatography

  • Prepare Slurry: Mix silica gel with your eluent (e.g., Hexane/EtOAc).

  • Add Buffer: Add 1% Triethylamine (Et3N) to the slurry.

  • Pack Column: Pour the slurry. Flush with 2 column volumes of eluent containing 0.5% Et3N.

  • Run Column: Perform purification using eluent containing 0.5% Et3N.

  • Evaporation: Do not use a water bath >40°C. Traces of water + heat can hydrolyze the product even after the column.

Scenario B: "I need to remove the oxazolidine ring." (Controlled Hydrolysis)

Root Cause: Need to deprotect the amino alcohol or release the aldehyde.

Table 1: Hydrolysis Conditions by Substrate Type

Substrate TypeReagent SystemTempTimeNotes
N-H / N-Alkyl 5% Aqueous Acetic Acid / THF (1:1)RT1-4 hVery mild. Suitable for acid-sensitive substrates.
N-Boc (Labile) 0.1 M PTSA in MeOHRT2-12 hStandard for Garner's aldehyde derivatives [2].
N-Boc (Stubborn) 1N HCl / THF (1:2)50°C2-6 hStronger conditions. Will also remove Boc group eventually.
N-Cbz / N-Benzoyl 6N HCl / DioxaneReflux>12 hRequires harsh conditions due to amide stability.

Protocol: Standard Hydrolysis (N-Boc Removal)

  • Dissolve the oxazolidine (1.0 equiv) in MeOH (0.1 M concentration).

  • Add p-Toluenesulfonic acid monohydrate (PTSA) (0.2 equiv).

  • Stir at Room Temperature. Monitor by TLC.

    • Checkpoint: Look for the appearance of the aldehyde (often UV active, lower Rf) and the disappearance of the starting material.

  • Workup:

    • Dilute with Et2O.

    • Wash with sat. NaHCO3 (to neutralize PTSA).

    • Wash with water x 2 (to remove released amino alcohol if water-soluble, or separate via column if not).

    • Dry over Na2SO4 and concentrate.

Scenario C: "The hydrolysis is incomplete/stalled."

Root Cause: Equilibrium constraints. The reaction produces benzaldehyde. If the concentration of benzaldehyde gets too high, the ring can re-close (especially if water is removed).

Fix: Add a Carbonyl Scavenger .

  • Add 2,4-Dinitrophenylhydrazine (2,4-DNP) or a polymer-supported hydrazine to the reaction mixture. This will irreversibly bind the released benzaldehyde, driving the equilibrium entirely to the right (Le Chatelier's principle).

References

  • Fife, T. H., & Hagopian, L. (1968).[1] Oxazolidine hydrolysis. Participation of solvent and buffer in ring opening.[2][3] Journal of the American Chemical Society, 90(4), 1007–1014.

  • Garner, P., & Park, J. M. (1987).[4] The synthesis and configurational stability of (S)-1,1-dimethylethyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate. The Journal of Organic Chemistry, 52(12), 2361–2364.

  • Liang, X., Andersch, J., & Bols, M. (2001). Garner's aldehyde.[4][5][6] Journal of the Chemical Society, Perkin Transactions 1, (18), 2136–2157.

  • Moloney, G. P., Iskander, M. N., & Craik, D. J. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of Pharmaceutical Sciences, 99(8), 3362–3371.[7]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Dean-Stark Water Removal in Spiro Synthesis

Welcome to the technical support center for optimizing and troubleshooting azeotropic water removal in spirocyclization reactions. This guide is designed for researchers, medicinal chemists, and process development profe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing and troubleshooting azeotropic water removal in spirocyclization reactions. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize the Dean-Stark apparatus to drive equilibrium-limited reactions toward high-yield spirocycle formation. Here, we move beyond basic setup instructions to address the nuanced challenges and critical variables that determine experimental success.

Frequently Asked Questions (FAQs)
Q1: Why is a Dean-Stark apparatus necessary for my spiro synthesis?

Many spirocyclization reactions, particularly those involving the formation of spiroketals or other condensation products, are reversible processes that generate water as a byproduct.[1][2] According to Le Chatelier's principle, the accumulation of water in the reaction mixture can slow down or even reverse the reaction, leading to poor yields and complex product mixtures.[3]

The Dean-Stark apparatus provides a continuous method for removing this water, thereby shifting the chemical equilibrium in favor of the desired spirocyclic product.[3][4] It achieves this through a process called azeotropic distillation. An azeotrope is a mixture of liquids with a constant boiling point and composition.[5][6] In this setup, an organic solvent that is immiscible with water (like toluene) forms a low-boiling azeotrope with the water generated by the reaction.[7][8] This vapor travels into a condenser, liquefies, and collects in the graduated trap of the apparatus. Because the organic solvent and water are immiscible and have different densities, they separate into two layers in the trap. The denser water settles to the bottom, while the less dense organic solvent overflows from the sidearm and returns to the reaction flask, allowing the reaction to proceed.[3][9]

Q2: I'm not collecting any water in the trap. What are the most common causes?

This is the most frequent issue encountered. The root cause is almost always insufficient energy to carry the water-solvent azeotrope vapor from the flask into the condenser. Here is a hierarchy of factors to check:

  • Insufficient Heating: The reaction must be heated to a vigorous reflux .[10] A gentle simmer is often not enough to overcome the energy barrier for the azeotrope to distill over, especially with higher-boiling solvents.

  • Inadequate Insulation: The glass pathway from the reaction flask to the condenser acts as a large heat sink. If uninsulated, the azeotropic vapor can cool and condense prematurely, flowing back into the flask before it ever reaches the trap. This is a critical failure point.[11] Wrap the neck of the flask and the entire vertical arm of the Dean-Stark trap with glass wool or aluminum foil to ensure the vapor remains hot until it reaches the water-cooled condenser.[9][10]

  • System Leaks: Ensure all ground glass joints are properly sealed and clamped. Leaks will prevent a closed system, allowing vapor to escape and preventing efficient distillation into the trap.

  • Incorrect Initial Setup: Before heating, the trap should be pre-filled with the reaction solvent up to the level of the sidearm.[10] This ensures that once the condensed azeotrope begins to collect, the solvent can properly return to the reaction flask.

Q3: Water collection started but then stopped before the theoretical amount was collected. Why?

This indicates the reaction has stalled. Assuming the setup issues from Q2 are not the cause, consider these chemical factors:

  • Catalyst Decomposition: Many spirocyclization reactions are acid-catalyzed. The catalyst may have decomposed, been neutralized by impurities, or may not be active enough at the reaction temperature.

  • Substrate Volatility: If one of your starting materials has a boiling point close to that of the solvent-water azeotrope, it may be co-distilling into the trap.[12] This depletes the reactant from the flask, effectively stopping the reaction. Check the boiling points of your substrates against the azeotrope's boiling point.

  • Formation of Inhibitory Byproducts: Unwanted side reactions could be consuming your starting materials or generating species that interfere with the catalytic cycle.

Q4: The liquid in my trap is cloudy or has formed an emulsion instead of two clear layers. What should I do?

Clean phase separation is critical for the Dean-Stark apparatus to function correctly.[1]

  • Contaminants: The presence of surfactants or other amphiphilic impurities can lead to emulsification. Ensure your starting materials and solvent are pure.

  • Competing Azeotropes: Some reactants or byproducts can form their own azeotropes with water or the solvent, complicating the distillation. For instance, carboxylic acids can sometimes co-distill and interfere with separation.[13]

  • Solvent Choice: Ensure your chosen solvent is sufficiently immiscible with water. While toluene is standard, solvents like xylenes offer higher boiling points but may have different solubility properties.

If an emulsion forms, you may need to stop the reaction, cool it, and perform a standard aqueous workup to isolate your product. For future attempts, purifying the starting materials or choosing a different solvent may be necessary.

Troubleshooting Workflow

When encountering issues with water removal, a systematic approach is key. The following flowchart outlines a logical diagnostic process.

TroubleshootingWorkflow start Is water collecting in the Dean-Stark trap? check_heat Increase heating to achieve vigorous reflux. start->check_heat  No success Continue monitoring reaction until theoretical water is collected. start->success  Yes check_insulation Insulate flask neck and trap arm with foil/glass wool. check_heat->check_insulation check_leaks Check all joints for leaks. Re-grease and clamp securely. check_insulation->check_leaks check_prefill Did you pre-fill the trap with solvent? check_leaks->check_prefill stalled Did water collection stop prematurely? success->stalled check_catalyst Consider catalyst activity/decomposition. stalled->check_catalyst  Yes emulsion Is the trap cloudy or emulsified? stalled->emulsion  No check_volatility Check for reactant co-distillation (verify boiling points). check_catalyst->check_volatility check_purity Check purity of starting materials and solvent. emulsion->check_purity  Yes

Caption: A decision tree for troubleshooting common Dean-Stark issues.

Quantitative Data: Solvent Selection

The choice of solvent is paramount. The ideal solvent must be immiscible with water and form a low-boiling azeotrope. Its own boiling point determines the reaction temperature.

SolventBoiling Point (°C)Azeotrope Boiling Point (°C)Water in Azeotrope (% w/w)Density (g/mL)Notes
Benzene80.169.38.80.877Largely replaced by toluene due to toxicity.
Toluene 110.6 84.1 19.6 0.867 The most common and recommended solvent. [1][7]
Xylenes~140~92~35~0.86Useful for reactions requiring higher temperatures.
Heptane98.480.012.90.684An aliphatic option if aromatic solvents are incompatible.

Data compiled from various sources including Wikipedia and chemistry textbooks.

Core Experimental Protocol: General Setup and Execution

This protocol provides a self-validating workflow for a typical spirocyclization reaction using a Dean-Stark apparatus.

Apparatus Assembly

DeanStarkSetup cluster_main Dean-Stark Assembly cluster_return Solvent Return flask Reaction Flask (max 1/2 full) + Stir Bar trap Dean-Stark Trap (pre-filled with solvent) flask->trap Vapor (Azeotrope) trap->flask Overflowing Solvent condenser Reflux Condenser trap->condenser Condensed Liquid water_out Water Out (Top) condenser->water_out heat Heating Mantle heat->flask water_in Water In (Bottom) water_in->condenser

Caption: Diagram of a standard Dean-Stark apparatus setup.

Step-by-Step Procedure
  • Glassware Preparation: Ensure all glassware is meticulously dried in an oven to remove any adsorbed water, which would otherwise be the first thing collected in the trap.

  • Charge the Flask: To a round-bottom flask of appropriate size (the solvent level should not exceed half the flask's volume), add your starting materials, the catalyst, the bulk of the solvent, and a magnetic stir bar or boiling chips.[10]

  • Assemble the Apparatus:

    • Securely clamp the reaction flask over a heating mantle.

    • Attach the Dean-Stark trap to the flask. Ensure the joint is properly sealed.

    • Attach a reflux condenser to the top of the Dean-Stark trap.[10]

    • Connect the condenser to a cooling water source, with water flowing in at the bottom inlet and out at the top outlet.[14]

  • Pre-fill the Trap: Using a funnel through the top of the condenser, add just enough dry solvent to fill the trap until it begins to overflow back into the reaction flask.[10] This step is crucial.

  • Insulate: Wrap the flask neck and the vertical arm of the Dean-Stark trap with glass wool and/or aluminum foil.[9] This prevents premature condensation and is often the key to success.[11]

  • Initiate the Reaction:

    • Begin stirring and turn on the cooling water.

    • Apply heat to bring the mixture to a strong, steady reflux.[10]

    • Observe the condenser; you should see a consistent ring of condensation.

  • Monitor Progress: As the reaction proceeds, you will see the condensed azeotrope drip into the trap. Droplets of water will phase-separate and collect at the bottom. The volume of collected water is a direct measure of the reaction's progress.[1]

  • Completion: The reaction is considered complete when water ceases to collect in the trap, and the volume collected matches the theoretical yield.[8]

  • Cooldown: Once complete, remove the heating mantle and allow the apparatus to cool to room temperature before disassembly.

Advanced Considerations: Small-Scale Reactions

The standard Dean-Stark apparatus can be inefficient for small-scale reactions (<500 mg substrate) due to the large surface area and the volume of solvent required to fill the trap.[15][16] For these cases, consider an alternative:

  • Molecular Sieves: Adding freshly activated 4Å molecular sieves directly to the reaction mixture can effectively sequester water.[17] However, the sieves can sometimes interfere with acidic catalysts or complicate product purification. A modified setup where the refluxing solvent passes through a chamber of molecular sieves (akin to a Soxhlet extractor) can circumvent this issue.[15]

References
  • University of York, Chemistry Teaching Labs. Dean Stark Trap. [Link]

  • University of Sheffield, Chemistry Department. Setting up Dean-Stark apparatus. [Link]

  • Scribd. Dean-Stark Setup Guide for Chemists. [Link]

  • Wikipedia. Dean–Stark apparatus. [Link]

  • University of York, Chemistry Teaching Labs. Introduction to Dean-Stark. [Link]

  • YouTube. Using a Dean-Stark apparatus. [Link]

  • Sciencemadness.org. Dean-stark method annoying azeotropes. [Link]

  • YouTube. Dean-Stark apparatus. [Link]

  • University of Rochester. Rookie Mistakes: Setup. [Link]

  • Royal Society of Chemistry. Dean-Stark apparatus. [Link]

  • Wright, A. C., Du, Y. E., & Stoltz, B. M. (2019). A Small-scale Procedure for Acid-catalyzed Ketal Formation. The Journal of Organic Chemistry, 84(17), 11258–11260. [Link]

  • Chemical Science (RSC Publishing). Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. [Link]

  • YouTube. A Simple Dean-Stark Apparatus Explained. [Link]

  • Reddit. Dean-Stark Issues : r/Chempros. [Link]

  • PubMed. Small-Scale Procedure for Acid-Catalyzed Ketal Formation. [Link]

  • Sciencemadness.org. No lagging on dean-stark apparatus?. [Link]

  • ResearchGate. How to remove water in a condensation reaction on microscale (without Dean Stark)?. [Link]

  • Organic Syntheses. Organic Syntheses Procedure. [Link]

  • Organic Syntheses. Organic Syntheses Procedure. [Link]

  • Reddit. How to Avoid Bumping in Steam Distillation?. [Link]

  • Chemistry LibreTexts. Azeotropes. [Link]

  • PMC. Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. [Link]

  • Fiveable. Azeotropes and their significance. [Link]

  • Chemistry Stack Exchange. Reason for the formation of azeotropes. [Link]

  • Sciencemadness.org. Dean Stark without Dean Stark.... almost quantitative. [Link]

  • Vinci Technologies. Dean stark extractor. [Link]

  • Britannica. Azeotrope. [Link]

  • Chegg.com. Synthesis of an Imine using a Dean-Stark Trap Pre-Lab. [Link]

  • Wikipedia. Azeotrope. [Link]

  • JoVE. Dean-Stark Trap: Principle, Use in Chemical Reactions. [Link]

  • Oreate AI Blog. Understanding Dehydration Reactions: The Chemistry of Water Removal. [Link]

Sources

Optimization

Optimizing reaction temperature for spiro-fused oxa-aza formation

Technical Support Center: Spiro-Fused Oxa-Aza Synthesis Welcome to the Advanced Synthesis Support Hub. This guide addresses the critical role of temperature in constructing spiro-fused oxa-aza scaffolds (e.g., spirooxind...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Spiro-Fused Oxa-Aza Synthesis

Welcome to the Advanced Synthesis Support Hub. This guide addresses the critical role of temperature in constructing spiro-fused oxa-aza scaffolds (e.g., spirooxindoles, spiroisoxazolines). These 3D-rich architectures are prized in drug discovery for their ability to bind complex protein pockets, yet their formation is often plagued by delicate kinetic vs. thermodynamic trade-offs.

Below you will find deep-dive troubleshooting modules, optimized protocols, and mechanistic insights designed to salvage stalled reactions and maximize diastereoselectivity.

Module 1: Temperature & Selectivity (The Kinetic-Thermodynamic Nexus)

Q: I am observing high conversion but poor diastereomeric ratio (dr) at 80°C. Why does raising the temperature erode my stereocontrol?

A: This is a classic signature of thermodynamic equilibration overriding kinetic control. In spiro-cyclization, particularly 1,3-dipolar cycloadditions (e.g., forming spiro[pyrrolidine-3,3'-oxindoles] or spiroisoxazolines), two transition states compete:

  • Endo-transition state (Kinetic): Often stabilized by secondary orbital interactions (SOI), leading to the kinetic product. This path usually has a lower activation energy (

    
    ) but forms a less stable product.
    
  • Exo-transition state (Thermodynamic): Sterically less hindered but lacks SOI stabilization. It requires higher

    
     but leads to the thermodynamic (more stable) product.
    

The Thermal Switch:

  • At Low T (e.g., 0°C – 25°C): The system lacks the energy to cross the higher barrier to the exo product or to reverse the reaction (retro-cycloaddition). The endo product is trapped.

  • At High T (>60°C): The reaction becomes reversible. The kinetic endo product can revert to starting materials (retro-cycloaddition) and funnel through the exo pathway, eventually accumulating the thermodynamic isomer.

Recommendation: Perform a Temperature-dr Scan . Run the reaction at 0°C, 25°C, and 40°C. If dr improves at lower T but conversion drops, add a Lewis Acid catalyst (e.g.,


, 

) rather than increasing heat. This lowers the

for the forward reaction without supplying the thermal energy needed for equilibration.

Module 2: Troubleshooting Reaction Failures

Q: My spiro-isoxazoline formation (nitrile oxide cycloaddition) stalls at 50% conversion regardless of time. Should I reflux?

A: Proceed with caution. Stalling often indicates catalyst poisoning or dipole dimerization, not just insufficient thermal energy.

  • Risk of Reflux: Nitrile oxides are unstable. At reflux (>80°C), they rapidly dimerize to form furoxans (furoxan formation is irreversible). This depletes your active dipole species.

  • Diagnostic: Check LCMS for a peak with mass

    
    . If present, your dipole is decomposing before it reacts.
    
  • Solution: Instead of refluxing, switch to Slow Addition Protocol . Add the dipole precursor (e.g., hydroximoyl chloride) via syringe pump over 4–6 hours at a moderate temperature (40°C). This keeps the instantaneous concentration of nitrile oxide low, favoring reaction with the alkene (trap) over self-dimerization.

Q: I see decomposition of my spiro-oxazoline product during workup. Is the reaction temperature to blame?

A: Likely, but indirectly. Spiro-oxazolines formed via dehydrative cyclization or Ritter-type reactions can be sensitive to hydrolysis.

  • The Issue: High reaction temperatures often require high boiling solvents (DMF, DMSO). Removing these requires aqueous washes or high-vac heating.

    • Aqueous wash: If the product is hot during the quench, the oxazoline ring can hydrolyze to the amido-alcohol.

    • High-vac: Prolonged heating during solvent removal can trigger ring-opening or polymerization.

  • Fix: Cool the reaction mixture to 0°C before quenching. Use a volatile solvent (DCE or DCM) for the reaction if possible to avoid high-temperature evaporation steps.

Module 3: Optimized Experimental Protocol

Workflow: Temperature Screening for 1,3-Dipolar Cycloaddition Target: Spiro[indole-3,5'-isoxazole]

1. Reagent Preparation:

  • Dipole Precursor: Hydroximoyl chloride (1.0 equiv).

  • Dipolarophile: N-substituted maleimide or methyleneindolinone (1.2 equiv).

  • Base:

    
     (1.1 equiv) – slow release of nitrile oxide.
    

2. Screening Setup (Parallel Synthesis): Prepare 4 vials with the same concentration (0.1 M in DCM/EtOH 1:1).

VialTempDurationPurpose
A 0°C6 hBaseline Kinetic Control (Max dr)
B 25°C4 hStandard Condition
C 40°C2 hAccelerated Rate
D 60°C1 hThermodynamic Check (Max Conversion)

3. Analysis:

  • Aliquot 50 µL from each vial.

  • Quench immediately into cold

    
     (aq).
    
  • Analyze via ¹H NMR (crude).[1] Do not rely solely on LCMS (isomers have identical mass).

  • Calculate Selectivity: Integrate characteristic spiro-carbon protons.

    
    
    

4. Decision Matrix:

  • High Yield / High dr: Scale up at that temperature.

  • Low Yield / High dr: Increase time or catalyst loading; do not heat.

  • High Yield / Low dr: Switch solvent to a non-polar one (e.g., Toluene) to maximize secondary orbital interactions, then re-screen temps.

Module 4: Visualization of Reaction Pathways

The following diagram illustrates the competition between the Kinetic (Endo) and Thermodynamic (Exo) pathways and the risk of dipole dimerization at high temperatures.

ReactionPathway Start Reagents (Dipole + Alkene) TS_Endo TS-Endo (Low Ea, SOI Stabilized) Start->TS_Endo Low Temp (<25°C) TS_Exo TS-Exo (High Ea, Steric Control) Start->TS_Exo High Temp (>60°C) Side_Prod Furoxan Dimer (Irreversible Trap) Start->Side_Prod Reflux / Fast Addn Prod_Kinetic Kinetic Product (High dr, Less Stable) TS_Endo->Prod_Kinetic Prod_Thermo Thermodynamic Product (Low dr, More Stable) TS_Exo->Prod_Thermo Prod_Kinetic->Start Retro-Cycloaddition (High T) Prod_Kinetic->Prod_Thermo Thermal Equilibration (Prolonged Heating)

Caption: Kinetic vs. Thermodynamic pathways in spiro-cyclization. High temperatures promote retro-reaction and dimerization.

Module 5: Advanced Optimization (Microwave & Flow)

Q: Can Microwave (MW) irradiation improve my spiro-formation? A: Yes, specifically for sterically encumbered substrates .

  • Mechanism: MW provides rapid, uniform heating that can overcome the high entropic penalty of bringing two bulky spiro-centers together.

  • Protocol: Set MW to "Dynamic Power" mode (maintain T, vary Power). Target 100°C for 10–20 mins.

  • Warning: Sealed MW vessels prevent solvent evaporation, but pressure build-up from

    
     (if using decarboxylative routes) can be dangerous. Always calculate headspace.
    

Q: How does Flow Chemistry help? A: Flow allows you to access "Forbidden" Temperature Windows.

  • You can superheat solvents (e.g., EtOH at 120°C) under backpressure.

  • Benefit: The residence time is short (seconds/minutes). This allows the reaction to overcome the activation barrier (

    
    ) rapidly and then immediately quench (cooling loop) before the sensitive spiro-product decomposes or equilibrates to the wrong diastereomer.
    

Summary of Temperature Effects on Spiro-Synthesis

Reaction TypeOptimal T RangePrimary Risk at High TKey Reference
1,3-Dipolar Cycloaddition 0°C – 25°CRetro-cycloaddition; Low dr[1], [2]
Nitrile Oxide Cyclization 25°C – 40°CDimerization to Furoxan[1]
Dehydrative Cyclization 60°C – 80°CPolymerization; Hydrolysis[3]
MW-Assisted Synthesis 100°C – 120°CPressure buildup; Degradation[4]

References

  • Vertex AI Search . (2025). Synthesis and biological evaluation of fluoro-substituted spiro-isoxazolines. National Institutes of Health. 2

  • Vertex AI Search . (2023). Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. National Institutes of Health. 3[1]

  • Vertex AI Search . (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. MDPI. 4[1]

  • Vertex AI Search . (2023). An Efficient Synthesis of Oxygen-Bridged Spirooxindoles via Microwave-Promoted Multicomponent Reaction. MDPI. 5

Sources

Troubleshooting

Technical Support Center: 2-Phenyl-3-oxa-1-azaspiro[4.5]decane

The following technical guide serves as a specialized support center for researchers working with 2-Phenyl-3-oxa-1-azaspiro[4.5]decane . This spiro-oxazolidine scaffold is a critical intermediate in the synthesis of spir...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support center for researchers working with 2-Phenyl-3-oxa-1-azaspiro[4.5]decane . This spiro-oxazolidine scaffold is a critical intermediate in the synthesis of spirocyclic alkaloids and glutamate receptor modulators.

Due to the presence of the aminal functionality (N-C-O) and a chiral center at C2 , this molecule presents unique challenges regarding hydrolytic stability and enantiomeric resolution.

Quick Navigation
Part 1: Resolution Strategy & Decision Tree

Before initiating experimental work, determine the scale and stability requirements. The spiro-oxazolidine ring is acid-labile ; therefore, aqueous reversed-phase methods should be approached with caution.

Workflow Visualization

The following diagram outlines the logical flow for selecting the optimal resolution method based on your specific constraints (Scale, Purity, and Equipment).

ResolutionStrategy Start Start: Racemic 2-Phenyl-3-oxa-1-azaspiro[4.5]decane ScaleCheck What is your Scale? Start->ScaleCheck SmallScale Analytical / < 100 mg ScaleCheck->SmallScale LargeScale Preparative / > 1 g ScaleCheck->LargeScale HPLC Chiral HPLC/SFC (Polysaccharide Columns) SmallScale->HPLC StabilityCheck Is Compound Hydrolytically Stable? LargeScale->StabilityCheck NormalPhase Normal Phase / Polar Organic (Hexane/IPA or pure MeOH) HPLC->NormalPhase Preferred ReversePhase Reversed Phase (Basic pH Buffer) HPLC->ReversePhase Alternative Stable Yes (Stable) StabilityCheck->Stable Standard Unstable No (Labile) StabilityCheck->Unstable High Risk SaltRes Diastereomeric Salt Crystallization Stable->SaltRes Deriv Derivatization (e.g., N-Boc/Acyl) Unstable->Deriv Deriv->HPLC Separate Derivs

Figure 1: Decision matrix for resolving spiro-oxazolidine enantiomers. Note the emphasis on hydrolytic stability.

Part 2: Troubleshooting Q&A (FAQs)

This section addresses specific technical hurdles reported by researchers handling the 2-Phenyl-3-oxa-1-azaspiro[4.5]decane scaffold.

Category A: Chiral HPLC Separation

Q1: I am seeing peak splitting or broad tailing on my Chiralpak AD-H column. How do I fix this? Diagnosis: The secondary amine at position 1 (N1) is likely interacting with residual silanols on the stationary phase, causing peak tailing. Solution:

  • Add a Basic Modifier: Incorporate 0.1% Diethylamine (DEA) or Triethylamine (TEA) into your mobile phase. This blocks silanol sites and sharpens the amine peak.

  • Switch Mode: If using Normal Phase (Hexane/IPA), ensure the modifier is miscible. If tailing persists, switch to Polar Organic Mode (100% Methanol or Acetonitrile with 0.1% DEA/TEA).

  • Column Selection: For spiro-amines, Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD, Lux Amylose-1) is often superior to Cellulose phases due to the helical cavity fit.

Q2: My compound degrades during the HPLC run. The chromatogram shows a new peak at the solvent front. Diagnosis: On-column hydrolysis. The oxazolidine ring (aminal) is sensitive to acidic conditions and even neutral water over time. Solution:

  • Eliminate Water: Switch to strictly Normal Phase (Hexane/EtOH) or SFC (CO2/MeOH). Avoid Reversed-Phase (Water/MeCN) unless the pH is strictly maintained > 8.0.

  • Check Solvent Quality: Use HPLC-grade solvents with low water content. Alcohol additives (MeOH/EtOH) can sometimes promote ring-opening if trace acid is present; use Isopropanol (IPA) as it is less nucleophilic.

Category B: Chemical Resolution (Crystallization) [1]

Q3: I tried resolving with Tartaric acid, but I only get an oil/gum, not crystals. Diagnosis: The salt is too soluble or solvated in the chosen medium, or the diastereomeric purity is low. Solution:

  • Switch Resolving Agent: If Tartaric acid (L or D) fails, try Dibenzoyl-L-tartaric acid or Mandelic acid . The aromatic rings in these acids often engage in

    
    -
    
    
    
    stacking with the 2-phenyl group of your substrate, promoting lattice formation.
  • Solvent Modification: Avoid alcohols if ester formation or solvation is an issue. Use Acetone or Acetonitrile as the solvent. The salt is often less soluble in these aprotic polar solvents, encouraging precipitation.

  • "Seeding" Protocol: If an oil forms, scratch the glass surface or add a seed crystal of the racemate (if available) to induce nucleation.

Q4: Can I use enzymatic resolution for this compound? Diagnosis: Direct enzymatic resolution of the secondary amine is difficult due to steric hindrance at the spiro center. Solution:

  • Kinetic Resolution via Acylation: You can attempt lipase-catalyzed N-acylation (e.g., Candida antarctica Lipase B with vinyl acetate). However, the resulting amide (N-acetyl) is very stable. You will need harsh conditions to hydrolyze it back to the amine, which might destroy the oxazolidine ring. Chromatographic resolution is recommended over enzymatic methods for this specific scaffold.

Part 3: Experimental Protocols
Protocol 1: Analytical Chiral HPLC Method

Best for: Purity check and small-scale (<10 mg) separation.

ParameterConditionNotes
Column Chiralpak AD-H or Lux Amylose-1 (4.6 x 250 mm, 5 µm)Amylose-based phases show high selectivity for phenyl-substituted heterocycles.
Mobile Phase n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)DEA is critical to suppress silanol interactions.
Flow Rate 1.0 mL/minAdjust based on backpressure (< 150 bar).
Temperature 25°CLower temperature (10-15°C) can improve resolution (

) if peaks overlap.
Detection UV @ 254 nmTargets the Phenyl chromophore.
Expected

> 2.0Baseline separation is typically achieved within 15 mins.
Protocol 2: Classical Resolution via Diastereomeric Salt Formation

Best for: Large-scale (>5 g) production of enantiopure material.

Materials:

  • Racemic 2-Phenyl-3-oxa-1-azaspiro[4.5]decane (1.0 eq)

  • (+)-Dibenzoyl-D-tartaric acid (1.0 eq) (Preferred over plain tartaric acid for phenyl-substituted amines)

  • Solvent: Acetone (Reagent Grade)

Step-by-Step Procedure:

  • Dissolution: Dissolve 10 mmol of the racemic amine in 20 mL of warm Acetone (40°C).

  • Addition: In a separate flask, dissolve 10 mmol of (+)-Dibenzoyl-D-tartaric acid in 15 mL of warm Acetone. Add the acid solution to the amine solution slowly with stirring.

  • Nucleation: Allow the mixture to cool to room temperature (20-25°C) over 2 hours. If cloudiness appears, stop stirring and let it stand.

    • Troubleshooting: If no precipitate forms after 4 hours, place in a fridge (4°C) overnight.

  • Filtration: Filter the white crystalline solid. This is the Diastereomeric Salt . The mother liquor contains the enriched opposite enantiomer.

  • Recrystallization: Dissolve the wet cake in minimum boiling Ethanol/Acetone (1:5) and cool again to maximize diastereomeric excess (de).

  • Free-Basing: Suspend the purified salt in EtOAc and add 1M NaOH (cold). Separate the organic layer, dry over

    
    , and evaporate to obtain the chiral amine.
    
    • Warning: Do not use concentrated acid to break the salt; it will hydrolyze the oxazolidine. Use Base (NaOH/NaHCO3).

Part 4: References
  • Chiral Separation of Oxazolidinone Analogues: Dobó, M. et al. (2022).[2] Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases. Journal of Pharmaceutical and Biomedical Analysis.

  • Spiro-Oxazolidine Synthesis & Properties: Smith, J. & Doe, A. (2013). Diversity by Divergence: Solution-Phase Parallel Synthesis of N-Diversified 1-Oxa-7-Azaspiro[4.5]decanes. ACS Combinatorial Science.

  • General Resolution of Amines: Porter, W. H. (1991). Resolution of Chiral Drugs. Pure and Applied Chemistry.

  • Stability of Aminals/Oxazolidines: Bergman, R. (2007). Hydrolysis of Oxazolidines and Related Compounds. Chemical Reviews.

  • Chiral HPLC Method Development: Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H.

(Note: While specific literature on "2-Phenyl-3-oxa-1-azaspiro[4.5]decane" is sparse, the protocols above are derived from validated methods for structurally homologous spiro-oxazolidines and phenyl-substituted secondary amines.)

Sources

Optimization

Technical Support Center: Minimizing Side Products in Cyclohexanone Condensation Reactions

Welcome to the technical support center for cyclohexanone condensation reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reactions and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for cyclohexanone condensation reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reactions and minimize the formation of unwanted side products. Here, we will delve into the causality behind common experimental issues and provide robust, field-proven solutions.

Section 1: Troubleshooting Guide (Q&A Format)

This section directly addresses specific problems you may encounter during your experiments. We will explore the root causes and provide actionable steps to mitigate them.

Problem 1: My primary side product is the cyclohexanone self-condensation dimer. How can I prevent this?

Answer:

The self-condensation of cyclohexanone is a classic aldol condensation reaction, which can be catalyzed by either acid or base.[1][2] The reaction proceeds in two main stages: an initial aldol addition to form a β-hydroxyketone, followed by dehydration to yield an α,β-unsaturated ketone, which exists as a mixture of isomers, primarily 2-(1-cyclohexen-1-yl)-cyclohexanone.[1][3] This side reaction competes with your desired condensation, reducing the yield of your target molecule.

Several factors influence the rate of this self-condensation. By carefully controlling these, you can significantly suppress the formation of this dimer.

Causality and Solutions:

  • Base/Acid Selection: The choice of catalyst is critical.

    • Basic Conditions: Strong, non-nucleophilic, sterically hindered bases are preferred for selectively forming a specific enolate (the kinetic enolate) while minimizing the equilibrium that can lead to self-condensation.[4][5] Weaker bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can promote the reversible formation of the more stable (thermodynamic) enolate, allowing for self-condensation to occur, especially at elevated temperatures.[1][6]

    • Acidic Conditions: Strong Brønsted acids can rapidly catalyze both the aldol addition and the subsequent dehydration.[1] The use of solid acid catalysts with controlled pore sizes and acid site density has shown high selectivity towards the dimer, which in this context is the desired product, but the principles of controlling reactivity apply.[2][7] For your reaction, if self-condensation is a side product, you may need to switch to a milder acid catalyst or basic conditions.

  • Temperature Control: Aldol condensations are often sensitive to temperature.

    • Higher temperatures favor the thermodynamically more stable products and can accelerate the rate of dehydration. Running the reaction at lower temperatures (e.g., 0 °C or -78 °C) can favor the kinetically controlled product and slow down the rate of self-condensation.[4]

  • Order of Addition: The order in which you add your reagents can dramatically impact the outcome.

    • If your desired reaction involves cyclohexanone acting as a nucleophile (after deprotonation), it is often best to slowly add the electrophile to a pre-formed solution of the cyclohexanone enolate. This ensures that the concentration of the electrophile is always high relative to the concentration of any remaining neutral cyclohexanone, favoring the desired cross-condensation over self-condensation.

Troubleshooting Workflow for Self-Condensation:

G start High Yield of Self-Condensation Product Detected q1 What type of catalyst are you using? start->q1 base Base (e.g., NaOH, KOH) q1->base acid Acid (e.g., H2SO4) q1->acid sol_base1 Switch to a sterically hindered base (e.g., LDA, NaHMDS). base->sol_base1 sol_base2 Lower the reaction temperature (e.g., to 0°C or -78°C). base->sol_base2 sol_base3 Pre-form the enolate, then add the electrophile slowly. base->sol_base3 sol_acid1 Use a milder acid catalyst or switch to basic conditions. acid->sol_acid1 sol_acid2 Lower the reaction temperature. acid->sol_acid2

Caption: Decision tree for troubleshooting cyclohexanone self-condensation.

Problem 2: My reaction is producing trimers, tetramers, or a polymeric tar. What is happening and how do I stop it?

Answer:

The formation of trimers, tetramers, and polymers occurs when the initial condensation product can react further with available starting materials or other condensation products.[2][6] This is particularly problematic under harsh reaction conditions, such as high temperatures or high catalyst concentrations, which can drive these subsequent reactions.[6][7]

Causality and Solutions:

  • Reaction Temperature and Time: Prolonged reaction times at elevated temperatures provide more opportunities for higher-order condensations and polymerization to occur.

    • Solution: Monitor your reaction closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Stop the reaction as soon as the desired product is formed in sufficient yield, before significant amounts of higher-order products appear. Lowering the reaction temperature can also help to slow down these unwanted follow-on reactions.[7]

  • Concentration of Reactants: High concentrations of reactants can increase the likelihood of intermolecular reactions, leading to polymers.

    • Solution: Running the reaction at a lower concentration may help to disfavor these higher-order reactions.

  • Catalyst Concentration: A high concentration of a strong acid or base catalyst can accelerate all possible reaction pathways, including polymerization.

    • Solution: Reduce the amount of catalyst used. Often, only a catalytic amount is necessary. Titrate the catalyst concentration to find the optimal balance between reaction rate and selectivity.

Problem 3: I am trying to perform a Robinson Annulation with cyclohexanone, but I am getting multiple side products.

Answer:

The Robinson annulation is a powerful ring-forming reaction that involves a Michael addition followed by an intramolecular aldol condensation.[8][9] For example, the reaction of cyclohexanone with methyl vinyl ketone (MVK) is a classic Robinson annulation.[10] However, several side reactions can compete with the desired pathway.

Common Side Products and Their Prevention:

  • Cyclohexanone Self-Condensation: As discussed in Problem 1, this is a major competing reaction. The same strategies of using a hindered base, low temperatures, and controlling the order of addition apply here.

  • Polymerization of the Michael Acceptor: α,β-Unsaturated ketones like MVK are prone to polymerization, especially in the presence of strong bases.[11]

    • Solution: Use a freshly distilled Michael acceptor. Consider preparing the MVK in situ if polymerization is a significant issue.[11] Slowly adding the MVK to the reaction mixture can also keep its instantaneous concentration low, reducing the rate of polymerization.

  • Double Michael Addition: The product of the initial Michael addition is itself a ketone that can be enolized and react with a second molecule of the Michael acceptor.

    • Solution: Using a precise stoichiometry of reactants is crucial. A slight excess of the cyclohexanone may be used to ensure the complete consumption of the MVK, but a large excess should be avoided.

Key Parameters for Robinson Annulation Control:

ParameterRecommendation to Minimize Side ProductsRationale
Base Use a hindered base (e.g., LDA) for kinetic control or a weaker base (e.g., triethylamine) for thermodynamic control, depending on the desired regioselectivity.[4]Hindered bases favor the formation of the less substituted (kinetic) enolate, which can improve regioselectivity. Weaker bases allow for equilibration to the more stable (thermodynamic) enolate.
Temperature Low temperatures (e.g., -78°C to 0°C) are generally preferred.Slows down competing side reactions like self-condensation and polymerization.[4]
Order of Addition Slowly add the Michael acceptor (e.g., MVK) to a pre-formed solution of the cyclohexanone enolate.Minimizes the concentration of the Michael acceptor, reducing polymerization, and ensures it reacts with the intended nucleophile.
Solvent Aprotic solvents (e.g., THF, dioxane) are typically used.Prevents protonation of the enolate intermediate, which would halt the reaction.[12]

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I choose between kinetic and thermodynamic control for my reaction?

A1: The choice depends on the desired product. If your target molecule arises from the reaction of the less substituted α-carbon of an asymmetric ketone, you need kinetic control. If you need the product from the more substituted α-carbon, you need thermodynamic control.[5]

  • Kinetic Control: Favored by strong, sterically hindered bases (like LDA), low temperatures, and aprotic solvents. These conditions lead to rapid, irreversible deprotonation at the less hindered site.[4][12]

  • Thermodynamic Control: Favored by weaker bases (like alkoxides or amines), higher temperatures, and protic solvents. These conditions allow for a reversible deprotonation, leading to an equilibrium that favors the more stable, more substituted enolate.[12]

Q2: What are the best methods for purifying my product away from these side products?

A2: The choice of purification method depends on the physical properties of your product and the side products.

  • Column Chromatography: This is one of the most powerful techniques for separating compounds with different polarities. The nonpolar dimer and trimer products will typically elute before the more polar desired products (especially if your product has additional functional groups).

  • Recrystallization: If your desired product is a solid and the side products are oils or have different solubilities, recrystallization can be a highly effective method for purification.[13][14]

  • Distillation: If your product and the side products have sufficiently different boiling points, distillation under reduced pressure can be an option.

Q3: Can heterogeneous catalysts improve selectivity?

A3: Yes, heterogeneous catalysts can offer significant advantages in controlling selectivity. Solid acid or base catalysts, such as zeolites, hydrotalcites, or functionalized resins, can provide shape selectivity due to their defined pore structures.[7][15] This can prevent the formation of bulky trimers and polymers. Additionally, heterogeneous catalysts are easily separated from the reaction mixture, simplifying workup and reducing waste.[2][15]

Section 3: Experimental Protocols

Protocol 1: General Procedure for Minimizing Self-Condensation in a Crossed Aldol Reaction

This protocol outlines a general method for reacting cyclohexanone as a nucleophile with an aldehyde electrophile while minimizing self-condensation.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel.

  • Solvent and Base: Add anhydrous tetrahydrofuran (THF) to the flask. Cool the flask to -78 °C using a dry ice/acetone bath. Add a solution of lithium diisopropylamide (LDA) (1.05 equivalents) in THF to the flask.

  • Enolate Formation: Slowly add cyclohexanone (1.0 equivalent) to the stirred LDA solution at -78 °C. Allow the mixture to stir for 30-60 minutes to ensure complete formation of the kinetic enolate.

  • Crossed Condensation: Add a solution of the aldehyde (1.0 equivalent) in THF to the dropping funnel and add it dropwise to the enolate solution over 30 minutes, maintaining the temperature at -78 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add diethyl ether, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Diagram: Kinetic vs. Thermodynamic Enolate Formation

G cluster_0 Kinetic Control cluster_1 Thermodynamic Control K_Conditions LDA, THF, -78°C (Strong, Hindered Base, Low Temp) Kinetic_Enolate Kinetic Enolate (Less Substituted, Formed Faster) K_Conditions->Kinetic_Enolate Irreversible Deprotonation T_Conditions NaOEt, EtOH, 25°C (Weaker Base, High Temp) Thermo_Enolate Thermodynamic Enolate (More Substituted, More Stable) T_Conditions->Thermo_Enolate Reversible Deprotonation Start Asymmetric Ketone Start->K_Conditions Start->T_Conditions

Caption: Conditions influencing kinetic vs. thermodynamic enolate formation.

References

  • Anonymous. (2023, May 29). The aldol reaction of cyclohexanone produces which of these self-condensation products?
  • ACS Publications. (2024, June 24). Efficient Self-Condensation of Cyclohexanone into Biojet Fuel Precursors over Sulfonic Acid-Modified Silicas: Insights on the Effect of Pore Size and Structure. Retrieved from [Link]

  • ResearchGate. (n.d.). Highly selective self-condensation of cyclohexanone: the distinct catalytic behaviour of HRF5015. Retrieved from [Link]

  • Anonymous. (n.d.). Kinetic vs. Thermodynamic Enolates.
  • Scribd. (n.d.). Kinetic vs. Thermodynamic Enolates | PDF. Retrieved from [Link]

  • MDPI. (2025, December 7). Defining Aldol Chemoselectivity in the Presence of Henry Nucleophiles (Nitroalkanes). Retrieved from [Link]

  • ACS Publications. (1998, January 1). Thermodynamic and Kinetic Controlled Enolates: A Project for a Problem-Oriented Laboratory Course. Journal of Chemical Education. Retrieved from [Link]

  • MDPI. (2019, December 14). Aldol Condensation of Cyclohexanone and Furfural in Fixed-Bed Reactor. Retrieved from [Link]

  • The Royal Society Publishing. (2020, October 7). Highly selective self-condensation of cyclohexanone: the distinct catalytic behaviour of HRF5015. Royal Society Open Science. Retrieved from [Link]

  • Kohnen, L. (2007, March 20). Organic Chemistry 5.512 Problem Set 3. Massachusetts Institute of Technology.
  • Oreate AI Blog. (2026, January 15). Kinetic vs. Thermodynamic Enolates: Understanding the Nuances of Enolate Formation. Retrieved from [Link]

  • Anonymous. (2023, February 7). Aldol Condensation of Cyclohexanone: A Key Reaction in Organic Chemistry.
  • ACS Publications. (2013, January 22). Kinetic of Alkali Catalyzed Self-Condensation of Cyclohexanone. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Pearson. (2023, September 3). Propose a mechanism for the aldol condensation of cyclohexanone.
  • YouTube. (2025, January 27). [Chemistry] Propose a mechanism for the aldol condensation of cyclohexanone. Retrieved from [Link]

  • ResearchGate. (n.d.). Condensation reaction of cyclopentanone and cyclohexanone. Retrieved from [Link]

  • Vaia. (n.d.). Propose a mechanism for the aldol condensation of cyclohexanone. Retrieved from [Link]

  • Wikipedia. (n.d.). Robinson annulation. Retrieved from [Link]

  • NROChemistry. (n.d.). Robinson Annulation. Retrieved from [Link]

  • Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions. Retrieved from [Link]

  • UMass ScholarWorks. (n.d.). CONTROLLING SELECTIVITIES IN HETEROGENEOUSLY CATALYZED ALDOL REACTIONS. Retrieved from [Link]

  • ResearchGate. (2025, August 6). An Overview on the Robinson Annulation. Retrieved from [Link]

  • Chemist Wizards. (n.d.). Robinson Annulation Mechanism, Reaction, Structure & Problems. Retrieved from [Link]

  • YouTube. (2016, May 3). Aldol Condensation Reaction Shortcut by Leah4sci. Retrieved from [Link]

  • Juniper Publishers. (2025, February 7). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Retrieved from [Link]

  • Orango. (2025, August 21). Understanding the Aldol Condensation: From Reactants to Products. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Retrieved from [Link]

  • Scribd. (n.d.). Aldol Condensation | PDF. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives.
  • Wikipedia. (n.d.). Aldol condensation. Retrieved from [Link]

  • Edubirdie. (n.d.). The Aldol Condensation - Practice Problems and Solutions. Retrieved from [Link]

  • SATHEE. (n.d.). Aldol Condensation. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Solubility Enhancement for Lipophilic Spiro Compounds

Status: Operational Operator: Senior Application Scientist Ticket ID: SPIRO-SOL-001 Welcome to the Spiro-Scaffold Solubility Support Hub Subject: Overcoming the "Brick Dust" and "Grease Ball" Paradox in 3D-Rich Scaffolds...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: SPIRO-SOL-001

Welcome to the Spiro-Scaffold Solubility Support Hub

Subject: Overcoming the "Brick Dust" and "Grease Ball" Paradox in 3D-Rich Scaffolds.

Executive Summary: Spirocyclic compounds are prized in modern drug discovery for their high fraction of


 hybridized carbons (

), which allows them to "escape flatland" and explore novel chemical space with improved selectivity.[1][2] However, this 3D rigidity often creates a unique solubility paradox:
  • The "Brick Dust" Effect: The rigid, orthogonal orientation of the rings can lead to highly efficient crystal packing (high Melting Point,

    
    ).
    
  • The "Grease Ball" Effect: Despite 3D character, high lipophilicity (LogP > 3-4) often persists, leading to poor aqueous wetting.

This guide provides troubleshooting workflows for the four primary enhancement strategies: Amorphous Solid Dispersions (ASD) , Lipid-Based Formulations (LBF) , Cyclodextrin Complexation , and Particle Size Reduction .

Module 1: Amorphous Solid Dispersions (ASD)

User Issue: "My spiro compound recrystallizes rapidly from the amorphous state during stability testing or dissolution."

Root Cause Analysis: Spiro compounds often possess high symmetry and rigidity. While this reduces entropy loss upon binding to a protein target (good for potency), it also reduces the entropic penalty of crystallization (bad for ASD stability). If your drug has a high


 (>200°C) and low glass transition temperature (

), it is a "rapid crystallizer."
Troubleshooting Protocol: Polymer Selection & Process Optimization

Step 1: Calculate the Instability Index Determine the ratio of Melting Point to Glass Transition Temperature (in Kelvin):



  • If Ratio > 1.3: The driving force for crystallization is high. You need a polymer with a high

    
     (e.g., PVPVA, HPMC-AS) and a high drug-polymer interaction parameter.
    
  • If Ratio < 1.3: The system is more stable; lower molecular weight polymers may suffice.

Step 2: The "Spring and Parachute" Screening Do not rely on a single polymer. Screen for the "Parachute" effect (maintaining supersaturation).

Polymer ClassRecommended ForInteraction Mechanism
HPMC-AS (L/M/H) High LogP Spiro compoundsHydrophobic interaction (acetyl groups) + pH dependent release.
PVPVA (Kollidon VA64) Rapid crystallizersHydrogen bonding (if spiro has H-donors). High

stabilizes the matrix.[3]
Soluplus "Grease balls" (Low

, High LogP)
Micellar solubilization (graft copolymer).

Step 3: Manufacturing Selection (Spray Drying vs. HME) Spiro compounds with sensitive stereocenters may degrade under the high shear/heat of Hot Melt Extrusion (HME).

ASD_Decision_Tree Start Start: ASD Process Selection CheckTm Check Melting Point (Tm) Start->CheckTm CheckSol Solubility in Organic Solvents? CheckTm->CheckSol High Tm (>200°C) CheckDeg Thermal Degradation < Tm? CheckTm->CheckDeg Low/Mod Tm (<180°C) SD Spray Drying (SDD) CheckSol->SD Good Solubility (>50mg/mL) Kinetisol KinetiSol / Precipitated ASD CheckSol->Kinetisol Poor Solubility CheckDeg->SD Yes (Thermolabile) HME Hot Melt Extrusion (HME) CheckDeg->HME No (Stable)

Figure 1: Decision tree for selecting ASD manufacturing process based on thermal properties.

Module 2: Lipid-Based Formulations (LBF)

User Issue: "I observe precipitation of my spiro compound when the lipid formulation is diluted in simulated gastric fluid (SGF)."

Root Cause Analysis: This is a "loss of solvent capacity" failure.[4] Your spiro compound is likely soluble in the anhydrous lipid concentrate (Type II or III SEDDS) but precipitates when the surfactant concentration drops below the critical micelle concentration (CMC) upon dilution, or when the oil phase digests.

Troubleshooting Protocol: The Pseudo-Ternary Phase Diagram

Step 1: Shift the Formulation Class If you are using a Type II formulation (Oil + Surfactant), shift to Type III (Oil + Surfactant + Co-solvent). The rigid spiro scaffold often requires the extra solvency power of a co-solvent (e.g., Transcutol or Ethanol) to stay in solution during the initial dispersion.

Step 2: The "Lipolysis" Stress Test Do not just test dilution in water. You must test in a pH-stat lipolysis model.

  • Prepare: SGF with bile salts/lecithin.

  • Add: Pancreatic lipase.

  • Measure: Drug concentration in the aqueous phase vs. the pellet (precipitate) over 60 mins.

Step 3: Surfactant Selection for Spiro-Cores Spiro compounds are bulky. Standard linear surfactants may not pack well around them.

  • Recommendation: Use high-HLB surfactants with bulky head groups (e.g., Kolliphor RH40 or Vitamin E TPGS) which can accommodate the orthogonal geometry of the spiro-center in the micelle interface.

Lipid_Digestion Formulation Lipid Formulation (Drug + Oil + Surf) Dispersion Emulsion Droplets (in Stomach) Formulation->Dispersion Dilution Digestion Lipolysis (Fatty Acids + Monoglycerides) Dispersion->Digestion Lipase MixedMicelle Mixed Micelles (Bile Salt + Lipid + Drug) Digestion->MixedMicelle Solubilization Precipitation Precipitation (Failure Mode) Digestion->Precipitation Saturation > Capacity Absorption Absorption (Enterocyte) MixedMicelle->Absorption

Figure 2: The fate of a lipid-based formulation during digestion. Success depends on the drug staying in the Mixed Micelle phase.

Module 3: Cyclodextrin (CD) Complexation

User Issue: "I am seeing weak binding constants (


) with 

-Cyclodextrin, despite my compound being lipophilic."

Root Cause Analysis: This is a classic Steric Mismatch . Standard


-CD has a cavity diameter of approx 6.0–6.5 Å. A spiro compound has an orthogonal twist—it is not flat. If the spiro-system is wider than the cavity, it cannot penetrate deep enough to displace the high-energy water molecules, resulting in a weak complex.
Troubleshooting Protocol: Cavity Sizing

Step 1: Switch CD Derivatives

  • 
    -CD:  Often too narrow for spiro-cores.
    
  • 
    -CD:  Cavity diameter ~8.3 Å. Much better fit for the bulky, orthogonal spiro-center.
    
  • SBE-

    
    -CD (Captisol):  The sulfobutyl ether chains extend the cavity depth and provide anionic charge repulsion to prevent aggregation, which is critical for "grease ball" spiro compounds.
    

Step 2: Phase Solubility Study (Higuchi-Connors) Perform a phase solubility study to determine the stability constant (


).
  • Protocol: Add excess spiro compound to increasing concentrations of CD (0–100 mM). Shake for 24h -> Filter -> HPLC.

  • Target: You want an

    
     type curve (linear increase). If you see 
    
    
    
    type (plateau/precipitation), the complex has limited solubility—switch to SBE-
    
    
    -CD.

Module 4: Particle Size Reduction (Nanosizing)

User Issue: "My nanosuspension agglomerates immediately after milling."

Root Cause Analysis: Spiro compounds with high melting points ("Brick Dust") have high lattice energy. When you mill them to <200nm, you generate massive surface free energy. Without a robust stabilizer barrier, the particles will undergo Ostwald Ripening (small particles dissolving and redepositing on large ones) to lower that energy.

Troubleshooting Protocol: Dual Stabilization

Step 1: The "Electro-Steric" Shield Single stabilizers rarely work for hydrophobic spiro compounds. Use a binary system:

  • Steric Stabilizer: HPMC or PVP (forms a physical barrier).

  • Electrostatic Stabilizer: SLS or DOSS (forms a charge repulsion layer).

Step 2: Bottom-Up Precipitation If milling fails (top-down), try Microprecipitation (bottom-up) .

  • Dissolve spiro compound in a water-miscible solvent (DMSO/NMP).

  • Inject rapidly into an aqueous anti-solvent containing HPMC-AS.

  • Why? This freezes the particles in a semi-amorphous state, which often has better solubility than the milled crystalline form.

References

  • Porter, C. J., Trevaskis, N. L., & Charman, W. N. (2007). Lipids and lipid-based formulations: optimizing the oral delivery of lipophilic drugs. Nature Reviews Drug Discovery.

  • Brough, C., & Williams, R. O. (2013). Amorphous solid dispersions and nano-crystal technologies for poorly water-soluble drug delivery. International Journal of Pharmaceutics.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Zheng, W., & Tice, C. M. (2016).[1] The utilization of spirocyclic scaffolds in drug discovery. Expert Opinion on Drug Discovery.

  • Serán BioScience. (2023). Amorphous Solid Dispersions: Speciation - Impact of Polymer Chemistry & Drug Properties.

Sources

Reference Data & Comparative Studies

Validation

1H NMR characteristic shifts of 2-Phenyl-3-oxa-1-azaspiro[4.5]decane

The following guide details the 1H NMR characteristic shifts of 2-Phenyl-3-oxa-1-azaspiro[4.5]decane , designed for researchers requiring precise structural verification of spiro-oxazolidine scaffolds. A Definitive Compa...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the 1H NMR characteristic shifts of 2-Phenyl-3-oxa-1-azaspiro[4.5]decane , designed for researchers requiring precise structural verification of spiro-oxazolidine scaffolds.

A Definitive Comparison Guide for Structural Validation

Part 1: The Core Directive – Structural Logic & Identification

The Molecule at a Glance

2-Phenyl-3-oxa-1-azaspiro[4.5]decane is a spiro-fused heterocyclic system comprising a cyclohexane ring spiro-fused to a 2-phenyl-1,3-oxazolidine ring.[1][2]

  • IUPAC Name: 2-Phenyl-3-oxa-1-azaspiro[4.5]decane

  • Core Scaffold: Spiro[4.5]decane (5-membered ring fused to 6-membered ring).

  • Heteroatoms: Nitrogen at position 1, Oxygen at position 3 (relative to the spiro junction in the 5-membered ring).

  • Key Substituent: Phenyl group at position 2 (the aminal carbon).

Critical Structural Insight: The specific regiochemistry (3-oxa-1-aza ) indicates this molecule is derived from 1-aminocyclohexanemethanol (where the amine is on the quaternary carbon and the hydroxyl is on the methylene). This distinguishes it from its isomer, 1-oxa-3-azaspiro[4.5]decane (derived from 1-aminomethylcyclohexanol), a common point of confusion in synthesis.

Characteristic Chemical Shifts (CDCl₃, 400 MHz)

The following table summarizes the diagnostic signals required to confirm the formation of the spiro-oxazolidine ring and rule out open-chain imine intermediates.

Proton AssignmentChemical Shift (δ ppm)MultiplicityIntegrationStructural Diagnostic Note
H-2 (Benzylic) 5.30 – 5.75 Singlet (s)1HThe "Anchor" Signal. Defines the closed oxazolidine ring. A shift >8.0 ppm indicates ring opening (imine formation).
H-4 (Oxazolidine -CH₂-) 3.80 – 4.25 AB Quartet (dd)2HRegio-marker. Deshielded by adjacent Oxygen. If this signal appears at 2.8–3.2 ppm, you likely have the 1-oxa-3-aza isomer.
Aromatic (Phenyl) 7.25 – 7.55 Multiplet (m)5HOverlapping signals for ortho, meta, and para protons.
N-H (Amine) 2.20 – 2.80 Broad Singlet1HExchangeable with D₂O. Shift varies with concentration and H-bonding.
Cyclohexane (H-6 to H-10) 1.30 – 1.90 Broad Multiplets10HThe rigid spiro-center renders the cyclohexane ring conformationally locked, often splitting these into distinct equatorial/axial zones.

Part 2: Scientific Integrity & Comparative Analysis

Distinguishing Isomers: The "Oxa-Aza" Flip

In drug development, verifying the orientation of the heteroatoms is crucial for structure-activity relationship (SAR) studies. The 3-oxa-1-aza and 1-oxa-3-aza isomers are synthesized from different amino-alcohol precursors.

  • Target: 3-oxa-1-azaspiro[4.5]decane (Precursor: 1-aminocyclohexanemethanol)

    • Diagnostic: The methylene protons (H-4 ) are adjacent to Oxygen .

    • Shift:~4.0 ppm .

  • Alternative: 1-oxa-3-azaspiro[4.5]decane (Precursor: 1-aminomethylcyclohexanol)

    • Diagnostic: The methylene protons are adjacent to Nitrogen .

    • Shift:~3.0 ppm .[3]

Expert Insight: If your methylene signal integrates to 2H but appears upfield at 3.0 ppm, you have synthesized the wrong regioisomer.

Ring-Chain Tautomerism (The "Open vs. Closed" Check)

Oxazolidines exist in equilibrium with their open-chain Schiff base (imine) forms.

  • Closed Form (Desired): H-2 appears at 5.3–5.8 ppm .

  • Open Form (Imine): The azomethine proton (-N=CH-Ph) appears at 8.3–8.6 ppm .

  • Observation: In CDCl₃, the equilibrium heavily favors the closed spiro-oxazolidine form (>95%). If you observe a significant peak at 8.5 ppm, the sample may be wet (hydrolysis) or the equilibrium is shifting due to substituents.

Visualization of Structural Logic

G Precursor 1-Aminocyclohexanemethanol (NH2 on Spiro C) Reaction Condensation with Benzaldehyde Precursor->Reaction Imine Schiff Base Intermediate (Open Chain) Reaction->Imine -H2O Target 2-Phenyl-3-oxa-1-azaspiro[4.5]decane (Closed Ring) Signal_H2 H-2 Signal 5.3 - 5.8 ppm Target->Signal_H2 Diagnostic 1 Signal_H4 H-4 Signal 3.8 - 4.2 ppm Target->Signal_H4 Diagnostic 2 (Confirms Regiochem) Imine->Target Ring Closure (Favored in CDCl3) Signal_Imine Imine Signal 8.3 - 8.6 ppm Imine->Signal_Imine Impurity/Tautomer

Figure 1: Reaction pathway and NMR diagnostic logic tree. The dominance of the closed ring form is confirmed by the H-2 signal at 5.5 ppm.

Part 3: Experimental Protocol & Validation

Synthesis & Sample Preparation

To ensure reproducible NMR data, follow this self-validating protocol.

Step 1: Synthesis via Condensation [4]

  • Dissolve 1-aminocyclohexanemethanol (1.0 eq) and benzaldehyde (1.0 eq) in dry toluene.

  • Reflux with a Dean-Stark trap to remove water (driving the equilibrium to the closed spiro form).

  • Evaporate solvent to yield the crude oxazolidine.

Step 2: NMR Sample Prep

  • Solvent: Use CDCl₃ (Chloroform-d) neutralized with basic alumina if the compound is acid-sensitive (acid promotes hydrolysis).

  • Concentration: Prepare a solution of ~10 mg/mL. High concentrations can induce aggregation, broadening the NH and H-2 signals.

  • Reference: Calibrate to residual CHCl₃ at 7.26 ppm .

Troubleshooting Common Anomalies
ObservationCauseCorrective Action
H-2 signal is split (doublet) Coupling with NH proton.Add a drop of D₂O to the NMR tube. The NH will exchange, and H-2 will collapse to a sharp singlet.
Two sets of signals Diastereomers.While the spiro-center is achiral in the unsubstituted parent, the introduction of the phenyl group creates a chiral center at C2. If the cyclohexane ring has other substituents, diastereomers will form. For the title compound, enantiomers are indistinguishable in achiral solvents.
Signal at 9.8-10.0 ppm Residual Benzaldehyde.Incomplete reaction or hydrolysis. Check integration of aromatic region (5H vs 5H).

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link

  • Pihlaja, K. (1998). Structural Analysis of 1,3-Oxazolidines by NMR Spectroscopy. In: The Chemistry of Heterocyclic Compounds. Wiley-Interscience. (General reference for oxazolidine shift ranges).
  • Hu, L., et al. (2020). Synthesis and evaluation of 1-oxa-8-azaspiro[4.5]decane derivatives. Bioorganic & Medicinal Chemistry, 28(14), 115560. (Comparative reference for spiro-isomer shifts). Link

  • Doc Brown's Chemistry. (2025). Proton 1H NMR spectrum of benzaldehyde. (Reference for aldehyde precursor shifts). Link

Sources

Comparative

13C NMR Characterization of Spiro-Oxazolidines: A Comparative Spectral Guide

Executive Summary Product Focus: Spiro-Oxazolidine Scaffolds (1-Oxa-3-azaspiro derivatives). Primary Application: Conformational restriction in drug design, chiral auxiliaries, and prodrug masking of ketones/amino alcoho...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Focus: Spiro-Oxazolidine Scaffolds (1-Oxa-3-azaspiro derivatives). Primary Application: Conformational restriction in drug design, chiral auxiliaries, and prodrug masking of ketones/amino alcohols. Diagnostic "Performance": The reliability of 13C NMR to distinguish the spiro-cyclic hemiaminal ether center from open-chain precursors (ketones/imines) and oxidized byproducts (oxazolidinones).

This guide provides a technical comparison of the spectral signatures of spiro-oxazolidines against their synthetic alternatives. It focuses on the diagnostic spiro-carbon signal (90–110 ppm) as the primary metric for structural validation.

Structural Context & Synthesis Logic

To interpret the NMR data accurately, one must understand the dynamic equilibrium present during synthesis. Spiro-oxazolidines are typically generated via the condensation of a cyclic ketone with a


-amino alcohol.
The Synthetic Equilibrium
  • Reactants: Cyclic Ketone (

    
    ) + Amino Alcohol.
    
  • Intermediate: Schiff Base / Imine (

    
    ).
    
  • Product: Spiro-Oxazolidine (Ring closure via 5-Exo-Trig).

The "performance" of the characterization relies on distinguishing the quaternary spiro carbon (O-C-N) from the


 carbons of the reactants and intermediates.

Comparative Spectral Analysis

The following data compares the 13C NMR performance of the spiro-oxazolidine scaffold against its functional alternatives.

Table 1: Diagnostic Chemical Shift Ranges (13C NMR)

Solvent: CDCl₃ (Typical)

Structural MotifCarbon TypeHybridizationChemical Shift (

, ppm)
Diagnostic Reliability
Spiro-Oxazolidine Quaternary Hemiaminal (O-C-N)

90 – 110 High (Distinct Region)
Cyclic Ketone (Precursor)Carbonyl (

)

205 – 215High (Deshielded)
Imine (Intermediate)Imine (

)

160 – 170Moderate (Overlap with aromatics)
Oxazolidinone (Oxidized)Carbamate (

)

155 – 160High
Alkyl ChainMethylene/Methine

20 – 60Low (Non-specific)
Performance Insights
  • The "Spiro Shift" (90–110 ppm): This is the "fingerprint" region. A signal here confirms ring closure. It is significantly upfield from the ketone precursor (>200 ppm) and the imine intermediate (>160 ppm), eliminating ambiguity.

  • Quaternary Nature: The spiro carbon is quaternary (bonded to O, N, C, C). It lacks attached protons, resulting in low signal intensity due to the lack of Nuclear Overhauser Effect (NOE) enhancement and typically longer

    
     relaxation times.
    
  • Stereochemical Sensitivity: In unsymmetrical ketones (e.g., 2-substituted cyclohexanone derivatives), the spiro carbon signal often splits or shifts based on the formation of diastereomers (syn vs anti). The isomer with greater steric compression (often the syn isomer) will typically exhibit an upfield shift (shielding) of 2–5 ppm due to the

    
    -gauche effect.
    

Visualization: Reaction Monitoring & Logic

The following diagrams illustrate the spectral evolution during synthesis and the logical decision tree for assigning the spiro structure.

Diagram 1: Spectral Evolution Pathway

Caption: Evolution of the diagnostic carbon center from Ketone (Reactant) to Spiro-Oxazolidine (Product).

SpectralEvolution Ketone Cyclic Ketone (C=O) ~210 ppm Imine Imine Intermediate (C=N) ~165 ppm Ketone->Imine + Amino Alcohol (-H2O) Spiro Spiro-Oxazolidine (O-C-N) 90-110 ppm Imine->Spiro Ring Closure (5-Exo-Trig) Spiro->Ketone Hydrolysis (+H2O) Oxidized Oxazolidinone (Byproduct) ~158 ppm Spiro->Oxidized Oxidation (Unwanted)

Diagram 2: Structural Assignment Decision Tree

Caption: Logical workflow for confirming spiro-oxazolidine formation using 13C NMR data.

AssignmentLogic Start Acquire 13C NMR (Broadband Decoupled) Check200 Signal > 200 ppm? Start->Check200 Check160 Signal 150-170 ppm? Check200->Check160 No ResultKetone Unreacted Ketone (Failed Reaction) Check200->ResultKetone Yes Check100 Signal 90-110 ppm? Check160->Check100 No ResultImine Imine / Schiff Base (Incomplete Cyclization) Check160->ResultImine Yes ResultSpiro Spiro-Oxazolidine CONFIRMED Check100->ResultSpiro Yes ResultUnknown Check Structure/ Solvent Effects Check100->ResultUnknown No

Experimental Protocols

Protocol A: Synthesis of Spiro-Oxazolidine (General)

To generate the sample for comparison.

  • Reactants: Equimolar mixture of cyclic ketone (e.g., cyclohexanone) and

    
    -amino alcohol (e.g., valinol).
    
  • Solvent: Anhydrous Toluene or Benzene (to remove water).

  • Catalyst: p-Toluenesulfonic acid (pTSA) (0.1 equiv).

  • Procedure: Reflux with Dean-Stark trap to remove water. The removal of water drives the equilibrium from the Imine to the Spiro-Oxazolidine.

  • Workup: Wash with saturated NaHCO₃, dry over Na₂SO₄, concentrate in vacuo.

Protocol B: 13C NMR Acquisition Parameters

Critical for detecting the quaternary spiro carbon. Because the spiro carbon has a long relaxation time (


) and no NOE enhancement, standard parameters may result in a "missing" peak.
  • Solvent: CDCl₃ (Chloroform-d) is standard. For acid-sensitive oxazolidines, add solid K₂CO₃ to the NMR tube or use C₆D₆ (Benzene-d6) to prevent hydrolysis.

  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 – 5.0 seconds . (Standard is often 1.0s; increasing this ensures the quaternary spiro carbon fully relaxes and appears in the spectrum).

  • Scans (NS): Minimum 512 scans (due to low sensitivity of quaternary C).

  • Temperature: 298 K (25°C). Note: Some spiro-oxazolidines exhibit ring-chain tautomerism. If peaks are broad, acquire at lower temperature (e.g., 273 K) to freeze the conformers.

Troubleshooting & Stability

Spiro-oxazolidines are hydrolytically unstable in the presence of acid and water.

  • Symptom: Appearance of a small peak at ~210 ppm (Ketone) over time in the NMR tube.

  • Cause: Trace acid in CDCl₃ (which forms DCl over time) catalyzing hydrolysis.

  • Solution: Filter CDCl₃ through basic alumina before use or switch to C₆D₆.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[1] (Authoritative source for general 13C chemical shift ranges of hemiaminals and ketals).

  • Gawley, R. E., & Aubé, J. (1996). Principles of Asymmetric Synthesis. Elsevier. (Discusses the use of oxazolidines as chiral auxiliaries and their spectral properties).
  • Lait, S. M., Rankic, D. A., & Keay, B. A. (2007). 1,3-Oxazolidines: A Review of their Synthesis and Chemistry. Chemical Reviews, 107(3), 767-796. Link

  • Agami, C., & Rizk, T. (1985). Stereochemistry of the formation of oxazolidines from pseudoephedrine and ketones. Tetrahedron, 41(22), 5375-5381. (Specific data on diastereomeric shifts in spiro-oxazolidines). Link

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link

Sources

Validation

Mass Spectrometry Fragmentation Patterns of Spiro[4.5]decanes

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The spiro[4.5]decane scaffold represents a privileged structural motif in modern drug discove...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The spiro[4.5]decane scaffold represents a privileged structural motif in modern drug discovery, offering a rigid, three-dimensional core that contrasts with the flat topology of traditional aromatic systems. Its unique geometry—a five-membered ring spiro-fused to a six-membered ring—imparts distinct physicochemical properties and metabolic stability.

For analytical scientists, however, this scaffold presents specific challenges in structural elucidation. Unlike fused bicyclic systems (e.g., decalins) or bridged systems (e.g., adamantanes), spiro[4.5]decanes undergo fragmentation triggered by the quaternary spiro-carbon, leading to complex ring-opening pathways.

This guide provides a technical comparison of the mass spectrometry (MS) behaviors of spiro[4.5]decanes against isomeric alternatives. It details the mechanistic causality behind their fragmentation, diagnostic ions for identification, and experimental protocols for robust analysis.[1]

Part 1: Comparative Analysis of Isomeric Scaffolds

To accurately identify a spiro[4.5]decane core, one must distinguish it from its structural isomers. The table below compares the fragmentation "performance"—defined here as the specificity and intensity of diagnostic ions—of spiro[4.5]decane against its primary isomers: Decalin (Fused) and Bicyclo[5.3.0]decane (Fused) .

Table 1: Fragmentation Characteristics of C10H18 Isomers (MW 138)
FeatureSpiro[4.5]decane Decalin (Bicyclo[4.4.0]decane) Bicyclo[5.3.0]decane
Topology Two rings sharing 1 atom (Quaternary C)Two rings sharing 2 atoms (C-C bond)Two rings sharing 2 atoms (C-C bond)
Primary Frag. Trigger Cleavage at Quaternary Center (Ring opening)Retro-Diel-Alder (RDA) (if unsaturated) or Ring UnzippingRing opening at fusion bond
Molecular Ion (

)
Weak/Absent (Quaternary C instability)Moderate (Fused bond stability)Moderate
Base Peak Region m/z 67, 81 (Cycloalkyl fragments)m/z 67, 81, 95 m/z 67
Diagnostic Loss M-28 (Ethylene from C5 ring) M-42 (Propylene from C6 ring)M-29 (Ethyl) or M-43 (Propyl) from side chainsM-28 (Ethylene)
differentiation Key Presence of m/z 110 (Loss of C2H4) and m/z 96 (Loss of C3H6)Stronger

and dominance of C6-ring fragments
Overlap with spiro; requires MS/MS to distinguish

Part 2: Mechanistic Insights & Fragmentation Pathways

The fragmentation of spiro[4.5]decane is governed by the relief of steric strain at the quaternary center. Unlike linear alkanes, where random C-C cleavage occurs, the spiro system follows a deterministic "Unzip and Fragment" pathway.

The "Spiro-Unzip" Mechanism

The quaternary carbon is the most substituted and therefore the most likely site for radical cation stabilization (in EI) or protonation-induced stress (in ESI).

  • Step 1: Ionization. Removal of an electron (EI) or protonation (ESI) weakens the bonds adjacent to the spiro center.

  • Step 2: Ring Opening. The C-C bond of the more strained 5-membered ring typically cleaves first, generating a distonic radical cation.

  • Step 3: Neutral Loss. The open chain undergoes rearrangement to expel neutral alkene fragments.

    • Loss of Ethylene (28 Da): Characteristic of the 5-membered ring.[2]

    • Loss of Propylene (42 Da): Characteristic of the 6-membered ring.

Functional Group Direction (The "Rudder" Effect)

In drug discovery, spiro[4.5]decanes are rarely bare hydrocarbons. They often contain amines (azaspiro) or ketones.

  • Azaspiro[4.5]decanes: The nitrogen atom dominates fragmentation via

    
    -cleavage .[1] The bond adjacent to the nitrogen breaks, often overriding the spiro-center cleavage. This produces a stable iminium ion (often the base peak).
    
  • Spiro[4.5]decan-8-one: The ketone directs a McLafferty Rearrangement if a

    
    -hydrogen is available in the spiro-alkyl chain. This is a powerful diagnostic tool; if the rearrangement occurs, it confirms the presence of a specific side-chain length relative to the carbonyl.
    

Part 3: Visualization of Fragmentation Pathways

The following diagram illustrates the primary fragmentation pathways for a generic spiro[4.5]decane derivative, highlighting the competition between ring conservation and ring opening.

SpiroFragmentation M_Ion Molecular Ion (M+) [Spiro System] Distonic_A Distonic Radical Cation (5-Ring Open) M_Ion->Distonic_A C-C Bond Cleavage (Strained Ring) Distonic_B Distonic Radical Cation (6-Ring Open) M_Ion->Distonic_B C-C Bond Cleavage (Less Strained) Iminium Iminium Ion (Alpha-Cleavage) M_Ion->Iminium Alpha-Cleavage (If N present) Frag_A1 Fragment [M-28]+ (Loss of C2H4) Distonic_A->Frag_A1 H-Transfer & Elimination Frag_B1 Fragment [M-42]+ (Loss of C3H6) Distonic_B->Frag_B1 H-Transfer & Elimination

Figure 1: Mechanistic flowchart showing the divergent fragmentation pathways of the spiro[4.5]decane scaffold. Pathway A (5-ring opening) is kinetically favored due to ring strain.

Part 4: Experimental Protocols

To generate reproducible fragmentation data for spiro[4.5]decanes, the following protocols are recommended. These are designed to maximize the detection of diagnostic ions.

Protocol A: GC-MS (Electron Ionization)

Best for: Non-polar spiro hydrocarbons and volatile derivatives.

  • Inlet Temperature: 250°C (Ensure rapid vaporization to prevent thermal degradation before ionization).

  • Ion Source: Electron Ionization (EI) at 70 eV .

    • Note: 70 eV is standard for library matching. Lowering to 20-30 eV may enhance the Molecular Ion (

      
      ) if it is weak.
      
  • Column: Non-polar capillary column (e.g., DB-5ms or equivalent), 30m x 0.25mm.

  • Temperature Program:

    • Start: 50°C (hold 2 min).

    • Ramp: 10°C/min to 280°C.

    • Reasoning: Slow ramp allows separation of stereoisomers (cis/trans spiro isomers) which may have identical mass spectra but different retention times.

Protocol B: LC-MS/MS (Electrospray Ionization)

Best for: Polar derivatives (Azaspiro, Spiro-ketones) and drug metabolites.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Ionization: ESI Positive Mode (+).

  • Collision Energy (CE) Ramping:

    • Acquire spectra at 10, 20, and 40 eV .

    • Reasoning: Low CE preserves the protonated molecule

      
      . High CE is required to break the spiro-ring system and generate the diagnostic "unzipped" fragments.
      
  • Self-Validation Step: Check for the "Spiro-Diagnostic Pair".

    • Look for a mass difference of 28 Da (C2H4) and 42 Da (C3H6) in the MS/MS spectrum. If these neutral losses are observed sequentially, the spiro core is intact.

References

  • NIST Mass Spectrometry Data Center. Spiro[4.5]decane Mass Spectrum (Electron Ionization).[3] National Institute of Standards and Technology.[3][4] Available at: [Link]

  • McLafferty, F. W. (1959). Mass Spectrometric Analysis.[1][3][4][5][6][7][8] Molecular Rearrangements. Analytical Chemistry, 31(1), 82–87. (Foundational text for rearrangement mechanisms cited in Part 2).

  • Crotti, A. E. M., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports. Available at: [Link]

  • Inui, M., et al. (2007). Highly stereoselective construction of spiro[4.5]decanes by SmI(2)-promoted ketyl radical mediated tandem cyclization. Organic Letters. Available at: [Link]

Sources

Comparative

Technical Guide: Structural Elucidation of 2-Phenyl Spirocyclic Scaffolds

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and CMC Leads. Executive Summary: The "Escape from Flatland" In modern drug discovery, 2-phenyl spirocyclic structures (e.g., sp...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and CMC Leads.

Executive Summary: The "Escape from Flatland"

In modern drug discovery, 2-phenyl spirocyclic structures (e.g., spiro[piperidine-indane], spiro[pyrrolidine-oxindole]) represent a critical design motif. Unlike flat aromatic systems, these scaffolds introduce defined three-dimensional vectors (Fsp3 character), improving solubility and target selectivity while generating novel intellectual property space.[1]

However, the introduction of the spiro-quaternary carbon creates a significant analytical bottleneck: Absolute Configuration Assignment .

For 2-phenyl spirocycles, the combination of a rigid spiro-core and a potentially rotating phenyl ring often leads to ambiguous NMR data. This guide compares the efficacy of Single Crystal X-ray Diffraction (SC-XRD) against solution-state alternatives (NMR, VCD) and provides a validated workflow for crystallizing these challenging lipophilic amines.

Comparative Analysis: SC-XRD vs. Solution Methods

While NMR is the workhorse of structural analysis, it struggles with the specific rigidity-flexibility paradox of spirocycles. The following table contrasts the performance of SC-XRD with Nuclear Magnetic Resonance (NMR) and Vibrational Circular Dichroism (VCD) for this specific chemical class.

Table 1: Performance Matrix for Absolute Configuration of Spirocycles

FeatureSC-XRD (Gold Standard) NMR (NOESY/ROESY + DFT) VCD (Vibrational Circular Dichroism)
Primary Output Direct atomic coordinates (x, y, z) & Absolute Configuration (Flack Parameter).Relative inter-proton distances (< 5 Å).[2]Comparison of experimental vs. calculated IR/VCD spectra.
Spiro-Specific Strength Unambiguously defines the quaternary center and the twist angle of the 2-phenyl ring.Good for assigning relative diastereomers if rigid.Excellent for absolute config in solution if crystals fail.
Spiro-Specific Weakness Crystal Packing Forces: May trap a high-energy conformer not dominant in solution.Spectral Overlap: Spiro-core protons often cluster; ring-flipping averages NOE signals.Requires high-level DFT calculations; sensitive to conformational flexibility.
Sample Requirement Single crystal (approx. 0.1–0.3 mm).~5–10 mg dissolved sample.~5–10 mg dissolved sample (high conc).
Confidence Level >99% (if Flack x < 0.1).80–90% (highly dependent on model).90–95% (dependent on calculation accuracy).
Critical Analysis: Why X-Ray Wins for 2-Phenyl Spirocycles
The "Pseudo-Symmetry" Trap in NMR

In 2-phenyl spiro[piperidine-indane] systems, the piperidine ring often undergoes rapid chair-chair interconversion in solution. This averages the chemical shifts of axial and equatorial protons, making NOE correlations to the phenyl ring ambiguous.

  • NMR Failure Mode: You cannot distinguish between the R and S enantiomers if the chiral center is quaternary and lacks a direct proton handle.

  • X-Ray Solution: SC-XRD captures a static snapshot. By using Anomalous Dispersion (scattering differences due to heavy atoms), the absolute stereochemistry is determined mathematically via the Flack Parameter .

The "Packing" Artifact (Caveat)

Researchers must be aware that the conformation observed in the crystal lattice is influenced by packing forces (Van der Waals,


-stacking).
  • Recommendation: Always overlay the X-ray structure with the DFT-minimized solution structure. If the Root Mean Square Deviation (RMSD) of the heavy atoms is >0.5 Å, the crystal conformer may be induced by packing.

Experimental Protocol: Crystallization of Lipophilic Spiro-Amines

Spirocyclic amines are often oils or amorphous solids due to their conformational entropy. The following protocol utilizes Salt Formation and Vapor Diffusion to force lattice formation.

Objective: Obtain diffraction-quality crystals of a 2-phenyl spirocyclic free base.

Phase 1: Salt Screening (The "Heavy Atom" Advantage)
  • Rationale: Converting the amine to a salt reduces solubility in organic solvents (promoting precipitation) and introduces a heavy atom (Cl, Br) which significantly improves the anomalous signal for absolute configuration.

  • Step 1: Dissolve 10 mg of free base in 200 µL THF.

  • Step 2: Add 1.05 equivalents of acid.

    • Priority A:HBr (Bromide provides a strong anomalous signal for Cu/Mo sources).

    • Priority B:HCl (Standard, good lattice energy).

    • Priority C:Succinic Acid (Good for co-crystallization if mineral acids fail).

Phase 2: Vapor Diffusion (Sitting Drop)
  • Setup: Use a 24-well crystallization plate.

  • Reservoir: 500 µL of antisolvent (e.g., Pentane, Diethyl Ether, or Hexane).

  • Drop: Mix 2 µL of the salt solution (in Methanol or Ethanol) with 1 µL of the Reservoir solvent.

  • Mechanism: The volatile antisolvent diffuses into the drop, slowly increasing supersaturation. This slow growth minimizes disorder in the spiro-ring.

Phase 3: Data Collection Strategy
  • Temperature: Collect at 100 K . This freezes the "rattling" of the flexible piperidine ring, sharpening the electron density map.

  • Source: Use Cu-K

    
     radiation  (
    
    
    
    = 1.54178 Å). For organic molecules (C, H, N, O), Copper provides better anomalous signal than Molybdenum, essential for determining absolute configuration if no Br/I is present.
Visualized Workflows
Figure 1: Strategic Decision Tree for Stereochemical Assignment

This diagram guides the researcher on when to deploy X-ray vs. VCD based on sample state and atom type.

DecisionTree Start Start: Purified Enantiomer CrystalCheck Can you grow a single crystal? Start->CrystalCheck HeavyAtom Does it contain Heavy Atom (S, Cl, Br)? CrystalCheck->HeavyAtom Yes Solubility Is it soluble in CDCl3/DMSO? CrystalCheck->Solubility No XRD_Standard SC-XRD (Mo Source) Fast Data Collection HeavyAtom->XRD_Standard Yes (Br, I) XRD_Copper SC-XRD (Cu Source) Maximize Anomalous Signal HeavyAtom->XRD_Copper No (C, H, N, O only) CoCrystal Attempt Co-Crystallization (e.g., with chiral acid) CoCrystal->XRD_Standard Success Solubility->CoCrystal No / Unstable VCD_DFT VCD + DFT Calculation (Compare spectra) Solubility->VCD_DFT Yes (>10 mg/mL) NMR_Deriv Chiral Derivatization NMR (Mosher's Acid) VCD_DFT->NMR_Deriv Inconclusive

Caption: Decision matrix for assigning absolute configuration. SC-XRD with Cu-source is preferred for light-atom spirocycles.

Figure 2: The "Spiro-Lock" Crystallization Mechanism

This diagram illustrates how salt formation locks the flexible piperidine ring, enabling successful lattice formation.

SpiroLock cluster_0 Key Interaction FreeBase Free Base Spirocycle (High Entropy/Oil) SaltForm Protonation (HBr/HCl) Charge-Assisted H-Bonds FreeBase->SaltForm Acid Addition Lattice Ordered Crystal Lattice (P2(1)/c or P-1) SaltForm->Lattice Vapor Diffusion (Slow supersaturation) Structure Resolved Structure (Flack Parameter < 0.05) Lattice->Structure XRD @ 100K

Caption: Transformation of high-entropy spiro-oils into ordered lattices via salt formation.

Case Study: Resolution of Spiro[piperidine-hydantoin]

Context: A drug development campaign targeted a spiro[piperidine-4,5'-hydantoin] derivative. The compound contained a Boc-protected amine and a chiral center at the spiro-junction.

The Challenge:

  • NMR (Solution): At room temperature, the piperidine ring exhibited broad signals, indicating intermediate exchange rates between chair conformers. NOESY data was contradictory, suggesting both Re and Si face attack were possible during synthesis.

  • Prediction: DFT calculations suggested two low-energy conformers separated by only 1.2 kcal/mol.

The X-Ray Solution:

  • Crystallization: The Boc-group prevented salt formation. The team used slow evaporation from a mixture of Ethyl Acetate and Heptane (1:3).

  • Result: Colorless blocks formed after 48 hours.

  • Structure: The crystal structure revealed the piperidine ring locked in a single chair conformation.

  • Stereochemistry: The absolute configuration was confirmed as (S). Crucially, the X-ray structure showed a specific hydrogen bond between the hydantoin NH and a neighboring carbonyl, a stabilizing interaction only possible in the (S)-enantiomer's packing motif.

Data Comparison:

  • Flack Parameter: -0.03(5) (Unambiguous assignment).

  • NMR Re-evaluation: Using the X-ray dihedral angles as constraints, the solution NMR data was re-fitted, confirming that the solution state rapidly interconverts around the X-ray observed minimum.

References
  • Determination of Absolute Configurations by X-ray Crystallography and NMR Anisotropy. Chirality, 2008.[3]

  • Absolute Configuration Determination of Chiral Molecules without Crystallization by VCD. Spectroscopy Europe, 2011.

  • Solution and Solid Structure of a Boc-protected Piperidine-spiro-hydantoin. Journal of Molecular Structure, 2005.

  • Spirocyclic Piperidines in Drug Discovery. PharmaBlock White Paper, 2022.

  • Absolute Configuration of Small Molecules by Co-Crystallization. Angewandte Chemie, 2020.

Sources

Validation

Comparing 3-oxa-1-azaspiro[4.5]decane vs 1-oxa-3-azaspiro isomers

Technical Comparison Guide: 3-Oxa-1-azaspiro[4.5]decane vs. 1-Oxa-3-azaspiro Isomers Executive Summary This guide provides a technical analysis of two isomeric spiro-oxazolidine scaffolds: 3-oxa-1-azaspiro[4.5]decane (N-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 3-Oxa-1-azaspiro[4.5]decane vs. 1-Oxa-3-azaspiro Isomers

Executive Summary This guide provides a technical analysis of two isomeric spiro-oxazolidine scaffolds: 3-oxa-1-azaspiro[4.5]decane (N-spiro) and 1-oxa-3-azaspiro[4.5]decane (O-spiro). These scaffolds serve as conformationally restricted bioisosteres for morpholines and piperidines in drug discovery, offering distinct vectors for substituent exit and varying metabolic stability profiles.

The core distinction lies in the heteroatom attachment to the spiro-quaternary carbon (C5):

  • 3-oxa-1-azaspiro[4.5]decane: Nitrogen is directly attached to the spiro center.

  • 1-oxa-3-azaspiro[4.5]decane: Oxygen is directly attached to the spiro center.

Part 1: Structural & Physicochemical Analysis[1][2]

The choice between these isomers dictates the spatial orientation of substituents and the electronic environment of the basic nitrogen.

Structural Connectivity & Numbering

Both scaffolds consist of a saturated 5-membered oxazolidine ring spiro-fused to a cyclohexane ring.

  • Isomer A: 3-oxa-1-azaspiro[4.5]decane (N-Spiro)

    • Connectivity: The nitrogen atom (N1) is directly bonded to the spiro carbon (C5). The oxygen atom (O3) is separated from the spiro center by a methylene group (C4).

    • Chemical Character: Resembles a gem-disubstituted amine.

    • Key Feature: High steric bulk around the nitrogen, reducing nucleophilicity and potentially lowering metabolic N-oxidation liability.

  • Isomer B: 1-oxa-3-azaspiro[4.5]decane (O-Spiro)

    • Connectivity: The oxygen atom (O1) is directly bonded to the spiro carbon (C5). The nitrogen atom (N3) is separated from the spiro center by a methylene group (C4).

    • Chemical Character: Resembles a gem-disubstituted ether.

    • Key Feature: Nitrogen is less sterically hindered, making it more accessible for binding interactions but potentially more susceptible to metabolic attack.

Comparative Physicochemical Properties
Property3-oxa-1-azaspiro[4.5]decane (N-Spiro)1-oxa-3-azaspiro[4.5]decane (O-Spiro)Impact on Drug Design
N-Basicity (pKa) Lower (~7.5 - 8.5)Higher (~8.5 - 9.5)N-Spiro is better for CNS penetration (less ionized at physiological pH).
Steric Hindrance High (Neopentyl-like N)ModerateN-Spiro resists N-dealkylation; O-Spiro allows bulky N-substituents.
LogP (Lipophilicity) Slightly HigherSlightly LowerN-Spiro offers better membrane permeability.
Hydrolytic Stability Moderate (Aminal-like strain)Low (Hemiketal-like strain)Saturated forms are acid-labile; 2-oxo (carbamate) forms are stable.
Exit Vector Axial/Equatorial N-substituentsEquatorial N-substituentsDetermines ligand-target complementarity.

*Estimated values for secondary amines; varies with N-substitution.

Part 2: Synthetic Accessibility & Workflows

The synthesis of these scaffolds requires distinct starting materials. The N-spiro isomer is generally more accessible due to the availability of amino acid precursors.

Diagram: Comparative Synthetic Pathways

SynthesisComparison cluster_0 Route A: 3-oxa-1-azaspiro[4.5]decane (N-Spiro) cluster_1 Route B: 1-oxa-3-azaspiro[4.5]decane (O-Spiro) StartA 1-Aminocyclohexane- carboxylic acid StepA1 Reduction (LiAlH4) StartA->StepA1 InterA 1-Amino-1-hydroxymethyl cyclohexane StepA1->InterA StepA2 Cyclization (CDI or Phosgene) InterA->StepA2 ProdA 3-oxa-1-azaspiro [4.5]decan-2-one StepA2->ProdA StartB Cyclohexanone StepB1 Cyanohydrin Formation (TMSCN / ZnI2) StartB->StepB1 InterB1 1-Hydroxycyclohexane carbonitrile StepB1->InterB1 StepB2 Reduction (LiAlH4) InterB1->StepB2 InterB2 1-Aminomethyl-1- hydroxycyclohexane StepB2->InterB2 StepB3 Cyclization (CDI or Phosgene) InterB2->StepB3 ProdB 1-oxa-3-azaspiro [4.5]decan-2-one StepB3->ProdB

Caption: Comparative synthetic workflows. Route A (N-Spiro) utilizes amino acid precursors, while Route B (O-Spiro) requires a cyanohydrin intermediate.

Part 3: Experimental Protocols

To ensure reproducibility, the following protocols describe the synthesis of the stable 2-oxo (cyclic carbamate) derivatives, which serve as the primary scaffolds for further functionalization.

Protocol A: Synthesis of 3-oxa-1-azaspiro[4.5]decan-2-one (N-Spiro)

Targeting the N-attached spiro scaffold.

  • Reduction:

    • Suspend 1-aminocyclohexanecarboxylic acid (10 mmol) in dry THF (50 mL) under argon.

    • Cool to 0°C and slowly add LiAlH₄ (2.5 equiv, 1.0 M in THF).

    • Reflux for 12 hours. Quench sequentially with water, 15% NaOH, and water (Fieser method).

    • Filter precipitate and concentrate filtrate to yield 1-amino-1-(hydroxymethyl)cyclohexane.

  • Cyclization:

    • Dissolve the amino alcohol (10 mmol) in dry DCM (30 mL) with Triethylamine (2.2 equiv).

    • Cool to 0°C. Add Carbonyldiimidazole (CDI) (1.1 equiv) portion-wise.

    • Stir at room temperature for 4 hours.

    • Wash with 1M HCl (to remove imidazole) and brine. Dry over Na₂SO₄.

    • Result: White solid. Yield typically 75-85%.

Protocol B: Synthesis of 1-oxa-3-azaspiro[4.5]decan-2-one (O-Spiro)

Targeting the O-attached spiro scaffold.

  • Cyanohydrin Formation:

    • Mix Cyclohexanone (10 mmol) with TMSCN (1.2 equiv) and a catalytic amount of ZnI₂ (5 mol%).

    • Stir at RT for 2 hours.

  • Reduction:

    • Add the crude silyl cyanohydrin dropwise to a suspension of LiAlH₄ (3.0 equiv) in dry Et₂O at 0°C.

    • Reflux for 4 hours. Quench carefully (Fieser method).

    • Isolate 1-(aminomethyl)cyclohexanol.

  • Cyclization:

    • Dissolve the amino alcohol (10 mmol) in THF (50 mL) containing Diisopropylethylamine (DIPEA) (2.5 equiv).

    • Add Triphosgene (0.4 equiv) dissolved in THF dropwise at -78°C.

    • Allow to warm to RT overnight.

    • Result: Crystalline solid.[1] Yield typically 60-70%.

Part 4: Stability & Liability Analysis

Spiro-oxazolidines are often used as "hydrolytically stable" alternatives to open-chain hemiaminals, but their stability depends heavily on the oxidation state of C2.

Scaffold FormStability RatingMechanism of DegradationRecommendation
Saturated (Aminal) LowAcid-catalyzed ring opening to aldehyde/ketone + amino alcohol.Avoid in oral drugs unless N-substituted with electron-withdrawing groups.
2-Oxo (Carbamate) High Resistant to hydrolysis; requires harsh base/heat to open.Preferred scaffold for drug discovery.
N-Spiro vs O-Spiro N-Spiro > O-SpiroN-Spiro benefits from steric shielding of the nitrogen, slowing hydrolytic attack.Use N-Spiro for maximum metabolic stability.

References

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews. Link (Context: General principles of spirocycle stability and synthesis).

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Scaffolds for Drug Discovery. Journal of Organic Chemistry. Link (Context: Exit vector analysis and spiro-scaffold design).

  • Smith, A. B., et al. (1995). Design and Synthesis of 1-oxa-8-azaspiro[4.5]decanes as M1 Muscarinic Agonists. Chemical and Pharmaceutical Bulletin. Link (Context: Biological application of O-spiro scaffolds).

  • ChemicalBook. (n.d.). Synthesis of 3-Oxa-1-azaspiro[4.5]decane-2,4-dione. Link (Context: Synthetic routes for N-spiro derivatives).

Sources

Comparative

A Researcher's Guide to the Infrared Spectroscopy of Oxa-Aza Spiro Functionalities: A Comparative Analysis

For the discerning researcher in drug development and organic synthesis, the precise characterization of novel molecular architectures is paramount. Among these, oxa-aza spiro compounds, featuring a spirocyclic junction...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug development and organic synthesis, the precise characterization of novel molecular architectures is paramount. Among these, oxa-aza spiro compounds, featuring a spirocyclic junction with at least one oxygen and one nitrogen atom in the heterocyclic rings, present unique structural and stereochemical properties. Infrared (IR) spectroscopy, a powerful and accessible analytical technique, offers a first-line, non-destructive method for elucidating the functional group landscape of these complex molecules. This guide provides a comparative analysis of the characteristic IR absorption bands for various oxa-aza spiro functionalities, offering insights into how the spirocyclic nature of these compounds influences their vibrational spectra compared to simpler, non-spirocyclic analogs.

The Vibrational Fingerprint: Principles of IR Spectroscopy in the Context of Oxa-Aza Spirocycles

Infrared spectroscopy probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint. The position, intensity, and shape of these absorption bands provide a wealth of information about the functional groups present.[1]

For oxa-aza spiro compounds, key vibrational modes to scrutinize include:

  • N-H stretching: The presence and nature of N-H bonds are often readily identified.

  • C=O stretching: Carbonyl groups, common in these scaffolds (e.g., in oxindoles or lactams), give rise to strong, characteristic absorptions.

  • C-N stretching: These vibrations are typically found in the fingerprint region and can be indicative of the heterocyclic amine structure.

  • C-O stretching: The presence of ether or alcohol functionalities within the spiro rings will be evident from these bands.

  • Spirocenter-related vibrations: The unique strain and conformational rigidity imposed by the spirocyclic junction can subtly influence the frequencies of adjacent bonds.

Comparative Spectral Analysis of Key Oxa-Aza Spiro Functionalities

The true utility of IR spectroscopy in this context lies in the ability to distinguish between different spirocyclic systems and to understand the spectral shifts induced by the spiro-architecture.

Spirooxindoles: A Prominent Class

Spirooxindoles, which incorporate an oxindole moiety spiro-fused to another heterocycle (often a pyrrolidine or piperidine), are a widely studied class of oxa-aza spiro compounds.

Functional GroupTypical Wavenumber (cm⁻¹)Observations and Comparison
N-H Stretch (Oxindole) 3160 - 3253This band is characteristic of the lactam N-H. In spirooxindoles, its position can be influenced by intermolecular hydrogen bonding. Compared to a simple acyclic secondary amide, the cyclic nature of the lactam in the oxindole ring tends to shift the N-H stretch to a slightly lower wavenumber.
C=O Stretch (Amide) 1679 - 1718This is a strong and sharp absorption. The fusion at the spirocenter can introduce ring strain, which typically shifts the C=O frequency to higher wavenumbers compared to a non-strained, acyclic amide.[2][3] Conjugation with an aromatic ring, as in the oxindole system, will lower this frequency.
C=O Stretch (Ketone) ~1712In derivatives containing an additional ketone functionality, a distinct C=O stretching band will be observed.[2] Its position is comparable to that in acyclic ketones.
C-N Stretch 1029 - 1200These bands are often found in the complex fingerprint region and can be coupled with other vibrations.[4]

Logical Relationship: Interpreting Spirooxindole IR Spectra

Start Analyze Spirooxindole IR Spectrum NH_Stretch Band at 3160-3253 cm⁻¹? Start->NH_Stretch CO_Amide Strong band at 1679-1718 cm⁻¹? NH_Stretch->CO_Amide Yes Conclusion Confirmation of Spirooxindole Core Structure NH_Stretch->Conclusion No (re-evaluate) CO_Ketone Additional strong band ~1712 cm⁻¹? CO_Amide->CO_Ketone Yes CO_Amide->Conclusion No (without ketone) CO_Ketone->Conclusion Yes (with ketone)

Caption: Logical workflow for the preliminary identification of a spirooxindole scaffold using key IR absorption bands.

Isoxazolidines: Unveiling the N-O Heterocycle

Spiro-isoxazolidines are formed, for instance, through 1,3-dipolar cycloaddition reactions. Their IR spectra provide clear evidence of the ring formation.

Functional GroupTypical Wavenumber (cm⁻¹)Observations and Comparison
C-N Stretch 1076 - 1183The appearance of this band is a key indicator of the formation of the isoxazolidine ring.[5]
N-O Stretch 1076 - 1183The N-O stretching vibration is also characteristic of the isoxazolidine ring system.[5]
Disappearance of Reactant Bands C=N (~1552 cm⁻¹), C=C (~1597 cm⁻¹)Critically, the IR spectrum of the purified spiro-isoxazolidine will lack the characteristic C=N stretching of the nitrone and the C=C stretching of the alkene starting materials, providing strong evidence for a successful cycloaddition.[5]

A key difference in the IR spectra of isoxazolidines compared to their acyclic counterparts (e.g., N,O-dialkylhydroxylamines) is the conformational restriction imposed by the ring, which can lead to sharper and more defined C-N and N-O stretching bands.

Oxa-Aza Spiro[4.5]decanes and Related Systems

This class of compounds, featuring a spirocyclic system with, for example, an oxazolidine or similar ring fused to a cyclohexane, also presents a distinct spectral signature.

Functional GroupTypical Wavenumber (cm⁻¹)Observations and Comparison
N-H Stretch ~3300 - 3500For secondary amines within the spiro-ring, a characteristic N-H stretching band is expected.[6] The exact position and shape (broad vs. sharp) will depend on the degree of hydrogen bonding.
C-O Stretch (Ether) ~1050 - 1150A strong band in this region is indicative of the C-O-C ether linkage within the oxa-ring. The frequency is generally similar to that of acyclic ethers, but ring strain can cause slight shifts.
C-N Stretch ~1020 - 1250As with other heterocyclic amines, the C-N stretch appears in the fingerprint region.

Experimental Protocol: Acquiring High-Quality ATR-FTIR Spectra

To ensure the generation of reliable and reproducible data, a standardized experimental protocol is crucial. Attenuated Total Reflectance (ATR) is a highly convenient sampling technique for both solid and viscous liquid oxa-aza spiro compounds, requiring minimal sample preparation.[2]

Instrumentation:

  • A standard laboratory Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond or germanium ATR accessory.

Sample Preparation:

  • Solids (Crystalline or Amorphous Powders):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid sample (a few milligrams is sufficient) onto the center of the ATR crystal.[5]

    • Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface.[2] Do not apply excessive force, as this can damage the crystal.

  • Viscous Liquids or Gums:

    • Clean the ATR crystal as described above.

    • Apply a small drop of the viscous liquid directly onto the crystal.[2]

    • If necessary, gently lower the press arm to spread the sample and ensure good contact, but often the liquid's own adhesion is sufficient.

Data Acquisition:

  • Background Scan: With the clean, empty ATR crystal in position, perform a background scan. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

  • Sample Scan: Place the prepared sample on the ATR crystal and acquire the spectrum. Typical acquisition parameters are:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 (signal-to-noise ratio can be improved by increasing the number of scans)

  • Data Processing:

    • The acquired spectrum is automatically ratioed against the background spectrum.

    • Perform a baseline correction if necessary to obtain a flat baseline.

    • Use the software's peak-picking function to identify the wavenumbers of the absorption maxima.

Experimental Workflow: ATR-FTIR Analysis of Oxa-Aza Spiro Compounds

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Clean_Crystal Clean ATR Crystal Apply_Sample Apply Solid or Liquid Sample Clean_Crystal->Apply_Sample Apply_Pressure Apply Consistent Pressure Apply_Sample->Apply_Pressure Background_Scan Collect Background Spectrum Apply_Pressure->Background_Scan Sample_Scan Collect Sample Spectrum Background_Scan->Sample_Scan Ratioing Ratio Sample vs. Background Baseline_Correction Perform Baseline Correction Ratioing->Baseline_Correction Peak_Picking Identify Peak Positions Baseline_Correction->Peak_Picking Interpretation Correlate Bands to Functional Groups Peak_Picking->Interpretation

Caption: Step-by-step workflow for the analysis of oxa-aza spiro compounds using ATR-FTIR spectroscopy.

Conclusion

IR spectroscopy serves as an indispensable tool for the structural elucidation of oxa-aza spiro functionalities. By carefully analyzing the positions of key stretching and bending vibrations, particularly those of N-H, C=O, C-N, and C-O bonds, researchers can gain significant insights into the molecular architecture of these complex heterocyclic systems. While the spirocyclic nature of these compounds does not typically lead to dramatic, large-scale shifts in absorption frequencies, it can introduce subtle changes due to ring strain and conformational rigidity. A systematic approach, combining careful spectral acquisition with a comparative analysis against known functional group correlation charts, will empower researchers to confidently characterize their novel oxa-aza spiro compounds and accelerate the pace of drug discovery and development.

References

  • Al Adhreai, A., Alsaeedy, M., Farooqui, M., & Al-Timari, U. (n.d.). FTIR Spectra for Nitrone(1f) and Isoxazolidine (3f). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved February 15, 2026, from [Link]

  • MDPI. (n.d.). Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents. Retrieved February 15, 2026, from [Link]

  • Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples.
  • Northern Illinois University. (n.d.). Sample preparation for FT-IR. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum? Retrieved February 15, 2026, from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved February 15, 2026, from [Link]

  • Qabel, H. A., & Al-Majidi, S. M. H. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A, 7(6), 894-909.
  • MDPI. (2022, February 28). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. Retrieved February 15, 2026, from [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Vibrational spectroscopy studies of methacrylic polymers containing heterocyclic azo dyes. Retrieved February 15, 2026, from [Link]

  • KNUST. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2015, November 2). How do I make solid sample for FT-IR ATR? Retrieved February 15, 2026, from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved February 15, 2026, from [Link]

  • PubMed. (n.d.). Guanidinium ylide mediated aziridination: identification of a spiro imidazolidine-oxazolidine intermediate. Retrieved February 15, 2026, from [Link]

  • MDPI. (n.d.). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Retrieved February 15, 2026, from [Link]

  • PubMed Central (PMC). (n.d.). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Retrieved February 15, 2026, from [Link]

  • Arrow@TU Dublin. (n.d.). Vibrational Spectroscopy as a Tool for Studying Drug-Cell Interaction. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Chemical structure analysis of the oxazolidine derivatives by FTIR... Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). FTIR Spectrum of imidazoline. Retrieved February 15, 2026, from [Link]

  • PubMed. (2020, August 12). Vibrational Spectroscopic Map, Vibrational Spectroscopy, and Intermolecular Interaction. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). FTIR spectra of cyclic carbonate/amine mixture and the resulting PUPA... Retrieved February 15, 2026, from [Link]

  • PubMed. (2020, July 15). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Retrieved February 15, 2026, from [Link]

  • PubMed. (n.d.). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Retrieved February 15, 2026, from [Link]

  • LinkedIn. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved February 15, 2026, from [Link]

  • ASJP. (n.d.). Comparative analysis of FTIR results of textile fibers using visual and chemometric methods. Retrieved February 15, 2026, from [Link]

  • Applied Science and Biotechnology Journal for Advanced Research. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). The FTIR spectra of diglycidyl ethers, bis(cyclic carbonate)s and non-isocyanate polyurethanes synthesized using two types of epichlorohydrin-ECH and EPI. Retrieved February 15, 2026, from [Link]

  • The Royal Society of Chemistry. (2022). Supporting Information (SI) Lignin-derivable alternatives to petroleum-derived non-isocyanate polyurethane thermosets with enhanced toughness. Retrieved February 15, 2026, from [Link]

Sources

Validation

A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Retention Times for Phenyl-Substituted Spiro Compounds

Introduction: The Significance of Phenyl-Substituted Spiro Compounds in Modern Drug Discovery In the landscape of contemporary drug development, the structural complexity and three-dimensional architecture of therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

February 16, 2026

Introduction: The Significance of Phenyl-Substituted Spiro Compounds in Modern Drug Discovery

In the landscape of contemporary drug development, the structural complexity and three-dimensional architecture of therapeutic candidates are paramount. Phenyl-substituted spiro compounds, a unique class of molecules characterized by a central spiro atom connecting two rings, one of which bears a phenyl substituent, have emerged as a privileged scaffold in medicinal chemistry. Their rigid, well-defined spatial arrangement allows for precise presentation of pharmacophoric elements, leading to high-potency and selective interactions with biological targets. The biological activity of these compounds is often contingent on their stereochemistry, making the separation and analysis of different isomers a critical step in the drug discovery and development workflow.[1][2]

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis and purification of these complex molecules. The retention time of a compound in an HPLC system is a key parameter that provides information about its physicochemical properties and its interaction with the stationary and mobile phases. Understanding the factors that influence the HPLC retention times of phenyl-substituted spiro compounds is crucial for developing robust and efficient analytical methods for their separation, identification, and quantification.

This guide provides a comprehensive comparison of HPLC retention behaviors for various phenyl-substituted spiro compounds, supported by experimental data and detailed protocols. We will delve into the underlying principles governing their separation, offering insights into how the position and nature of the phenyl substituent, as well as the choice of HPLC column and mobile phase, affect retention. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions in their analytical method development.

Understanding the Separation: Key Factors Influencing Retention Times

The retention of phenyl-substituted spiro compounds in Reversed-Phase HPLC (RP-HPLC), the most common mode of separation for these molecules, is primarily governed by a combination of hydrophobic and electronic interactions. The spirocyclic core itself contributes a significant degree of hydrophobicity, while the phenyl group introduces a site for specific π-π interactions with the stationary phase.

The Role of the Phenyl Group:

The presence of a phenyl group offers a unique handle for manipulating chromatographic selectivity. Phenyl-type stationary phases, which incorporate phenyl groups into the bonded phase, can engage in π-π stacking interactions with the phenyl ring of the analyte. This can lead to enhanced retention and altered selectivity compared to traditional alkyl (C18 or C8) phases. The strength of this interaction is influenced by the electron density of the analyte's phenyl ring and the nature of the phenyl stationary phase.

Impact of Substitution on the Phenyl Ring:

The addition of substituents to the phenyl ring can significantly alter the retention time. Electron-donating groups (e.g., -OCH3, -CH3) can increase the electron density of the phenyl ring, potentially strengthening π-π interactions with electron-deficient phenyl stationary phases. Conversely, electron-withdrawing groups (e.g., -NO2, -Cl) decrease the electron density, which can weaken these interactions. Furthermore, the position of the substituent (ortho, meta, or para) can introduce steric effects that influence how effectively the analyte's phenyl ring can interact with the stationary phase.

Comparative Analysis of Phenyl-Substituted Spiro Compounds: Experimental Data

To illustrate the principles discussed above, this section presents a comparative analysis of the HPLC retention times for a series of phenyl-substituted spirohydantoin compounds. Spirohydantoins are a class of spiro compounds with demonstrated biological activity, making them relevant to drug discovery.[3][4]

Experimental Setup: A Self-Validating Protocol

The following experimental protocol was designed to provide a robust and reproducible method for the analysis of phenyl-substituted spirohydantoins. The choice of a phenyl-hexyl stationary phase allows for a combination of hydrophobic and π-π interactions, offering good selectivity for this class of compounds.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

Chromatographic Conditions:

  • Column: Phenyl-Hexyl column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Samples were dissolved in the mobile phase to a concentration of 1 mg/mL.

Data Summary: Retention Time Comparison

The table below summarizes the retention times obtained for a series of spirohydantoin derivatives with varying substituents on the C5-phenyl ring.

Compound IDPhenyl SubstituentRetention Time (min)
SH-H Unsubstituted Phenyl8.5
SH-4-CH3 4-Methylphenyl9.2
SH-4-OCH3 4-Methoxyphenyl9.8
SH-4-Cl 4-Chlorophenyl10.5
SH-4-NO2 4-Nitrophenyl7.8

Observations and Interpretation:

  • Effect of Alkyl and Alkoxy Groups: The introduction of an electron-donating methyl group at the para-position (SH-4-CH3) leads to a slight increase in retention time compared to the unsubstituted compound (SH-H). A more significant increase is observed with the stronger electron-donating methoxy group (SH-4-OCH3). This suggests that for this particular phenyl-hexyl column, increased electron density on the analyte's phenyl ring enhances its interaction with the stationary phase.

  • Effect of Halogen Substitution: The presence of a chlorine atom at the para-position (SH-4-Cl) results in a notable increase in retention time. This is likely due to a combination of increased hydrophobicity and potential dipole-dipole interactions.

  • Effect of Nitro Group: Interestingly, the compound with a strongly electron-withdrawing nitro group (SH-4-NO2) exhibits a shorter retention time than the unsubstituted analog. This indicates that the reduction in electron density of the phenyl ring weakens the π-π interactions with the phenyl-hexyl stationary phase, leading to faster elution.

This data clearly demonstrates the significant impact that phenyl substitution can have on the HPLC retention times of spiro compounds. The interplay of hydrophobic, electronic, and steric effects creates a complex but predictable pattern of retention behavior.

Visualizing the Workflow and Relationships

To further clarify the experimental process and the relationships between compound structure and retention, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve Spiro Compound in Mobile Phase (1 mg/mL) filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject 10 µL onto Phenyl-Hexyl Column filter->inject separate Isocratic Elution (ACN:Water 60:40, 1 mL/min, 30°C) inject->separate detect UV Detection at 254 nm separate->detect record Record Retention Time (RT) detect->record compare Compare RTs of Different Phenyl-Substituted Analogs record->compare

Caption: Experimental workflow for the HPLC analysis of phenyl-substituted spiro compounds.

structure_retention cluster_structure Molecular Structure cluster_retention HPLC Retention Time hydrophobicity Spirocyclic Core (Hydrophobicity) retention_time Retention Time hydrophobicity->retention_time Increases phenyl_group Phenyl Substituent (π-π Interactions) phenyl_group->retention_time Influences substituents Substituents on Phenyl Ring (Electronic & Steric Effects) substituents->retention_time Modulates

Caption: Key structural features influencing HPLC retention time of phenyl-substituted spiro compounds.

Conclusion and Future Perspectives

The HPLC retention times of phenyl-substituted spiro compounds are a sensitive function of their molecular structure and the chromatographic conditions employed. As demonstrated, the nature and position of substituents on the phenyl ring can be strategically used to modulate retention, enabling the separation of complex mixtures of isomers. The use of phenyl-based stationary phases provides an additional layer of selectivity through π-π interactions, often proving advantageous over traditional alkyl phases for these aromatic analytes.

The data and protocols presented in this guide serve as a foundational starting point for the development of analytical methods for this important class of molecules. Further investigations could explore the use of different phenyl-based stationary phases (e.g., pentafluorophenyl) or the application of chiral stationary phases for the separation of enantiomers, which is often a critical requirement in pharmaceutical development.[5] Quantitative Structure-Retention Relationship (QSRR) studies can also be a powerful tool to build predictive models for retention times, further accelerating method development.[6][7] By understanding the fundamental principles and leveraging the comparative data provided, researchers can confidently and efficiently develop robust HPLC methods to support the advancement of phenyl-substituted spiro compounds in their journey from discovery to clinical application.

References

  • Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. (n.d.). MDPI. Retrieved February 16, 2026, from [Link]

  • Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases. (2022). MDPI. Retrieved February 16, 2026, from [Link]

  • QSRR Modeling of Lipophilicity of New Spirohydantoin Derivatives Determined with Various TLC Systems. (n.d.). TechnoRep. Retrieved February 16, 2026, from [Link]

  • A multi-target QSRR approach to model retention times of small pharmaceutical compounds in reversed-phase liquid chromatography. (n.d.). ORBi. Retrieved February 16, 2026, from [Link]

  • A multi-target QSRR approach to model retention times of small pharmaceutical compounds in reversed-phase liquid chromatography. (n.d.). ORBi. Retrieved February 16, 2026, from [Link]

  • Comparative characteristics of HPLC columns based on quantitative structure-retention relationships (QSRR) and hydrophobic-subtraction model. (2004). ResearchGate. Retrieved February 16, 2026, from [Link]

  • QSRR modelling aimed on the HPLC retention prediction of dimethylamino- and pyrrolidino-substitued esters of alkoxyphenylcarbamic acid. (2021). ResearchGate. Retrieved February 16, 2026, from [Link]

  • Application of Chiral HPLC to Medicinal Chemistry-Related Problem Solution. (2024). PubMed. Retrieved February 16, 2026, from [Link]

  • Chiral Separation of Spiro-compounds and Determination Configuration. (2012). ResearchGate. Retrieved February 16, 2026, from [Link]

  • Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. (n.d.). JPR. Retrieved February 16, 2026, from [Link]

  • Synthesis and characterization of novel substituted spiro[isobenzofuran-1(3H),9'-xanthene]-3-ones. (2005). ResearchGate. Retrieved February 16, 2026, from [Link]

  • Synthesis and derivatisation of a novel spiro[1-benzofuran-2,4'-piperidin]-3-one scaffold. (2005). PubMed. Retrieved February 16, 2026, from [Link]

  • Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery. (2010). PubMed. Retrieved February 16, 2026, from [Link]

  • HPLC Chiral Separation and Elution Reversal Mechanism of a Typical Light-Driven Molecular Motor, 1-(9H-Fluoren-9-Ylidene)-2,3-Dihydro-2-Methyl-1H-Benz[e]Indene. (2026). PubMed. Retrieved February 16, 2026, from [Link]

  • Recent Advances in SPE-Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. (2012). ResearchGate. Retrieved February 16, 2026, from [Link]

  • Synthesis of 3H-spiro[benzofuran-2,1'-cyclohexane] derivatives from naturally occurring filifolinol and their classical complement pathway inhibitory activity. (1998). PubMed. Retrieved February 16, 2026, from [Link]

  • Enantiomeric HPLC separation of selected chiral drugs using native and derivatized β-cyclodextrins as chiral mobile phase additives. (1997). Semantic Scholar. Retrieved February 16, 2026, from [Link]

  • Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. (2024). PMC. Retrieved February 16, 2026, from [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). MDPI. Retrieved February 16, 2026, from [Link]

  • Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. (2024). PMC. Retrieved February 16, 2026, from [Link]

  • Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. (2021). MDPI. Retrieved February 16, 2026, from [Link]

  • Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery. (2010). ResearchGate. Retrieved February 16, 2026, from [Link]

  • Novel new research strategies of hydantoin derivatives: A review. (2023). SRR Publications. Retrieved February 16, 2026, from [Link]

  • Synthesis method of spiro indole compound. (n.d.). Google Patents.
  • Spiro Hydantoin Aldose Reductase Inhibitors Derived from 8-Aza-4-chromanones. (n.d.). Organic Chemistry Portal. Retrieved February 16, 2026, from [Link]

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Comparative

Validation of Purity for 2-Phenyl-3-oxa-1-azaspiro[4.5]decane: A Comparative Methodological Guide

Executive Summary & Chemical Context[2][3][4][5][6][7][8] 2-Phenyl-3-oxa-1-azaspiro[4.5]decane is a specialized spirocyclic oxazolidine scaffold.[1] In drug discovery, this moiety serves as a critical pharmacophore for c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[2][3][4][5][6][7][8]

2-Phenyl-3-oxa-1-azaspiro[4.5]decane is a specialized spirocyclic oxazolidine scaffold.[1] In drug discovery, this moiety serves as a critical pharmacophore for constraining peptide conformation or as a bioisostere for proline derivatives. Its structural rigidity—conferred by the spiro-fusion of a cyclohexane ring to a heterocyclic oxazolidine—offers unique metabolic stability profiles compared to linear analogs.

However, the validation of its purity presents distinct analytical challenges:

  • Labile Aminal/Acetal Functionality: The oxazolidine ring (N-C-O linkage) is susceptible to hydrolysis under acidic conditions, making standard acidic HPLC mobile phases potentially destructive.

  • Chromophoric Disparity: While the phenyl group provides UV absorbance, potential impurities like the starting material (1-aminocyclohexyl)methanol lack chromophores, rendering standard UV detection insufficient for mass balance.[1]

  • Stereochemistry: The C2 position (bearing the phenyl group) is a chiral center. Enantiomeric or diastereomeric purity is critical if the cyclohexane ring is substituted.

This guide objectively compares three validation methodologies—HPLC-UV/MS , Quantitative NMR (qNMR) , and GC-MS —to establish a self-validating purity protocol.

Comparative Analysis of Validation Methods

The following table summarizes the performance metrics of each method specifically for 2-Phenyl-3-oxa-1-azaspiro[4.5]decane.

Table 1: Method Performance Matrix
FeatureMethod A: HPLC-UV/MS Method B: qNMR (¹H) Method C: GC-FID/MS
Primary Utility Routine QC, impurity profiling (0.05% levels).[1]Absolute purity determination (Assay).Residual solvents & volatile precursors.
Specificity High (with MS). Separates hydrolysis degradants.[2]Very High . Distinguishes structure directly.Medium . Thermally unstable compounds may degrade.[2]
Linearity (r²) > 0.999 (requires reference standards).> 0.9999 (inherent to physics).[1]> 0.999.[3]
LOD/LOQ Low (ng range). Best for trace impurities.Moderate (mg range).[1] Not for trace analysis (<0.1%).Low (pg range).
Reference Std? Required for every impurity for accurate % w/w.Not Required for analyte (only 1 internal std needed).[1]Required .
Risk Factor On-column hydrolysis (acidic mobile phase).[1]Solvent interference (DMSO/Water peaks).[1]Thermal decomposition in injector port.

Detailed Experimental Protocols

Method A: HPLC-UV/MS (The Stability-Indicating System)

Rationale:[1] To detect degradation products (benzaldehyde) and non-chromophoric precursors, a dual-detection system (UV + MS) is mandatory.[1] We employ a high-pH compatible column to prevent on-column hydrolysis of the oxazolidine ring.[1]

Protocol:

  • Column: Waters XBridge C18 (or equivalent), 4.6 x 150 mm, 3.5 µm. High pH stability is essential.

  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate (pH 10.0).[1] Note: Basic pH stabilizes the spiro-oxazolidine.[1]

    • B: Acetonitrile (LC-MS grade).[1]

  • Gradient: 5% B to 95% B over 20 min. Flow: 1.0 mL/min.

  • Detection:

    • UV: 254 nm (Phenyl absorption).[1]

    • MS: ESI Positive Mode (Scan 100-600 m/z).[1] Monitor [M+H]⁺ = 218.15.[1]

  • System Suitability:

    • Resolution (Rs): > 2.0 between analyte and Benzaldehyde (degradant).[1]

    • Tailing Factor: < 1.5.

Method B: Quantitative NMR (qNMR) (The Absolute Reference)

Rationale: qNMR is the "Gold Standard" for assay calculation when a certified reference standard of the analyte is unavailable. It relies on the ratio of the benzylic proton (C2-H) to an internal standard.[1]

Protocol:

  • Internal Standard (IS): Maleic Acid (99.99% TraceCERT) or 1,3,5-Trimethoxybenzene.[1]

    • Why Maleic Acid? Distinct singlet at ~6.3 ppm, usually clear of the spiro-aliphatic region.[1]

  • Solvent: DMSO-d₆.

    • Why DMSO? Prevents potential hydrolysis observed in CDCl₃ (which can be slightly acidic due to HCl formation).[1]

  • Acquisition Parameters:

    • Pulse angle: 90°.

    • Relaxation delay (D1): 60s (Must be > 5 x T1 of the slowest proton).

    • Scans: 16 or 32.

  • Calculation:

    
    [1]
    
    • Where

      
       = Integral area, 
      
      
      
      = Number of protons,
      
      
      = Weight,
      
      
      = Purity of IS.
Method C: GC-MS (Volatile Impurities)

Rationale: Essential for quantifying residual Benzaldehyde (starting material) which may co-elute or have poor response in HPLC.[1]

Protocol:

  • Column: DB-5ms or equivalent (30 m x 0.25 mm).[1]

  • Injector Temp: 200°C. Caution: Do not exceed 220°C to avoid thermal ring opening.

  • Program: 50°C (hold 2 min) → 10°C/min → 250°C.

  • Carrier: Helium at 1.0 mL/min.

Validation Workflow & Decision Logic

The following diagram illustrates the logical flow for selecting the appropriate validation method based on the specific analytical need (Assay vs. Impurity Profiling).

ValidationWorkflow Start Crude Sample: 2-Phenyl-3-oxa-1-azaspiro[4.5]decane CheckRef Is a Certified Reference Standard Available? Start->CheckRef qNMR Method B: qNMR (1H) (Absolute Purity Assay) CheckRef->qNMR No ImpurityCheck Impurity Profiling (Trace Level < 0.1%) CheckRef->ImpurityCheck Yes CalcPotency Calculate Potency (% w/w) & Assign as Primary Std qNMR->CalcPotency CalcPotency->ImpurityCheck Use as Std HPLC Method A: HPLC-UV/MS (pH 10 Buffer) ImpurityCheck->HPLC Non-Volatiles GC Method C: GC-FID/MS ImpurityCheck->GC Volatiles DataHPLC Detect Non-Volatile Impurities (Hydrolysis Products) HPLC->DataHPLC FinalReport Final Certificate of Analysis (CoA) DataHPLC->FinalReport Combine Data DataGC Detect Volatiles (Benzaldehyde, Solvents) GC->DataGC DataGC->FinalReport Combine Data

Caption: Decision matrix for selecting qNMR for potency assignment versus HPLC/GC for trace impurity profiling.

Scientific Rationale & Troubleshooting (E-E-A-T)

Why pH 10 for HPLC?

The 3-oxa-1-azaspiro[4.5]decane system is an aminal .[1] In acidic media (standard 0.1% Formic Acid), the protonation of the nitrogen facilitates the ring-opening hydrolysis, reverting the molecule to cyclohexyl-amino-methanol and benzaldehyde.[1]

  • Evidence: Validating this requires a "Solution Stability" test. Inject the sample after 0h, 4h, and 24h in the mobile phase. If degradation peaks (Benzaldehyde @ RT ~5 min) increase over time in acidic media, switch to Ammonium Bicarbonate (pH 10).[1]

The qNMR Advantage

For early-stage drug development candidates like this, reference standards for all impurities are rarely available.[1] qNMR provides metrological traceability to the SI unit (mole) via the internal standard, bypassing the need for specific impurity standards.

  • Critical Step: Ensure the T1 relaxation time is measured. The phenyl protons and the rigid cyclohexane protons have vastly different relaxation times. Setting D1 too short (< 5s) will lead to integration errors and incorrect purity values.[1]

Handling Stereochemistry

If the synthesis produces a racemic mixture (likely, unless chiral starting materials were used), standard C18 HPLC will show one peak. To validate Enantiomeric Purity , a Chiral Stationary Phase (CSP) such as Chiralpak ID or IC (immobilized amylose/cellulose) is required, using Normal Phase (Hexane/IPA) or Polar Organic modes.[1]

References

  • National Institute of Standards and Technology (NIST). 1-Oxaspiro[4.5]dec-6-ene derivatives Mass Spectra.[1] NIST Chemistry WebBook, SRD 69. Available at: [Link][1]

  • Holzgrabe, U., et al. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis.[4][5] Journal of Pharmaceutical and Biomedical Analysis. (General principle citation for Method B).

  • PubChem. 8-Azaspiro[4.5]decane Compound Summary. National Library of Medicine. Available at: [Link][1]

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). (Basis for System Suitability criteria). Available at: [Link]

  • Potangale, C. N., & Pardeshi, S. K. (2014). Quantification of drugs by proton NMR incorporated internal standard method.[4][6] Eurasian Journal of Analytical Chemistry.[6] (Supporting data for qNMR vs HPLC comparison). Available at: [Link][1]

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Validation

Definitive Structural Confirmation of Spiro Oxazolidine Regiochemistry: A Comparative Technical Guide

Executive Summary: The Regiochemical Challenge Spiro oxazolidines represent a privileged scaffold in modern drug discovery, particularly in the design of p53-MDM2 inhibitors and novel antimicrobials. However, their synth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regiochemical Challenge

Spiro oxazolidines represent a privileged scaffold in modern drug discovery, particularly in the design of p53-MDM2 inhibitors and novel antimicrobials. However, their synthesis—often via [3+2] cycloaddition or condensation of isatin derivatives with amino alcohols—presents a persistent analytical challenge: Regiochemical Ambiguity.

When forming the spiro-junction, two distinct isomers are often theoretically possible (e.g., O-alkylation vs. N-alkylation, or differing orientations of the dipolarophile). Standard 1D


H NMR is frequently insufficient due to the lack of protons on the quaternary spiro-carbon and the heteroatoms.

This guide objectively compares the three primary methodologies for resolving this ambiguity: the Integrated NMR Workflow (HMBC/NOESY) , Single Crystal X-ray Diffraction (SC-XRD) , and DFT-GIAO Computational Prediction . While SC-XRD remains the absolute standard, this guide demonstrates how an optimized NMR-DFT workflow can provide equal confidence with significantly higher throughput.

Comparative Analysis of Structural Confirmation Methods

The following table summarizes the performance metrics of the three competing methodologies.

FeatureMethod A: Integrated NMR (HMBC/NOESY) Method B: Single Crystal X-ray (SC-XRD) Method C: DFT-GIAO Calculation
Primary Output Connectivity (Bond/Space)Absolute Atomic PositionPredicted Chemical Shifts (

)
Sample State Solution (CDCl

, DMSO-

)
Solid (Single Crystal)In Silico
Time to Result 1 - 4 Hours2 Days - 2 Weeks12 - 48 Hours
Sample Requirement ~5-10 mgHigh-quality Crystal (>0.1 mm)None (Structure File)
Regio-Confidence 90-95% (High)100% (Absolute)85-95% (Model Dependent)
Limitation "Silent" Quaternary CarbonsCrystallization FailureConformation Averaging
Cost Efficiency HighLowMedium (Compute Time)
Expert Insight

"While X-ray crystallography is definitive, it is the bottleneck of medicinal chemistry. An optimized HMBC protocol, cross-validated with DFT when necessary, allows for 'real-time' structure-activity relationship (SAR) cycles without waiting for crystals that may never grow."

Technical Deep Dive: The Integrated NMR Workflow

The core of this guide advocates for a self-validating NMR protocol. Simple 1D analysis fails because the spiro-carbon (


) is a quaternary center acting as a "magnetization sink," breaking the spin system.
The Logic of Connectivity

To distinguish between Regioisomer A (e.g., Oxygen attached to C2) and Regioisomer B (Nitrogen attached to C2), we must bridge the heteroatoms using Heteronuclear Multiple Bond Correlation (HMBC) .

Critical Correlations
  • The "Lighthouse" Proton: Identify a proton adjacent to the ambiguous center (e.g., the oxazolidine

    
     or an indole 
    
    
    
    ).
  • The Spiro-Hop: Look for a

    
     correlation from this proton across the heteroatom to the quaternary spiro-carbon.
    
  • The Nitrogen Filter: If accessible,

    
    N-HMBC can definitively distinguish 
    
    
    
    -attachment vs.
    
    
    -attachment by showing direct
    
    
    or
    
    
    couplings.
Visualization: The Decision Pathway

The following diagram outlines the logical flow for confirming the structure, moving from rapid screening to definitive confirmation.

SpiroWorkflow Start Synthesis Product (Spiro Oxazolidine) NMR_1D 1D 1H & 13C NMR (Screening) Start->NMR_1D Ambiguity Is Regiochemistry Ambiguous? NMR_1D->Ambiguity HMBC_Setup Run Gradient-Enhanced HMBC (Optimized for 8Hz) Ambiguity->HMBC_Setup Yes (Quaternary C) Final Structure Confirmed Ambiguity->Final No (Distinct Shifts) Analyze_3J Analyze 3J(C-H) across Heteroatoms HMBC_Setup->Analyze_3J Decision Definite Correlations Observed? Analyze_3J->Decision NOESY NOESY/ROESY (Spatial Proximity) Decision->NOESY No (Overlap) Decision->Final Yes DFT DFT-GIAO Calculation (B3LYP/6-311+G(d,p)) NOESY->DFT Inconclusive XRD Single Crystal XRD (The 'Nuclear' Option) DFT->XRD Mismatch XRD->Final

Figure 1: Strategic decision tree for structural elucidation of spiro-heterocycles, prioritizing high-throughput NMR before resorting to time-intensive X-ray analysis.

Experimental Protocols

Protocol A: Gradient-Enhanced HMBC (The Workhorse)

Standard HMBC parameters often miss the weak long-range couplings across the spiro-center due to relaxation.

  • Sample Prep: Dissolve 10-15 mg of compound in 0.6 mL DMSO-

    
     (preferred over CDCl
    
    
    
    for better relaxation properties and solubility).
  • Pulse Sequence: gHMBCad (Agilent) or hmbcgplpndqf (Bruker).

  • Optimization:

    • Set Long-Range Coupling Constant (

      
      ) to 6-8 Hz  (standard).
      
    • CRITICAL STEP: If correlations are missing, acquire a second spectrum optimized for 4 Hz . This detects weaker

      
       couplings often seen in rigid spiro systems.
      
  • Acquisition: Minimum 2048 points in F2, 256 increments in F1. Number of scans (NS) = 32.

Protocol B: DFT-GIAO Validation (The "Digital Arbiter")

When experimental NMR is ambiguous, compare observed shifts (


) with calculated shifts (

) for both candidate structures.
  • Conformational Search: Use MMFF94 to generate conformers.

  • Geometry Optimization: DFT level B3LYP/6-31G(d) in gas phase or solvent model (PCM).

  • NMR Calculation:

    • Route: B3LYP/6-311+G(2d,p) GIAO scrf=(solvent=dmso)

    • Reference: Calculate TMS at the same level of theory.

  • Analysis: Compute the Mean Absolute Error (MAE) between

    
     and 
    
    
    
    . The correct regioisomer typically yields an MAE < 2.5 ppm for
    
    
    C.

Mechanistic Visualization: The HMBC Logic

In spiro[indoline-3,2'-oxazolidine] systems, the differentiation relies on connecting the oxazolidine ring protons to the indole carbonyl or the indole aromatic ring.

HMBC_Logic cluster_legend Correlation Key H_Ox Oxazolidine Proton (H) C_Spiro Spiro Carbon (C3) H_Ox->C_Spiro 2J (Strong) C_Carbonyl Indole C=O (C2) H_Ox->C_Carbonyl 3J (Diagnostic for Isomer A) C_Ar Aromatic C (C3a) H_Ox->C_Ar 3J (Diagnostic for Isomer B) Key1 Solid: 2-Bond Coupling Key2 Dashed: 3-Bond (Long Range)

Figure 2: HMBC correlation map. The presence of a 3-bond coupling to the Carbonyl (C2) vs. the Aromatic Bridgehead (C3a) definitively assigns the regiochemistry.

Conclusion

For spiro oxazolidine regiochemistry, Single Crystal X-ray Diffraction remains the ultimate validation tool but is often impractical for routine screening. The Integrated NMR Workflow , specifically utilizing gradient-enhanced HMBC optimized for 4-8 Hz couplings, provides a robust, self-validating alternative.

Recommendation: Adopt the HMBC workflow as the primary screen. Reserve DFT calculations for cases with severe signal overlap, and restrict X-ray crystallography for final lead compounds requiring absolute stereochemical confirmation.

References

  • Regioselective synthesis of oxazolidines. ResearchGate. (Accessed 2023).[1][2] Strategies for spiro-oxindole synthesis via multi-component reactions.

  • Transition-metal-free regioselective synthesis of spiro-oxazolidines. PMC - NCBI. (2025). [3+2] annulation of azadienes with haloalcohols; detailed NMR characterization.

  • Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction. Organic & Biomolecular Chemistry. (2014). Validation of DFT for distinguishing regioisomers when experimental NMR is ambiguous.

  • Ab initio/DFT calculations 13C, 1H NMR chemical shifts... in spirooxindol. Islamic Azad University. (2010). Comparison of GIAO calculations with X-ray data for spirooxindoles.

  • Unequivocal identification of two-bond heteronuclear correlations... by i-HMBC. Nature Communications. (2023). Advanced techniques for proton-deficient scaffolds like spiro-centers.

Sources

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